molecular formula C6H4N2O5 B1207554 2,5-Dinitrophenol CAS No. 329-71-5

2,5-Dinitrophenol

Cat. No.: B1207554
CAS No.: 329-71-5
M. Wt: 184.11 g/mol
InChI Key: UWEZBKLLMKVIPI-UHFFFAOYSA-N
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Description

2,5-Dinitrophenol (CAS RN 329-71-5) is an organic compound of the dinitrophenol family with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol . It appears as a light yellow to yellow crystalline powder . Dinitrophenols, as a class, are known for their role as uncoupling agents in biochemical research . They function as protonophores, dissipating the proton gradient across mitochondrial membranes. This action uncouples oxidative phosphorylation, disrupting ATP synthesis and causing energy to be released as heat . This fundamental mechanism is critical for studies in cellular bioenergetics, metabolic pathways, and mitochondrial function. Historically, certain dinitrophenol isomers have been used in the manufacture of dyes, explosives, wood preservatives, and as pesticides or herbicides . This compound is specifically identified as a chemical used in the manufacture of dyes and other organic chemicals . This chemical is classified as a flammable solid and is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects . Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are essential when handling this compound . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

2,5-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H
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InChI Key

UWEZBKLLMKVIPI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
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Molecular Formula

C6H4N2O5
Record name 2,5-DINITROPHENOL
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DSSTOX Substance ID

DTXSID9022021
Record name 2,5-Dinitrophenol
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Molecular Weight

184.11 g/mol
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Physical Description

2,5-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Yellow solid; [Merck Index] Light yellow crystals; [MSDSonline]
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Solubility

Soluble in ether, benzene, Slightly soluble in cold alcohol; soluble in hot alcohol, fixed alkali hydroxides, In water, 0.68 g/L, In water, 385 mg/L at 25 °C
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Density

1.68 (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

0.000122 [mmHg], 1.22X10-4 mm Hg at 20 °C
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Color/Form

Yellow monoclinic prisms or needles from water, ligand, Yellow crystals

CAS No.

329-71-5
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Melting Point

226.4 °F (USCG, 1999), 108 °C, MP: also stated as 104 °C
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Foundational & Exploratory

2,5-Dinitrophenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,5-Dinitrophenol for Researchers and Drug Development Professionals

Introduction

This compound (2,5-DNP) is a synthetically produced organic compound belonging to the dinitrophenol class of chemicals.[1] Historically, dinitrophenols, particularly the 2,4-isomer, have been utilized in various industrial applications, including the manufacturing of dyes, wood preservatives, and as pesticides.[1][2] Notably, 2,4-Dinitrophenol was transiently used as a weight-loss drug in the 1930s due to its profound effect on metabolic rate, a practice that was discontinued due to severe toxicity.[2] While much of the historical and toxicological focus has been on the 2,4-isomer, this compound presents its own unique set of chemical and biological properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is characterized by a phenol ring substituted with two nitro groups at the 2 and 5 positions.[3] The presence of the electron-withdrawing nitro groups significantly influences the chemical properties of the phenol moiety.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₄N₂O₅[3]
Molecular Weight 184.11 g/mol [3]
CAS Number 329-71-5[3]
Appearance Yellow crystalline solid[4]
Melting Point 108 °C[4]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[5]
pKa 5.21[5]

The acidity of the phenolic hydroxyl group is increased due to the inductive and resonance effects of the nitro groups, resulting in a lower pKa compared to phenol. This property is crucial for its biological activity as a protonophore.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of a suitable precursor. A common method involves the nitration of m-nitrophenol.

Experimental Protocol: Synthesis of this compound from m-Nitrophenol

This protocol is a generalized procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • m-Nitrophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. The temperature should be maintained below 10 °C.

  • Nitration: Slowly add m-nitrophenol to the cooled nitrating mixture with continuous stirring. The temperature should be carefully controlled and kept below 20 °C to prevent over-nitration and side reactions.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction. The reaction mixture is then poured onto crushed ice to precipitate the crude product.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove excess acid.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield yellow crystals.[6]

Biochemical Mechanism of Action: Mitochondrial Uncoupling

The primary biochemical effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[7] This process is central to their biological activity and toxicity.

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[7] The energy generated from the electron transport chain is then released as heat instead of being used to produce ATP.[7] This leads to an increased metabolic rate and oxygen consumption as the body attempts to compensate for the reduced ATP production.[7]

While the 2,4-isomer is a potent uncoupling agent, studies have indicated that the 2,5-isomer is less potent in stimulating oxygen consumption.[1]

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_out H⁺ (Intermembrane Space) ETC->H_out Pumps H⁺ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP synthesis DNP 2,5-DNP H_out->DNP Binds H⁺ H_in H⁺ (Matrix) Heat Heat H_in->Heat Energy dissipated ATP ATP ATP_Synthase->ATP DNP->H_in Transports H⁺ into matrix Substrates NADH, FADH₂ Substrates->ETC

Caption: Mechanism of mitochondrial uncoupling by this compound.

Applications in Research and Drug Development

Due to its ability to modulate mitochondrial function, this compound and other dinitrophenols are valuable tools in biomedical research.

  • Studying Mitochondrial Respiration: It can be used to investigate the mechanisms of cellular respiration and the effects of uncoupling on various cellular processes.

  • Neuroprotection Research: Some studies have explored the potential neuroprotective effects of low doses of dinitrophenols, suggesting that mild mitochondrial uncoupling may be beneficial in certain neurodegenerative conditions.[8]

  • Cancer Research: The altered metabolism of cancer cells has led to investigations into the use of mitochondrial uncouplers to selectively target these cells.[9]

  • Medicinal Chemistry: The dinitrophenol scaffold can serve as a starting point for the development of novel therapeutic agents that target mitochondrial function.[10]

Toxicological Profile and Safety

This compound is a toxic compound, and exposure can lead to a range of adverse health effects.[11]

Toxicity Data for Dinitrophenol Isomers (Intraperitoneal LD50 in Rats)
IsomerLD50 (mg/kg)Source
2,3-Dinitrophenol>500[1]
2,4-Dinitrophenol30[1]
This compound 150 [5]
2,6-Dinitrophenol40[1]
3,4-Dinitrophenol98[12]
3,5-Dinitrophenol45[12]

Symptoms of dinitrophenol poisoning include hyperthermia, tachycardia, sweating, and rapid breathing.[13] In severe cases, it can be fatal. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[13]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

Experimental Protocol: HPLC Analysis of this compound

This is a general reverse-phase HPLC method that can be adapted for specific applications.[13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to improve peak shape.[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, with chemical shifts and coupling patterns determined by the positions of the nitro and hydroxyl groups.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=C stretching of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro groups.[15]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and other fragments from the aromatic ring.[3][16]

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An In-depth Technical Guide to the Mitochondrial Mechanism of Action of 2,5-Dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,5-Dinitrophenol (DNP) is a potent metabolic modulator that functions as a protonophore, effectively uncoupling oxidative phosphorylation within the mitochondria. This guide provides a detailed technical examination of its core mechanism of action. By functioning as a lipophilic weak acid, DNP shuttles protons across the inner mitochondrial membrane, dissipating the crucial proton-motive force that drives ATP synthesis. The consequence is a rapid increase in oxygen consumption and a shift of metabolic energy from ATP production to heat generation. This document delineates the physicochemical properties of DNP that enable this action, presents the cascade of biochemical events following its introduction to the mitochondrial environment, and provides validated experimental protocols for researchers to investigate and quantify its effects. We will explore methodologies for measuring oxygen consumption rates, mitochondrial membrane potential, and ATP levels, complete with data interpretation guidelines and visualizations to elucidate these complex processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DNP's mitochondrial bioenergetic effects.

Introduction: The Chemiosmotic Engine and the Role of Uncouplers

Mitochondria are the primary sites of cellular ATP production in eukaryotes, operating through a process known as oxidative phosphorylation (OXPHOS). The chemiosmotic theory, a cornerstone of bioenergetics, posits that the energy released from the oxidation of substrates by the electron transport chain (ETC) is used to pump protons (H+) from the mitochondrial matrix into the intermembrane space. This action establishes an electrochemical gradient, termed the proton-motive force (PMF), composed of both a pH gradient and a membrane potential (ΔΨm).[1] This stored potential energy is then utilized by ATP synthase, which allows protons to flow back down their concentration gradient into the matrix, driving the phosphorylation of ADP to ATP.

The efficiency of this system is defined by the "coupling" of electron transport to ATP synthesis. Any substance that disrupts this linkage is known as an uncoupling agent.[2][3] These agents create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase complex.[1][2] Consequently, the energy stored in the proton gradient is not captured as ATP but is instead dissipated as heat.[4] this compound is a classic example of such a chemical uncoupler.[2]

Physicochemical Properties of this compound

The efficacy of DNP as a protonophore is a direct result of its specific chemical properties. It is an organic compound belonging to the dinitrophenol class.[5]

PropertyValueSource
Molecular Formula C₆H₄N₂O₅[6][7]
Molar Mass 184.11 g/mol [6][7]
Appearance Yellow crystalline solid[7][8]
Solubility Soluble in ether, benzene, hot water, and ethanol[6][8]
Acidity (pKa) ~4.0 (for 2,4-DNP)[9]
Lipophilicity (LogP) 1.75[7]

Two key features are critical to its mechanism:

  • Weak Acidity: The phenolic hydroxyl group can be deprotonated. The presence of two electron-withdrawing nitro groups delocalizes the negative charge of the resulting phenoxide ion, making the protonated form a relatively strong weak acid.[1]

  • Lipophilicity: Both the protonated (neutral) and deprotonated (anionic) forms of DNP are sufficiently hydrophobic to dissolve in and diffuse across the lipid bilayer of the inner mitochondrial membrane.[1][10]

Core Mechanism of Action: The Proton Shuttle

DNP acts as a proton shuttle or ionophore, creating a futile cycle of proton transport across the inner mitochondrial membrane that is independent of ATP synthase.[2][11] This process can be broken down into a sequence of steps:

  • Protonation in the Intermembrane Space: The intermembrane space has a lower pH (higher proton concentration) due to the action of the ETC. In this acidic environment, the anionic DNP molecule readily picks up a proton to become its neutral, protonated form.

  • Diffusion Across the Inner Membrane: The now-neutral, lipophilic DNP molecule diffuses freely across the inner mitochondrial membrane, moving down its concentration gradient into the matrix.[10]

  • Deprotonation in the Matrix: The mitochondrial matrix is alkaline (lower proton concentration) relative to the intermembrane space. Upon entering this environment, the DNP molecule releases its proton, reverting to its anionic form.[11]

  • Return to the Intermembrane Space: The negatively charged DNP anion is then driven back across the inner mitochondrial membrane into the intermembrane space by the positive-outward membrane potential (ΔΨm), completing the cycle.

This continuous shuttling effectively collapses the proton gradient.[12] The ETC works at an accelerated rate to try and maintain the gradient, leading to a significant increase in oxygen consumption, but since the protons bypass ATP synthase, ATP production is severely diminished.[2][13]

DNP_Mechanism cluster_Mitochondrion Mitochondrial Cross-Section cluster_IMS Intermembrane Space (IMS) (High [H+], Low pH) cluster_Matrix Mitochondrial Matrix (Low [H+], High pH) H_IMS H+ IMM Inner Mitochondrial Membrane (IMM) ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Normal Proton Flow DNP_neg DNP- H_IMS->DNP_neg 1. Protonation H_Matrix H+ H_Matrix->DNP_neg 4. Return via ΔΨm ETC Electron Transport Chain ETC->H_IMS ATP_Synthase->H_Matrix ADP_to_ATP ADP + Pi -> ATP ATP_Synthase->ADP_to_ATP ATP Production DNP_H DNP-H DNP_H->H_Matrix 2. Diffusion & 3. Deprotonation (Proton Leak) Matrix_to_IMS Proton Pumping Experiment_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Interpretation A Cell Culture (e.g., 96-well plate) D Treat Cells with DNP & Controls A->D B Prepare Reagents (DNP, Controls, Dyes) B->D C Hydrate Sensor Cartridge (for OCR Assay) E Execute Assay C->E D->E F Measure OCR (Seahorse XF) E->F G Measure Fluorescence (Plate Reader / Microscope) E->G H Normalize & Analyze Data (Calculate Red/Green Ratio, etc.) F->H G->H I Interpret Results: - Increased OCR - Decreased ΔΨm - Decreased ATP H->I

Caption: General experimental workflow for studying DNP's effects.

Applications and Critical Toxicological Profile

Historically, DNP was used as a weight-loss drug in the 1930s due to its ability to dramatically increase metabolic rate. [9][14]However, it was quickly banned after numerous reports of severe toxicity and death. [15][16]The therapeutic window for DNP is exceptionally narrow; a slight overdose can lead to a runaway feedback loop of hyperthermia, causing a fatal increase in body temperature. [9][11]Other toxic effects include cataracts, tachycardia, and organ damage. [17][18] Despite its dangers, DNP continues to be used illicitly for weight loss and bodybuilding. [17][19]From a research perspective, its potent and well-characterized mechanism makes it an invaluable tool for studying mitochondrial bioenergetics. Furthermore, research into controlled-release formulations and targeted delivery of DNP-like molecules continues, exploring potential therapeutic applications for conditions like non-alcoholic fatty liver disease and neurodegenerative disorders, where mild mitochondrial uncoupling may be beneficial. [9][20]

Conclusion

The mechanism of action of this compound in mitochondria is a classic example of chemical uncoupling of oxidative phosphorylation. Its ability to act as a protonophore, shuttling protons across the inner mitochondrial membrane, provides a direct and potent method for dissipating the proton-motive force. This leads to a predictable and measurable suite of effects, including increased oxygen consumption, decreased mitochondrial membrane potential, and a profound reduction in ATP synthesis, with the liberated energy being lost as heat. Understanding this mechanism is not only crucial for appreciating the compound's significant toxicity but also for leveraging it as a powerful tool in the fundamental study of cellular metabolism and bioenergetics.

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The Protonophore 2,4-Dinitrophenol: A Technical Guide to its Historical Application in Bioenergetics and Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Double-Edged Sword in Scientific Discovery

The synthetic compound 2,4-Dinitrophenol (DNP) holds a unique and cautionary place in the annals of biomedical research. Initially synthesized for industrial applications such as the manufacturing of explosives, pesticides, and dyes, its profound biological effects were discovered serendipitously through tragic occupational exposures.[1][2] Workers in munitions factories during World War I who were exposed to DNP experienced significant weight loss, a consequence of a dramatically increased metabolic rate.[2][3] This observation catapulted DNP into the scientific spotlight, leading to its brief and controversial use as the first synthetic weight-loss drug in the 1930s.[4][5] However, its narrow therapeutic window and severe, often fatal, toxicity led to its ban for human consumption by the U.S. Food and Drug Administration in 1938.[5][6]

Despite its checkered clinical history, the very properties that made DNP a dangerous diet aid also rendered it an invaluable tool for researchers. As a potent uncoupler of oxidative phosphorylation, DNP provided a chemical key to unlock the intricate mechanisms of cellular energy production.[7][8] This technical guide provides an in-depth exploration of the historical use of dinitrophenols in research, offering insights into the experimental designs, core methodologies, and foundational discoveries that have shaped our understanding of mitochondrial bioenergetics.

Core Mechanism of Action: The Protonophore Effect

The primary mechanism by which DNP exerts its biological effects is through its action as a protonophore, a lipid-soluble molecule that can transport protons (H+) across biological membranes.[7] In the context of cellular respiration, DNP specifically targets the inner mitochondrial membrane, the site of the electron transport chain (ETC) and ATP synthesis.

The ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force is the potential energy that drives ATP synthase to produce ATP from ADP and inorganic phosphate (Pi). DNP, being a weak acid, can become protonated in the acidic intermembrane space, traverse the inner mitochondrial membrane, and then release its proton into the more alkaline matrix, effectively creating a "short-circuit" in the proton gradient.[4][7] This uncoupling of electron transport from ATP synthesis has two major consequences:

  • Increased Oxygen Consumption: With the proton gradient continually dissipated, the ETC works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.

  • Heat Production: The energy stored in the proton gradient that would normally be used for ATP synthesis is instead released as heat, leading to a thermogenic effect.[4]

This fundamental mechanism made DNP a powerful tool to experimentally manipulate and study the processes of cellular respiration and energy transduction.

Visualizing the Mechanism: DNP as a Mitochondrial Uncoupler

Caption: DNP shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling the electron transport chain from ATP synthesis.

Historical Experimental Applications of Dinitrophenol

The unique properties of DNP made it a versatile tool in the nascent field of bioenergetics. Researchers utilized DNP in a variety of experimental systems, from isolated mitochondria to whole organisms, to probe the fundamental principles of cellular metabolism.

In Vitro Studies: Dissecting Mitochondrial Function

Isolated mitochondria provided a clean and controllable system to study the direct effects of DNP on oxidative phosphorylation.

1. Measurement of Oxygen Consumption:

A key application of DNP in studies with isolated mitochondria was to determine the respiratory control ratio (RCR), a measure of the tightness of coupling between electron transport and ATP synthesis.

Experimental Protocol: Measuring Oxygen Consumption in Isolated Mitochondria with DNP

1. Mitochondrial Isolation: a. Euthanize the animal (e.g., rat) and rapidly excise the liver. b. Mince the tissue in ice-cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA). c. Homogenize the tissue using a Potter-Elvehjem homogenizer. d. Centrifuge the homogenate at low speed to pellet nuclei and cell debris. e. Centrifuge the resulting supernatant at high speed to pellet the mitochondria. f. Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume.[9][10]

2. Oxygen Consumption Measurement (using a Clark-type oxygen electrode): a. Add respiration buffer to the electrode chamber and allow the baseline to stabilize. b. Add a respiratory substrate (e.g., glutamate/malate or succinate). c. Add a known amount of ADP to initiate "State 3" respiration (active ATP synthesis). d. Once the ADP is phosphorylated to ATP, respiration will slow to "State 4" (resting state). e. Add a specific concentration of DNP (typically in the range of 5-50 µM) to induce maximal uncoupled respiration.[1][11]

3. Data Analysis: a. The RCR is calculated as the ratio of the State 3 respiratory rate to the State 4 respiratory rate. b. The effect of DNP is observed as a rapid increase in oxygen consumption, often exceeding the State 3 rate, indicating uncoupling.

2. Measurement of ATP Synthesis:

The direct consequence of mitochondrial uncoupling by DNP is a decrease in ATP production. This was a critical aspect to demonstrate its mechanism of action.

Experimental Protocol: Measuring ATP Levels in DNP-Treated Cells

1. Cell Culture and Treatment: a. Plate cells (e.g., L6 muscle cells, Calu-6 lung cancer cells) in a multi-well plate and allow them to adhere. b. Treat the cells with varying concentrations of DNP (e.g., 0.1 mM to 5 mM) for a defined period (e.g., 15-30 minutes).[12] Include a vehicle-treated control group.

2. Cell Lysis: a. After treatment, wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using a lysis buffer compatible with ATP assays to release the cellular ATP.[13]

3. ATP Quantification: a. Use a luciferin/luciferase-based ATP assay kit. b. Add the luciferase reagent to the cell lysate. The enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[13] c. Measure the luminescence using a luminometer.

4. Data Analysis: a. The amount of light emitted is directly proportional to the ATP concentration. b. Compare the luminescence signals from DNP-treated cells to the control cells to quantify the reduction in ATP levels.

In Vivo Studies: Investigating Systemic Metabolism

Animal models were crucial for understanding the physiological consequences of mitochondrial uncoupling.

1. Metabolic Rate and Body Weight Studies:

Early research focused on confirming the effects of DNP on whole-body metabolism, mirroring the observations in humans.

Experimental Protocol: In Vivo Metabolic Study in Mice

1. Animal Model and DNP Administration: a. Use a suitable mouse model (e.g., C57BL/6J mice). b. Administer DNP through various routes, such as in the drinking water (e.g., 800 mg/liter) or via intraperitoneal injections (e.g., 1-5 mg/kg).[2][3][14][15]

2. Metabolic Monitoring: a. House the mice in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER). b. Monitor food and water intake, as well as body weight and composition (fat and lean mass).

3. Data Analysis: a. Compare the metabolic parameters and body weight changes between DNP-treated and control groups. b. These studies historically demonstrated that DNP increases the basal metabolic rate, leading to weight loss primarily through the reduction of fat mass.[2]

Quantitative Data Summary: DNP Concentrations in Research

The effective concentration of DNP varies significantly depending on the experimental system. The following table provides a summary of typical concentrations and dosages reported in historical and more recent research literature.

Experimental SystemTypical DNP Concentration/DosageObserved EffectReference(s)
Isolated Rat Liver Mitochondria5-50 µMIncreased oxygen consumption, uncoupling[1][11]
Cultured Neuronal Cells10-40 µMMitochondrial membrane depolarization[7]
Human Lung Cancer Cells (Calu-6)~200 µM (EC50)Decreased cell viability, apoptosis[7]
L6 Muscle Cells0.1-5 mMDecreased cellular ATP levels[12]
In Vivo (Mice, IP injection)1-5 mg/kgUpregulation of BDNF in the hippocampus[3]
In Vivo (Mice, drinking water)800 mg/literIncreased energy expenditure, weight loss[2][14]
In Vivo (Rats, drinking water)30 mg/kg/dayDecreased ATP formation in muscle[16]

The Legacy of Dinitrophenol in Bioenergetics

The work of pioneers in bioenergetics, such as Efraim Racker, was instrumental in elucidating the mechanism of ATP synthesis. While Racker is more famously associated with the reconstitution of the F1F0-ATPase and providing definitive proof for Peter Mitchell's chemiosmotic theory, uncouplers like DNP were fundamental tools in these and other contemporary studies.[16] They allowed researchers to dissect the components of oxidative phosphorylation by chemically separating the processes of electron transport and ATP synthesis. For instance, the observation that DNP stimulates ATPase activity in mitochondrial fragments was a key piece of evidence in understanding the reversible nature of the ATP synthase enzyme.[17]

Comparative Insights: DNP vs. Other Uncouplers

DNP was not the only uncoupling agent used in research. Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is another potent protonophore that was and continues to be widely used. While both DNP and FCCP act as protonophores, they can exhibit different potencies and secondary effects depending on the biological system. For example, in some studies, FCCP has been shown to be a more potent uncoupler than DNP at lower concentrations.[13] The choice between DNP and other uncouplers often depended on the specific research question, the experimental model, and the historical context of the research.

Limitations and the Decline in Use

The very potency of DNP is also its greatest drawback. Its narrow therapeutic index and high toxicity, which led to its ban as a drug, also pose significant risks in a research setting. The potential for off-target effects and the induction of cellular stress pathways unrelated to simple uncoupling can complicate the interpretation of experimental results.[18] The development of more specific and less toxic molecular tools, including other uncoupling agents and genetic models, has led to a decline in the widespread use of DNP in many areas of research.

Conclusion: A Foundational, Yet Flawed, Research Tool

The historical use of dinitrophenols in research is a compelling story of how a toxic industrial chemical became a cornerstone of modern bioenergetics. By providing a means to experimentally sever the link between cellular respiration and energy currency production, DNP allowed scientists to peer into the intricate workings of the mitochondrion. The foundational knowledge gained from studies utilizing DNP paved the way for a deeper understanding of metabolic diseases, aging, and cellular physiology. While its use has waned due to its inherent dangers and the availability of more refined research tools, the legacy of DNP serves as a powerful reminder of the often-unexpected paths of scientific discovery and the critical importance of understanding the fundamental mechanisms of life.

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An In-depth Technical Guide to the Toxicological Profile of 2,5-Dinitrophenol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 2,5-Dinitrophenol and its isomers, designed for researchers, scientists, and professionals in drug development. It delves into their shared mechanism of toxicity, comparative potencies, metabolic fates, and the experimental methodologies crucial for their evaluation.

Introduction: The Dinitrophenol Isomers - A Class of Potent Metabolic Modulators

Dinitrophenols (DNPs) are a group of synthetic organic compounds with six distinct isomers: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP.[1][2] While historically used in various industrial applications such as the manufacturing of dyes, wood preservatives, and explosives, the most notorious of these, 2,4-Dinitrophenol, gained infamy for its use as a weight-loss agent in the 1930s.[2][3] This practice was halted due to severe and often fatal adverse effects.[3] The primary mechanism underlying both the desired metabolic effects and the profound toxicity of all DNP isomers is the uncoupling of oxidative phosphorylation.[4][5] This guide will explore the toxicological profiles of these isomers, with a particular focus on this compound, while drawing comparisons with the more extensively studied 2,4-DNP.

Core Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary toxic effect of dinitrophenols is their ability to act as protonophores, disrupting the mitochondrial proton gradient.[6] In healthy mitochondrial respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP through ATP synthase. Dinitrophenols, being lipophilic weak acids, can shuttle protons across the inner mitochondrial membrane, providing an alternative route for their return to the matrix that bypasses ATP synthase.[6] This uncoupling of electron transport from ATP synthesis leads to a futile cycle where energy is dissipated as heat instead of being harnessed for cellular work.[5] This results in an increased metabolic rate, hyperthermia, and a cascade of downstream toxic effects.[7]

cluster_24DNP 2,4-Dinitrophenol Metabolism cluster_25DNP This compound Metabolism cluster_26DNP 2,6-Dinitrophenol Metabolism DNP_24 2,4-Dinitrophenol ANP_2a4n 2-Amino-4-nitrophenol DNP_24->ANP_2a4n Nitroreductase ANP_4a2n 4-Amino-2-nitrophenol DNP_24->ANP_4a2n Nitroreductase DAP_24 2,4-Diaminophenol ANP_2a4n->DAP_24 Nitroreductase ANP_4a2n->DAP_24 Nitroreductase DNP_25 This compound ANP_2a5n 2-Amino-5-nitrophenol DNP_25->ANP_2a5n Nitroreductase ANP_5a2n 5-Amino-2-nitrophenol DNP_25->ANP_5a2n Nitroreductase DNP_26 2,6-Dinitrophenol ANP_2a6n 2-Amino-6-nitrophenol DNP_26->ANP_2a6n Nitroreductase ANP_6a2n 6-Amino-2-nitrophenol DNP_26->ANP_6a2n Nitroreductase start Start Assay basal Measure Basal OCR start->basal oligo Inject Oligomycin (ATP Synthase Inhibitor) basal->oligo atp_resp Measure ATP-linked Respiration oligo->atp_resp dnp Inject DNP Isomer (Uncoupler) atp_resp->dnp max_resp Measure Maximal Respiration dnp->max_resp rot_ant Inject Rotenone/Antimycin A (ETC Inhibitors) max_resp->rot_ant non_mito Measure Non-Mitochondrial Respiration rot_ant->non_mito end End Assay non_mito->end

Figure 3: Experimental workflow for the Seahorse XF Mito Stress Test.

6.1.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes can be used to assess changes in the mitochondrial membrane potential.

  • Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, accumulate in the negatively charged mitochondrial matrix. A[3][7] decrease in ΔΨm, as induced by uncouplers like dinitrophenols, results in a decrease in the fluorescence intensity of these probes.

  • TMRM Staining Protocol for Fluorescence Microscopy:

    • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

    • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 20-30 minutes at 37°C. [3] 3. Imaging: Acquire baseline fluorescence images using a fluorescence microscope.

    • Compound Addition: Add the dinitrophenol isomer to the cells and acquire time-lapse images to monitor the change in TMRM fluorescence.

    • Positive Control: As a positive control for depolarization, add a known uncoupler like FCCP at the end of the experiment.

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions over time. A decrease in intensity indicates mitochondrial depolarization.

Cytotoxicity Assays

6.2.1. MTT Assay

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of concentrations of the dinitrophenol isomer for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

6.2.2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

  • Protocol Outline:

    • Follow the same cell seeding and treatment procedure as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Measure the formation of the colored product (e.g., formazan) by absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Genotoxicity Assessment: The Ames Test
  • Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause mutations that restore the gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

  • Protocol Outline:

    • Prepare different concentrations of the dinitrophenol isomer.

    • In separate tubes, mix the test compound, the Salmonella tester strain, and (optionally) a liver extract (S9 fraction) to simulate mammalian metabolism.

    • Pour the mixture onto a minimal glucose agar plate lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Conclusion and Future Directions

The dinitrophenol isomers represent a class of compounds with a potent and well-defined mechanism of toxicity. While 2,4-DNP has been extensively studied, significant data gaps remain for the other five isomers. Future research should focus on a more comprehensive toxicological characterization of 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-DNP, including their oral, dermal, and inhalation toxicity, as well as their long-term health effects, including genotoxicity and carcinogenicity. A deeper understanding of their comparative metabolism and the toxicological profiles of their metabolites is also crucial for a complete risk assessment. The application of modern in vitro techniques, such as high-content imaging and metabolomics, in conjunction with the established assays outlined in this guide, will be instrumental in filling these knowledge gaps and providing a more complete picture of the toxicological risks associated with this class of compounds.

References

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An In-depth Technical Guide to the Isomeric Distinction and Biological Activities of 2,4-Dinitrophenol and 2,5-Dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key differences between the two isomers of dinitrophenol: 2,4-Dinitrophenol (2,4-DNP) and 2,5-Dinitrophenol (2,5-DNP). Addressed to researchers, scientists, and drug development professionals, this document delves into the nuances of their chemical structures, physicochemical properties, synthesis routes, and, most critically, their divergent biological mechanisms and toxicological profiles. By elucidating the structure-activity relationships that govern their distinct behaviors, this guide aims to equip the scientific community with the foundational knowledge required for informed research and development involving these potent metabolic modulators.

Introduction: The Significance of Isomeric Specificity

Dinitrophenols are a class of synthetic organic compounds with six isomers, of which 2,4-Dinitrophenol has garnered significant scientific and public attention.[1] Historically used as a weight-loss agent, 2,4-DNP's potent bioactivity stems from its ability to uncouple oxidative phosphorylation.[2] However, its narrow therapeutic window and severe toxicity have curtailed its clinical use.[3] Its isomer, this compound, while less studied, presents a compelling case for comparative analysis. The seemingly subtle shift in the position of a nitro group profoundly alters the molecule's interaction with biological systems. Understanding these differences is paramount for any research endeavor, from mechanistic studies to the development of novel therapeutics with improved safety profiles. This guide will systematically dissect the disparities between these two isomers, providing a robust framework for their scientific investigation.

Physicochemical Properties: A Comparative Analysis

The location of the nitro groups on the phenol ring directly influences the electronic distribution and steric hindrance of the molecules, leading to distinct physicochemical properties. These differences are fundamental to their biological activity and analytical separation.

Property2,4-DinitrophenolThis compound
Molecular Formula C₆H₄N₂O₅C₆H₄N₂O₅
Molar Mass 184.11 g/mol 184.11 g/mol
Appearance Yellow crystalline solidYellow needle-like crystals
Melting Point 112-114 °C104-108 °C[4][5]
Solubility in Water Slightly solubleSparingly soluble[4]
Solubility in Organic Solvents Soluble in ethanol, ether, benzeneSoluble in hot ethanol, ether, benzene[4][6]
pKa ~4.0~5.2

Insight: The lower melting point of 2,5-DNP suggests weaker intermolecular forces compared to 2,4-DNP. The difference in pKa is particularly noteworthy; the higher pKa of 2,5-DNP indicates it is a weaker acid, which has implications for its ability to act as a protonophore across the mitochondrial membrane.

Synthesis and Reactivity: Isomer-Selective Strategies

The synthesis of dinitrophenols primarily involves the nitration of phenol. However, achieving isomer specificity requires careful control of reaction conditions.

Synthesis of 2,4-Dinitrophenol

A common method for the synthesis of 2,4-DNP involves the direct nitration of phenol using a mixture of sulfuric and nitric acids.[7] The hydroxyl group is an ortho-, para-director, leading to the preferential formation of 2-nitrophenol and 4-nitrophenol, which are then further nitrated to 2,4-DNP.

Experimental Protocol: Synthesis of 2,4-Dinitrophenol

  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, slowly add a solution of phenol to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid. Maintain the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain pure 2,4-dinitrophenol.

Synthesis of this compound

The synthesis of 2,5-DNP is more challenging due to the directing effects of the hydroxyl group. A multi-step synthesis is often required to achieve the desired substitution pattern. One approach involves the dinitration of a starting material where the desired substitution pattern is favored.

Conceptual Workflow: Synthesis of this compound

G cluster_0 Synthesis of this compound start Start with p-Aminophenol step1 Protection of Amine Group (e.g., Acetylation) start->step1 step2 Nitration (introduces nitro groups at positions 2 and 6 relative to the hydroxyl group) step1->step2 step3 Hydrolysis of Protecting Group step2->step3 step4 Diazotization of Amine Group step3->step4 step5 Sandmeyer Reaction (replacement of diazonium group with a nitro group) step4->step5 end This compound step5->end

Caption: A conceptual multi-step synthesis pathway for this compound.

Mechanism of Action: A Tale of Two Uncouplers

The primary mechanism of action for 2,4-DNP is the uncoupling of oxidative phosphorylation. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient required for ATP synthesis.[2] This leads to an increase in metabolic rate and heat production.

G cluster_0 Mitochondrial Oxidative Phosphorylation cluster_1 Action of 2,4-Dinitrophenol ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (High H+) ETC->H_gradient pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase drives DNP 2,4-DNP H_gradient->DNP picks up H+ ATP ATP Production ATP_synthase->ATP H_leak Proton Leak DNP->H_leak transports H+ across membrane H_leak->ATP_synthase bypasses Heat Heat Production H_leak->Heat

Caption: Mechanism of 2,4-DNP as a protonophore, uncoupling oxidative phosphorylation.

While 2,5-DNP is also known to disrupt oxidative phosphorylation, it is reported to have a lower potential for increasing the basal metabolic rate compared to 2,4-DNP.[1] This suggests a less efficient protonophoric activity, which can be attributed to its higher pKa and different steric and electronic properties. The position of the nitro groups in 2,5-DNP may result in a less favorable interaction with the mitochondrial membrane, hindering its ability to efficiently transport protons.

Toxicology and Biological Effects: A Spectrum of Potency

The toxicity of dinitrophenols is directly linked to their metabolic uncoupling activity. The uncontrolled increase in metabolic rate caused by 2,4-DNP leads to hyperthermia, tachycardia, and diaphoresis, which can be fatal.[8]

Comparative Toxicity:

  • 2,4-Dinitrophenol: Exhibits high acute toxicity.[8] Chronic exposure can lead to cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[3]

  • This compound: Considered less potent and less lethal than 2,4-DNP.[1] However, it is still toxic and can cause methemoglobinemia, liver damage, and skin burns upon contact.[9][10]

The reduced toxicity of 2,5-DNP is consistent with its lower uncoupling potential. The body is better able to manage the milder increase in metabolic rate, reducing the risk of acute hyperthermia.

Analytical Methodologies for Isomer Differentiation

The accurate identification and quantification of dinitrophenol isomers are crucial for both research and forensic applications. Several analytical techniques can effectively separate and distinguish between 2,4-DNP and 2,5-DNP.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating dinitrophenol isomers. The choice of stationary and mobile phases is critical for achieving optimal resolution.

Experimental Protocol: HPLC Separation of Dinitrophenol Isomers

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the organic solvent concentration over time.

  • Detection: The isomers can be detected by their UV absorbance, typically around 260 nm. The retention times for 2,4-DNP and 2,5-DNP will be distinct under optimized conditions.

  • Quantification: A calibration curve is generated using standards of known concentrations for each isomer to quantify their amounts in unknown samples.

Spectroscopic Differentiation

While UV-Vis spectroscopy can be used for detection, it may not be sufficient for unambiguous identification in a mixture due to spectral overlap. However, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information that can readily distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Conclusion and Future Perspectives

The isomeric differences between 2,4-Dinitrophenol and this compound provide a compelling illustration of the principle of structure-activity relationships. While both are potent biological agents, the seemingly minor positional change of a nitro group results in significant alterations in their physicochemical properties, biological mechanisms, and toxicological profiles. 2,4-DNP's high efficacy as a metabolic uncoupler is unfortunately paired with severe toxicity, limiting its therapeutic potential. In contrast, 2,5-DNP's reduced potency may offer a wider therapeutic window, although its own toxicological profile requires further thorough investigation.

Future research should focus on a more detailed elucidation of the mechanism of action of 2,5-DNP and a comprehensive assessment of its long-term toxicity. Furthermore, the development of novel analytical methods for the rapid and sensitive detection of all dinitrophenol isomers in various matrices remains a critical area of investigation. A deeper understanding of these fundamental differences will be instrumental in guiding the rational design of safer and more effective metabolic modulators for a range of therapeutic applications.

References

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.
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  • Ng, H. (1956). Preparation and Chromatographic Separation of 2,4-dinitrophenylhydrazones of P-phenylphenacyl Esters. University of California.
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  • Rittich, B., & Simek, M. (1976). Separation of quinone 2,4-dinitrophenyIhydrazones by thin-layer chromatography.
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An In-depth Technical Guide to 2,5-Dinitrophenol as a Protonophore and Uncoupling Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Dinitrophenol (DNP) and its role as a protonophore and mitochondrial uncoupling agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of action, comparative analysis with its more studied isomer 2,4-Dinitrophenol, and detailed experimental protocols for assessing its bioenergetic effects.

The Principle of Mitochondrial Uncoupling and the Role of Protonophores

Mitochondria are central to cellular energy metabolism, coupling the oxidation of nutrients to the synthesis of adenosine triphosphate (ATP) through a process known as oxidative phosphorylation (OXPHOS).[1] This process establishes a proton gradient, or proton-motive force, across the inner mitochondrial membrane.[2] Protonophores are lipophilic weak acids that can transport protons across this membrane, dissipating the gradient and "uncoupling" nutrient oxidation from ATP synthesis.[2][3] The energy stored in the proton gradient is consequently released as heat instead of being used for ATP production.[4]

Mechanism of Action: Dinitrophenol as a Proton Shuttle

Dinitrophenols, including 2,5-DNP, function as classic protonophores. Their ability to shuttle protons is attributed to their chemical structure, which allows them to be protonated in the acidic environment of the mitochondrial intermembrane space and deprotonated in the more alkaline mitochondrial matrix. This cyclical process effectively creates a proton leak across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5] While the detailed molecular mechanism is still under investigation, it is understood that the interaction of DNP with mitochondrial proteins, such as adenine nucleotide translocase (ANT), can enhance its protonophoric action.[6][7]

DNP_Mechanism Mechanism of DNP as a protonophore. cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High [H+]) Matrix Mitochondrial Matrix (Low [H+]) DNP_H DNP-H (Protonated) DNP_neg DNP- (Deprotonated) DNP_H->DNP_neg Proton Release H_Matrix H+ DNP_H->H_Matrix Deprotonation ATP_Synthase ATP Synthase H_out H+ ATP_Synthase->H_out ATP ATP ATP_Synthase->ATP H_in H+ H_in->ATP_Synthase ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_IMS H+ H_IMS->DNP_neg Protonation

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Comparative Analysis: this compound vs. 2,4-Dinitrophenol

While both are isomers, 2,4-Dinitrophenol is the more extensively studied compound. Much of the available toxicological and efficacy data pertains to 2,4-DNP, which was historically used as a weight-loss drug and is now banned for human consumption due to severe toxicity.[8][9] Data specific to 2,5-DNP is more limited.

PropertyThis compound2,4-Dinitrophenol
CAS Number 329-71-5[10]51-28-5
Molecular Formula C6H4N2O5[10]C6H4N2O5
Molecular Weight 184.11 g/mol [10]184.11 g/mol
Appearance Yellow crystalline solid[10]Yellow crystalline solid
Melting Point 103-106 °C[11]112-114 °C
Toxicity Limited specific data; metabolites have shown carcinogenic potential in male rats.[5][12] Appears to have lower potential to increase basal metabolic rate compared to 2,4-DNP.[12]High acute toxicity; narrow therapeutic window.[10][13] Known to cause hyperthermia, cataracts, and death.[3]
Metabolism Limited specific data.Metabolized via nitro group reduction to aminonitrophenols and diaminophenol, followed by conjugation.[14][15]

Experimental Protocols for Assessing Mitochondrial Uncoupling

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a powerful tool for assessing mitochondrial respiration in real-time. This protocol outlines a typical experiment to measure the effect of an uncoupler on isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Seahorse XFe96 or similar analyzer[16]

  • Mitochondrial Assay Solution (MAS)[9]

  • Substrates (e.g., glutamate, malate)[9]

  • ADP[9]

  • Oligomycin (ATP synthase inhibitor)[16]

  • FCCP or DNP (uncoupler)[16]

  • Antimycin A (Complex III inhibitor)[16]

Procedure:

  • Prepare the Seahorse cartridge: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with ADP, oligomycin, FCCP/DNP, and antimycin A.[9]

  • Prepare the cell plate: Add a suspension of isolated mitochondria (typically 5-15 µg per well) to the Seahorse plate. Centrifuge the plate to adhere the mitochondria to the bottom.[9][16]

  • Add substrates: Add pre-warmed MAS containing the respiratory substrates to each well.[9]

  • Run the assay: Place the cell plate in the Seahorse analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (State 2), followed by sequential injections:

    • ADP: To stimulate ATP synthesis (State 3).

    • Oligomycin: To inhibit ATP synthase and measure proton leak (State 4o).

    • FCCP/DNP: To induce maximal respiration.

    • Antimycin A: To inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.[16][17]

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Seahorse_Workflow Seahorse XF workflow for mitochondrial respiration. cluster_injections Sequential Injections start Start prep_cartridge Hydrate & Load Seahorse Cartridge start->prep_cartridge prep_plate Plate Isolated Mitochondria start->prep_plate run_assay Run Seahorse XF Assay prep_cartridge->run_assay add_substrate Add Substrates in MAS Buffer prep_plate->add_substrate add_substrate->run_assay analyze Analyze OCR Data run_assay->analyze basal Basal OCR run_assay->basal end End analyze->end adp ADP Injection (State 3) oligo Oligomycin Injection (State 4o) fccp FCCP/DNP Injection (Maximal Respiration) antimycin Antimycin A Injection (Non-Mitochondrial)

Caption: Workflow for measuring mitochondrial OCR with sequential injections.

Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a reliable indicator of mitochondrial health.[1][18]

Materials:

  • Cultured cells

  • JC-1 dye[19]

  • FCCP or CCCP (positive control for depolarization)[18]

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the experimental compounds (e.g., 2,5-DNP). Include a positive control treated with FCCP or CCCP to induce mitochondrial depolarization.[18]

  • JC-1 Staining: Prepare a JC-1 staining solution and add it to the cells. Incubate for 15-30 minutes at 37°C.[19]

  • Washing (Optional): Wash the cells with a suitable buffer to remove excess dye.[19]

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.[8]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Quantification of ATP Synthesis in Isolated Mitochondria

The rate of ATP synthesis can be quantified using a luciferin-luciferase bioluminescence assay. This method measures the light produced when luciferase utilizes ATP to oxidize luciferin.[20][21]

Materials:

  • Isolated mitochondria[20]

  • ATP determination kit (containing luciferin, luciferase, and buffer)[20]

  • ADP[20]

  • Oligomycin (negative control)[20]

  • Luminometer[21]

Procedure:

  • Prepare Reaction Mixture: Prepare the luciferin-luciferase reaction mixture according to the kit instructions.[20]

  • Standard Curve: Generate a standard curve using known concentrations of ATP to correlate luminescence with ATP concentration.[20]

  • Measure Basal ATP: Add isolated mitochondria to the reaction mixture in a luminometer cuvette and measure the basal luminescence to determine the initial ATP content.

  • Initiate ATP Synthesis: Add a known concentration of ADP to the cuvette to initiate ATP synthesis.[20]

  • Measure ATP Production: Record the increase in luminescence over time. The rate of increase is proportional to the rate of ATP synthesis.[22]

  • Negative Control: Perform a parallel experiment in the presence of oligomycin to confirm that the observed ATP production is due to oxidative phosphorylation.[20]

  • Data Analysis: Use the standard curve to convert the luminescence readings into ATP concentrations and calculate the rate of ATP synthesis (e.g., in nmol ATP/min/mg mitochondrial protein).

Therapeutic Potential and Safety Considerations

The ability of dinitrophenols to increase metabolic rate led to their early use as weight-loss drugs.[3][23] However, the narrow therapeutic index and severe side effects, including fatal hyperthermia, led to their ban for human use.[3][10] There is renewed interest in the therapeutic potential of "mild" mitochondrial uncoupling for a range of conditions, including obesity, neurodegenerative diseases, and ischemia-reperfusion injury.[20][23] The strategy is to achieve a controlled increase in energy expenditure and a decrease in reactive oxygen species (ROS) production without causing significant toxicity.[11] Research is ongoing to develop novel, safer uncoupling agents.[23] It is crucial to note that virtually all of the historical and current research on the therapeutic applications of dinitrophenols has focused on 2,4-DNP and its derivatives, with very limited investigation into 2,5-DNP.

Conclusion

This compound is a classic protonophore that can uncouple mitochondrial oxidative phosphorylation. Its mechanism of action is shared with other dinitrophenols, involving the shuttling of protons across the inner mitochondrial membrane. While the principles of its action are understood, there is a significant lack of specific toxicological and efficacy data for 2,5-DNP compared to its isomer, 2,4-DNP. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the bioenergetic effects of 2,5-DNP and other potential uncoupling agents. Further research is warranted to fully characterize the properties of 2,5-DNP and to explore the potential of controlled mitochondrial uncoupling for therapeutic applications.

References

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An In-depth Technical Guide on the Metabolic Effects of 2,5-Dinitrophenol on Cellular Respiration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dinitrophenol (2,5-DNP) belongs to a class of synthetic organic chemicals known as dinitrophenols, which are recognized for their ability to uncouple mitochondrial oxidative phosphorylation. This guide provides a detailed exploration of the metabolic consequences of 2,5-DNP on cellular respiration. While much of the foundational research on dinitrophenol-induced uncoupling has been conducted using its isomer, 2,4-Dinitrophenol, this document will focus on the known effects of 2,5-DNP, drawing comparisons and highlighting distinctions where data is available. We will delve into the core mechanism of action, its impact on the electron transport chain, ATP synthesis, and oxygen consumption, and discuss the toxicological profile and considerations for its use in a research setting. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 2,5-DNP's bioenergetic effects and to offer practical insights for designing and interpreting relevant experimental studies.

The Fundamental Mechanism of Uncoupling by Dinitrophenols

Dinitrophenols, including 2,5-DNP, are lipophilic weak acids that function as protonophores.[1] Their primary effect on cellular respiration stems from their ability to transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2] This action effectively "uncouples" the process of electron transport from the synthesis of ATP.[3]

Under normal physiological conditions, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton-motive force.[4] This gradient is the driving force for ATP synthase, which allows protons to flow back into the matrix, harnessing the energy to phosphorylate ADP to ATP.[3]

Dinitrophenols disrupt this tightly coupled process. Due to their lipophilic nature, they can readily diffuse across the inner mitochondrial membrane in their protonated, neutral form.[5] In the high pH environment of the mitochondrial matrix, the DNP molecule releases its proton.[5] The resulting anionic form of DNP is then able to diffuse back across the membrane to the more acidic intermembrane space, where it picks up another proton, completing the cycle.[5] This shuttling of protons dissipates the proton gradient, meaning the energy released during electron transport is not captured in the form of ATP but is instead lost as heat.[1][6]

Figure 1: Mechanism of 2,5-DNP as a protonophore, uncoupling oxidative phosphorylation.

Metabolic Consequences of 2,5-DNP Induced Uncoupling

The dissipation of the proton gradient by 2,5-DNP has several profound effects on cellular metabolism:

Increased Oxygen Consumption

With the uncoupling of electron transport from ATP synthesis, the inhibitory feedback on the ETC is removed.[2] This leads to an uncontrolled rate of electron flow and a corresponding increase in oxygen consumption as the terminal electron acceptor.[1][7][8] This elevated metabolic rate is a hallmark of DNP exposure.[9]

Decreased ATP Synthesis

As protons bypass the ATP synthase, the production of ATP via oxidative phosphorylation is significantly reduced.[10] The cell must then rely more heavily on less efficient ATP-generating pathways, such as glycolysis, to meet its energy demands.[11] This can lead to a depletion of cellular ATP levels, particularly at higher concentrations of the uncoupler.[10]

Thermogenesis

The energy that would have been used for ATP synthesis is released as heat, leading to an increase in body temperature, a phenomenon known as thermogenesis.[1][6] This is a primary physiological response to DNP exposure and is the basis for its historical, and dangerous, use as a weight-loss agent.[6][9]

Altered Substrate Metabolism

To compensate for the inefficient energy production, cells increase the catabolism of energy stores, primarily fats and carbohydrates.[6][11] This leads to an accelerated breakdown of glucose and fatty acids.[11]

The Isomer Specificity: this compound vs. 2,4-Dinitrophenol

While all dinitrophenol isomers act as uncouplers, their potency can vary. Very limited data suggest that 2,5-DNP has a lower potential to increase the basal metabolic rate compared to 2,4-DNP and 2,6-DNP.[12] An early study on the lethality of DNP isomers in mice indicated that 2,3-DNP and 2,5-DNP are the least potent.[9]

It is crucial for researchers to recognize that the vast majority of mechanistic and toxicological data available for "DNP" specifically refers to the 2,4-isomer.[9] There is a significant lack of studies on the toxic effects of 2,5-DNP in humans and animals.[9] Therefore, direct extrapolation of dose-response relationships from 2,4-DNP to 2,5-DNP should be done with extreme caution.

Impact on Reactive Oxygen Species (ROS) Production

The effect of mitochondrial uncouplers on the production of reactive oxygen species (ROS) is complex. Mild uncoupling can actually decrease ROS production.[13][14] The rationale is that by lowering the mitochondrial membrane potential, the likelihood of reverse electron transport, a major source of superoxide production, is reduced.[15] However, at higher, toxic concentrations, the overall disruption of mitochondrial function can lead to increased oxidative stress.[16] Studies on 2,4-DNP have shown that it can inhibit ROS production in PMA-stimulated neutrophils.[13]

Toxicological Profile of this compound

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic by inhalation, in contact with skin, and if swallowed.[17][18] Symptoms of dinitrophenol poisoning include a rapid increase in body temperature, breathing rate, and heart rate.[17] It can also induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to the body tissues.[17][18]

Table 1: Reported Toxicity Data for this compound

SpeciesRoute of AdministrationLD50Source
RatIntraperitoneal150 mg/kg[17]
MouseIntraperitoneal273 mg/kg[17]

Experimental Protocols for Studying the Effects of this compound

The following are generalized protocols for assessing the metabolic effects of 2,5-DNP. It is imperative to perform dose-response experiments to determine the optimal concentration of 2,5-DNP for the specific cell type or experimental model being used, as this can vary significantly.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with high-resolution respirometry or microplate-based systems.

Objective: To measure the effect of 2,5-DNP on basal and maximal cellular respiration.

Materials:

  • Cell culture of interest

  • Culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone and Antimycin A (Complex I and III inhibitors, respectively)

  • High-resolution respirometer or a microplate-based oxygen consumption analyzer

Procedure:

  • Seed cells at an appropriate density in the experimental vessel (e.g., respirometer chamber or microplate well) and allow them to attach and equilibrate.

  • Establish a baseline oxygen consumption rate (basal respiration).

  • Inject a solution of oligomycin to inhibit ATP synthase. The remaining OCR is a measure of proton leak.

  • Titrate with small increments of 2,5-DNP to determine the concentration that elicits the maximal oxygen consumption rate (maximal respiration). Be aware that excessive concentrations can inhibit respiration.

  • Finally, inject a mixture of rotenone and antimycin A to inhibit mitochondrial respiration completely. The remaining OCR represents non-mitochondrial oxygen consumption.

start Seed Cells & Equilibrate measure_basal Measure Basal OCR start->measure_basal add_oligo Inject Oligomycin measure_basal->add_oligo measure_leak Measure Proton Leak OCR add_oligo->measure_leak titrate_dnp Titrate with 2,5-DNP measure_leak->titrate_dnp measure_max Measure Maximal OCR titrate_dnp->measure_max add_rot_ant Inject Rotenone & Antimycin A measure_max->add_rot_ant measure_non_mito Measure Non-Mitochondrial OCR add_rot_ant->measure_non_mito end Data Analysis measure_non_mito->end

Figure 2: Experimental workflow for measuring oxygen consumption rate with 2,5-DNP.

Measurement of Cellular ATP Levels

Objective: To quantify the impact of 2,5-DNP on cellular ATP concentrations.

Materials:

  • Cell culture of interest

  • Culture medium

  • This compound

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Culture cells in a multi-well plate to the desired confluency.

  • Treat cells with varying concentrations of 2,5-DNP for a defined period. Include a vehicle-only control.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Measure the luminescence of the cell lysates.

  • Calculate the ATP concentration based on a standard curve.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To visualize and quantify the effect of 2,5-DNP on the mitochondrial membrane potential.

Materials:

  • Cell culture of interest

  • Culture medium

  • This compound

  • Fluorescent mitochondrial membrane potential dye (e.g., TMRE, TMRM, or JC-1)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on a suitable imaging dish or in suspension.

  • Load the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol.

  • Acquire baseline fluorescence images or flow cytometry data.

  • Add 2,5-DNP to the cells and monitor the change in fluorescence over time. A decrease in fluorescence intensity (for TMRE/TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane.

Conclusion and Future Directions

This compound is a potent metabolic modulator that uncouples oxidative phosphorylation, leading to increased oxygen consumption, decreased ATP synthesis, and thermogenesis. While it shares a fundamental mechanism with its more extensively studied isomer, 2,4-DNP, there is evidence to suggest it is a less potent uncoupler. The significant gaps in the scientific literature regarding the specific metabolic and toxicological effects of 2,5-DNP underscore the need for further research. For scientists and drug development professionals, 2,5-DNP can serve as a valuable tool for investigating cellular bioenergetics and the consequences of mitochondrial uncoupling. However, its use requires careful experimental design, particularly in determining appropriate concentrations to elicit the desired effect without inducing overt toxicity. Future studies should aim to provide a more detailed characterization of 2,5-DNP's dose-dependent effects on various cell types and in vivo models to better understand its unique properties and potential applications in research.

References

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The Phoenix Drug: An In-Depth Technical Guide to the Early Research of Dinitrophenol (DNP) for Obesity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Cautionary Tale for Modern Drug Development

The story of 2,4-dinitrophenol (DNP) is a stark and compelling narrative in the annals of pharmacology. Initially hailed as a miraculous "fat-melting" compound in the early 1930s, its trajectory from a widely prescribed obesity treatment to a banned substance serves as a critical case study for researchers, scientists, and drug development professionals. This technical guide delves into the core scientific underpinnings of DNP's early research, examining its potent metabolic effects, the experimental methodologies of the era, and the profound lessons on therapeutic indexing and patient safety that resonate to this day.

The Serendipitous Discovery and Rise of a Potent Metabolic Agent

The journey of DNP from an industrial chemical to a weight-loss sensation was one of accidental observation. First used in the manufacturing of munitions during World War I, French factory workers exposed to the compound exhibited unintentional and significant weight loss, accompanied by fatigue and excessive sweating.[1][2] These anecdotal reports piqued the interest of the scientific community, leading to more formal investigations into its physiological effects.

It was the work of Maurice Tainter and his colleagues at Stanford University in the early 1930s that catapulted DNP into the medical mainstream.[2][3][4] Their research demonstrated that DNP could significantly increase the basal metabolic rate, by as much as 50%, leading to rapid weight loss without the need for dietary restrictions.[1][5] This discovery was met with considerable enthusiasm, and DNP was soon marketed under various brand names, including Dinitriso, Nitromet, and Dinitrenal, becoming available without a prescription.[5]

The Core Mechanism: Uncoupling Oxidative Phosphorylation

The dramatic metabolic effects of DNP stem from its potent ability to act as a mitochondrial uncoupling agent.[5][6][7][8] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force is then used by ATP synthase to produce adenosine triphosphate (ATP), the primary energy currency of the cell.

DNP, a lipophilic protonophore, disrupts this tightly coupled process. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.[6] This "uncoupling" of electron transport from ATP synthesis means that the energy generated from the oxidation of substrates is not captured as ATP but is instead released as heat.[1][6][7][8] To compensate for the resulting energy deficit, the body accelerates the metabolism of fats and carbohydrates in a futile attempt to generate sufficient ATP, leading to a significant increase in the basal metabolic rate and subsequent weight loss.[1][6]

G cluster_0 Mitochondrial Inner Membrane cluster_1 DNP Intervention ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Oxidation of Substrates H_gradient Proton Gradient (High H+) H_pump->H_gradient ATP_synthase ATP Synthase H_gradient->ATP_synthase Proton Flow DNP Dinitrophenol (DNP) H_gradient->DNP ATP_production ATP Production ATP_synthase->ATP_production Metabolism_increase Increased Metabolism of Fats & Carbs ATP_production->Metabolism_increase Feedback loop due to low ATP H_leak Proton Leak DNP->H_leak Facilitates Heat Heat Dissipation H_leak->Heat Energy Release as

Caption: Mechanism of DNP as a mitochondrial uncoupler.

Early Clinical Investigations: A Double-Edged Sword

The initial clinical studies on DNP, while demonstrating its efficacy for weight loss, also hinted at the narrow therapeutic window and significant risks.[2][3]

Experimental Protocols (Reconstructed)

While detailed protocols from the 1930s are not always preserved with modern standards, a reconstruction of the likely clinical trial methodology would involve:

  • Subject Recruitment: Patients with a clinical diagnosis of obesity were enrolled.

  • Baseline Measurements:

    • Body weight and height (for BMI calculation).

    • Basal Metabolic Rate (BMR) determination using indirect calorimetry (measuring oxygen consumption).

    • Complete physical examination.

  • Dosing Regimen:

    • Oral administration of DNP, typically in capsule form.

    • Dosages varied, but a common starting point was around 100 mg per day, with gradual titration based on patient tolerance and weight loss response.

  • Monitoring:

    • Regular monitoring of body weight.

    • Periodic BMR measurements to quantify the metabolic response.

    • Close observation for adverse effects, including hyperthermia, tachycardia, and skin reactions.

  • Data Analysis:

    • Correlation of DNP dosage with changes in BMR and weight loss.

    • Documentation and frequency of observed side effects.

Quantitative Data from Early Studies
ParameterReported ValuesSource
Increase in Basal Metabolic Rate Up to 50%[5]
Typical Daily Dosage 1.2 - 4.3 mg/kg/day[9][10]
Reported Weight Loss Up to 1.5 kg per week[1]

The Inevitable Downfall: A Cascade of Toxicity

The widespread and often unregulated use of DNP quickly led to numerous reports of severe and fatal toxicity.[2][3][5] The very mechanism that made DNP an effective weight-loss agent was also the source of its danger. The uncoupling of oxidative phosphorylation leads to a dose-dependent increase in body temperature.[6][11]

The key toxicities observed included:

  • Fatal Hyperthermia: The uncontrolled dissipation of energy as heat could overwhelm the body's thermoregulatory capacity, leading to a dangerous rise in body temperature, sometimes exceeding 44°C (111°F).[6]

  • Cataracts: A significant number of patients, particularly younger women, developed cataracts after DNP treatment.[2][5]

  • Agranulocytosis: A potentially fatal reduction in white blood cells was reported in some cases.[5]

  • Other Adverse Effects: Other common side effects included tachycardia, diaphoresis (profuse sweating), skin rashes, nausea, vomiting, and diarrhea.[5][10]

The narrow therapeutic index of DNP meant that the dose required for effective weight loss was perilously close to the dose that could cause severe or fatal side effects.[2][3] By 1938, the mounting evidence of its dangers led the U.S. Food and Drug Administration (FDA) to declare DNP as "extremely dangerous and not fit for human consumption," effectively banning it from therapeutic use.[5][11]

G DNP_Intake DNP Administration Mitochondrial_Uncoupling Mitochondrial Uncoupling DNP_Intake->Mitochondrial_Uncoupling Increased_BMR Increased Basal Metabolic Rate Mitochondrial_Uncoupling->Increased_BMR Heat_Production Excessive Heat Production Mitochondrial_Uncoupling->Heat_Production Toxicity Other Toxicities Mitochondrial_Uncoupling->Toxicity Weight_Loss Weight Loss Increased_BMR->Weight_Loss Hyperthermia Fatal Hyperthermia Heat_Production->Hyperthermia Cataracts Cataracts Toxicity->Cataracts Agranulocytosis Agranulocytosis Toxicity->Agranulocytosis Other_Side_Effects Tachycardia, Diaphoresis, etc. Toxicity->Other_Side_Effects

Caption: The dual effects of DNP: therapeutic and toxic pathways.

Conclusion: Lessons for the Future of Anti-Obesity Drug Development

The story of DNP offers several enduring lessons for modern drug development:

  • Therapeutic Index is Paramount: A potent mechanism of action is meaningless without a safe therapeutic window. The razor-thin margin between efficacy and toxicity with DNP underscores the critical importance of this principle.[2][3]

  • The Perils of Off-Label and Unregulated Use: The initial availability of DNP without a prescription highlighted the dangers of potent drugs being used without medical supervision.

  • Long-Term Safety is Non-Negotiable: The emergence of serious, delayed side effects like cataracts emphasizes the need for comprehensive and long-term safety studies.

  • Targeted Mechanisms are Key: DNP's indiscriminate action on mitochondria throughout the body contributed to its toxicity. Modern anti-obesity drug development focuses on more targeted pathways to improve safety and efficacy.

While DNP itself remains a dangerous substance, the concept of mitochondrial uncoupling as a therapeutic strategy for obesity and related metabolic disorders continues to be an area of active research. The challenge for today's scientists is to develop compounds that can safely harness the energy-expending potential of this pathway, a quest that is profoundly informed by the cautionary tale of dinitrophenol.

References

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  • Goldgof, M., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(28), 19341-19350. Available at: [Link]

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  • Tainter, M. L., Cutting, W. C., & Stockton, A. B. (1934). Use of Dinitrophenol in Nutritional Disorders. American Journal of Public Health and the Nation's Health, 24(10), 1045-1053. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Inducing Mitochondrial Uncoupling In Vitro with 2,5-Dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,5-Dinitrophenol (DNP) to induce mitochondrial uncoupling in in vitro models. DNP is a potent chemical protonophore that disrupts oxidative phosphorylation, making it an invaluable tool for studying cellular bioenergetics, modeling mitochondrial dysfunction, and investigating related signaling pathways. These application notes detail the underlying mechanism of DNP action, provide validated, step-by-step protocols for its use in cultured cells, and describe methods for quantifying the physiological consequences of mitochondrial uncoupling, including alterations in oxygen consumption, mitochondrial membrane potential, and cellular ATP levels. Adherence to strict safety protocols is emphasized due to the inherent toxicity of DNP.

Section 1: The Principle of Mitochondrial Uncoupling by DNP

The Proton Motive Force: The Engine of the Cell

Cellular energy, in the form of adenosine triphosphate (ATP), is primarily generated through a process called oxidative phosphorylation, which occurs within the mitochondria. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, transfers electrons from substrates, which in turn pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This action establishes an electrochemical gradient, known as the proton motive force (PMF). The PMF is the potential energy stored across the inner mitochondrial membrane and is harnessed by ATP synthase to phosphorylate ADP, thus producing ATP. The tight coupling of electron transport to ATP synthesis is fundamental to efficient energy production.

DNP as a Protonophore: A "Short-Circuit" for the PMF

This compound is a lipophilic weak acid that functions as a protonophore, a molecule that can shuttle protons across a lipid membrane.[1][2] Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the anionic form of DNP becomes protonated. This neutral, protonated DNP then diffuses back across the inner membrane into the proton-deficient matrix, where it releases its proton. This process effectively creates a "short-circuit" in the proton gradient, dissipating the PMF without the involvement of ATP synthase.[1] Consequently, the energy stored in the PMF is released as heat. The cell attempts to compensate for the reduced ATP production by increasing the rate of electron transport and oxygen consumption, a hallmark of mitochondrial uncoupling.[1][3][4]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain H_ion_IMS H+ ETC->H_ion_IMS Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+_high High [H+] H+_low Low [H+] H_ion_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase DNP_H DNP-H DNP_neg DNP- DNP_H->DNP_neg Deprotonation DNP_neg->H_ion_IMS Protonation DNP_neg->H_ion_Matrix H_ion_IMS->ATP_Synthase H+ H_ion_IMS->DNP_H Matrix Matrix Matrix->ETC e-

Caption: Mechanism of DNP-induced mitochondrial uncoupling.

Section 2: Core Applications in In Vitro Research

The ability to induce acute mitochondrial uncoupling with DNP allows researchers to investigate a wide range of cellular processes:

  • Studying Cellular Bioenergetics: DNP is a cornerstone tool in metabolic studies to determine the maximal respiratory capacity of cells.[4]

  • Modeling Mitochondrial Dysfunction: It can be used to mimic pathological conditions associated with impaired mitochondrial function.

  • Investigating Redox Signaling: The increased electron flow in the ETC upon uncoupling can lead to the generation of reactive oxygen species (ROS), providing a model to study oxidative stress signaling.

  • Neuroprotection and Disease Modeling: At low doses, DNP has been shown to be neuroprotective in models of Alzheimer's, Parkinson's, and stroke, making it a valuable research tool in neuroscience.[5]

  • Drug Screening: DNP can be used as a positive control when screening for compounds that modulate mitochondrial function.

Section 3: Experimental Protocols

Safety First: Handling this compound

DNP is a highly toxic compound and must be handled with extreme caution.[6][7] It is fatal if swallowed, and toxic in contact with skin or if inhaled. It can also cause damage to organs through prolonged or repeated exposure.

Hazard Precautionary Measure
Toxicity Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] Handle only in a certified chemical fume hood.
Flammability Keep away from heat, sparks, and open flames.
Explosive Risk DNP is explosive when dry.[10] It is often supplied wetted with water to desensitize it. Do not allow the product to dry out.
Disposal Dispose of DNP waste according to institutional and local regulations for hazardous chemical waste.

In case of exposure:

  • Skin contact: Immediately wash with plenty of soap and water.[9][10]

  • Inhalation: Move the person to fresh air.[9][10]

  • Ingestion: Immediately call a poison center or doctor.

Protocol 1: Preparation of DNP Stock Solutions

Objective: To prepare a concentrated stock solution of DNP for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a chemical fume hood, carefully weigh the desired amount of DNP powder.

  • Dissolve the DNP in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Uncoupling in Cultured Cells

Objective: To treat cultured cells with DNP to induce mitochondrial uncoupling for downstream analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • DNP stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • On the day of the experiment, prepare a working solution of DNP by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

  • Remove the existing culture medium from the cells and wash once with sterile PBS.[3]

  • Replace the PBS with the DNP-containing medium. For control wells, use a medium containing the same concentration of the vehicle (DMSO) used to prepare the DNP working solution.[3]

  • Incubate the cells for the desired period (typically 1-24 hours, depending on the assay).

Recommended DNP Concentration Ranges for Different Cell Lines:

Cell Line DNP Concentration Treatment Duration Observed Effect
Rat Cardiomyocytes0.1 mMNot Specified2.2-fold increase in AMPK phosphorylation[3]
L6 Myoblasts50 µM24 hoursDecreased ATP production in the presence of ADP[11]
HepG2100 µM - 1 mM1 hourDose-dependent decrease in mitochondrial membrane potential
Cultured Cortical Neurons1-3 µMNot SpecifiedNeuroprotection against oxygen-glucose deprivation[5]

Note: The optimal DNP concentration and treatment time should be determined empirically for each cell type and experimental endpoint through a dose-response and time-course study.

Protocol 3: Measuring Oxygen Consumption Rate (OCR)

Objective: To quantify the effect of DNP on mitochondrial respiration using an extracellular flux analyzer.

Seahorse_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed cells in XF microplate B Replace media with XF assay medium A->B C Equilibrate cells in non-CO2 incubator B->C D Load DNP into injector port C->D E Run Seahorse XF Assay D->E F Measure Basal OCR E->F Establish Baseline G Inject DNP F->G H Measure Maximal OCR G->H I Normalize data to cell number/protein H->I J Calculate Respiratory Parameters I->J

Sources

protocol for preparing 2,5-Dinitrophenol stock solution for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Preparing 2,5-Dinitrophenol Stock Solution for Cell Culture

Abstract

This document provides a comprehensive, technically grounded protocol for the preparation, handling, and validation of this compound (2,5-DNP) stock solutions for use in cell culture applications. 2,5-DNP is a potent metabolic effector, and its accurate and safe preparation is paramount for reproducible and meaningful experimental outcomes. This guide emphasizes the causality behind procedural steps, integrating critical safety protocols with best practices for solution stability and quality control. It is intended for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and mitochondrial function.

Scientific Principle: The Role of 2,5-DNP in Cellular Bioenergetics

This compound is classified as a protonophore, an agent that facilitates the transport of protons (H⁺ ions) across lipid bilayers. In the context of cell biology, its primary site of action is the inner mitochondrial membrane.

Mechanism of Action: Normally, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating a substantial electrochemical gradient. This proton-motive force is the energy source that ATP synthase uses to produce ATP from ADP and inorganic phosphate, a process known as oxidative phosphorylation.

2,5-DNP disrupts this entire process. As a lipophilic weak acid, it readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the proton-poor matrix, where it releases the proton. This action effectively creates a "short-circuit" in the proton gradient, uncoupling electron transport from ATP synthesis. The energy stored in the gradient is dissipated as heat instead of being used for ATP production.[1] This makes 2,5-DNP an invaluable tool for investigating cellular responses to metabolic stress and the dependencies on glycolytic versus oxidative metabolism.

Figure 1: Mechanism of 2,5-DNP as a Mitochondrial Uncoupler cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) ETC ETC ATP_Synthase ATP_Synthase ATP_Synthase->Proton_Pump H+ ATP ATP ATP_Synthase->ATP DNP_H DNP-H DNP_neg DNP- DNP_H->DNP_neg - H+ DNP_neg->DNP_H + H+ Proton_Pump->ETC H+ ADP ADP + Pi ADP->ATP_Synthase caption_node 2,5-DNP shuttles protons across the membrane, dissipating the gradient.

Figure 1: Mechanism of 2,5-DNP as a Mitochondrial Uncoupler.

Material Properties and Safety Imperatives

This compound is a hazardous substance that requires strict safety protocols. It is toxic by inhalation, in contact with skin, and if swallowed.[2] Furthermore, in its dry, crystalline state, it can be an explosive hazard when subjected to heat, shock, or friction.[3][4] For this reason, it is often supplied wetted with water (typically >20%).[5]

Chemical and Physical Data
PropertyValueSource
Molecular Formula C₆H₄N₂O₅[2][6]
Molecular Weight 184.11 g/mol [2][6]
Appearance Yellow crystalline solid[3][6]
Melting Point 103-108 °C[2][3]
Solubility
    In Water0.68 g/L (Slightly soluble)[6]
    In EthanolSoluble (especially when hot)[2][3]
    In DMSOModerately soluble[7]
    In Benzene, EtherSoluble[3][6]
Stability Stable in acidic solution. May be altered by light and susceptible to decomposition by UV radiation in alkaline solutions.[6][8]
Mandatory Safety Precautions

Adherence to the following safety measures is non-negotiable.

  • Engineering Controls: All handling of 2,5-DNP powder must be performed within a certified chemical fume hood to prevent inhalation of the fine, toxic dust.[4][9] An eyewash station and safety shower must be readily accessible.[4][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required.[10]

    • Hand Protection: Double-gloving with nitrile gloves is mandatory.[4] Gloves must be inspected before use and changed immediately upon any sign of contamination.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Waste Disposal: All 2,5-DNP waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), is considered hazardous waste.[10]

    • Solid waste must be collected in a dedicated, clearly labeled hazardous waste container with a liner.[4]

    • Liquid waste must be collected in a separate, compatible, and sealed hazardous waste container.[11]

    • Follow all institutional and local regulations for hazardous waste disposal.[10][11]

Protocol: Preparation of a 100 mM 2,5-DNP Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a common concentration for laboratory use. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most cell culture systems at low final concentrations.[7][12]

Required Materials
  • This compound powder (CAS 329-71-5)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile, conical tube (e.g., 15 mL)

  • Sterile, 0.22 µm syringe filter (hydrophilic PVDF or PTFE compatible with DMSO)

  • Sterile syringe (size appropriate for the volume)

  • Sterile, light-blocking or amber microcentrifuge tubes for aliquots

  • Vortex mixer

Step-by-Step Procedure

Start Start: Assemble Materials & Don PPE Calculations Step 1: Calculate Required Mass (e.g., 18.41 mg for 1 mL of 100 mM) Start->Calculations Weigh Step 2: Weigh 2,5-DNP Powder (In Chemical Fume Hood) Calculations->Weigh Hazard: Toxic Dust Dissolve Step 3: Dissolve in DMSO (Add DMSO to powder in conical tube) Weigh->Dissolve Vortex Step 4: Ensure Complete Dissolution (Vortex until solution is clear yellow) Dissolve->Vortex Filter Step 5: Sterilize Solution (Filter through 0.22 µm syringe filter) Vortex->Filter Critical for Cell Culture Aliquot Step 6: Aliquot for Storage (Dispense into sterile, light-blocking tubes) Filter->Aliquot Store Step 7: Store at -20°C (Protect from light) Aliquot->Store Prevents Freeze-Thaw End End: Stock Solution Ready Store->End

Figure 2: Workflow for Preparing 2,5-DNP Stock Solution.

  • Calculations: Determine the mass of 2,5-DNP required.

    • Molecular Weight (MW) = 184.11 g/mol

    • Desired Concentration = 100 mM = 0.1 mol/L

    • To prepare 1 mL (0.001 L) of a 100 mM solution:

      • Mass = 0.1 mol/L * 0.001 L * 184.11 g/mol = 0.01841 g = 18.41 mg

  • Weighing (Inside a Chemical Fume Hood):

    • Place a piece of weighing paper on the calibrated analytical balance and tare.

    • Carefully weigh out the calculated mass (e.g., 18.41 mg) of 2,5-DNP powder.

    • Transfer the powder into a sterile 15 mL conical tube.

  • Dissolution:

    • Using a micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the conical tube containing the 2,5-DNP powder.

    • Securely cap the tube.

  • Mixing:

    • Vortex the solution thoroughly until all the yellow powder is completely dissolved. The solution should be a clear, yellow liquid with no visible particulate matter. Gentle warming in a 37°C water bath can aid dissolution if needed, but is not typically required with DMSO.

  • Sterilization:

    • Draw the 2,5-DNP solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile collection tube. This step is critical to remove any potential microbial contamination before use in cell culture.

  • Aliquoting:

    • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking or amber microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and minimizes the risk of contaminating the entire stock.

  • Storage:

    • Clearly label all aliquots with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C, protected from light.[8] When stored properly, the solution is stable for at least 6 months.

Quality Control and Application

Stock Solution Validation

The bioactivity of the prepared stock should be confirmed. A simple method is to perform a dose-response experiment.

  • Assay: Treat a robust cell line (e.g., HeLa, A549) with a serial dilution of the 2,5-DNP stock (e.g., final concentrations ranging from 10 µM to 500 µM).

  • Endpoint: After a short incubation period (e.g., 1-4 hours), measure cell viability using an MTS or MTT assay. A successful stock solution will induce a dose-dependent decrease in cell viability due to the profound metabolic disruption.

Use in Cell Culture Experiments
  • Thaw a single aliquot of the 2,5-DNP stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 100 µM final concentration in 10 mL of medium, add 10 µL of the 100 mM stock solution.

  • Crucial Note on Solvent Toxicity: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%, to avoid solvent-induced artifacts. The dilution factor in the example above (1:1000) results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
Precipitate forms in stock during storage Solvent was not anhydrous; improper storage temperature; concentration exceeds solubility limit.Discard the stock. Prepare a fresh solution using high-quality anhydrous DMSO. Ensure storage at a stable -20°C.
Precipitate forms when diluted in media "Salting out" effect; final concentration is too high for aqueous solubility.Vortex the media immediately after adding the stock. If precipitation persists, prepare an intermediate dilution in media before adding to the final culture volume.
No/low biological effect observed in cells Inactive compound; incorrect stock concentration; cell type is resistant.Validate stock with a functional assay (see 4.1). Re-verify all calculations and weighing steps. Increase the concentration range or incubation time.

References

  • ChemBK. (2024). This compound ( betta ). Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from Amherst College. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. Retrieved from Purdue University. [Link]

  • Chem-Impex. (n.d.). This compound (wetted with ca. 20% Water). Retrieved from Chem-Impex. [Link]

  • ResearchGate. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?. Retrieved from ResearchGate. [Link]

  • Kaliuzhin, V. A. (1990). [Effect of an abrupt rise in 2,4-dinitrophenol concentration on the growth of a turbidostat Saccharomyces cerevisiae culture]. Mikrobiologiia, 59(5), 756-63. [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

Application Notes and Protocols: Harnessing 2,5-Dinitrophenol for Advanced Metabolic Stress Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the Engine of the Cell

Metabolic stress is a critical factor in a multitude of physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. At the heart of cellular metabolism lies the mitochondrion, the primary site of oxidative phosphorylation (OXPHOS) and ATP synthesis. The ability to experimentally manipulate and measure mitochondrial function is paramount for researchers in basic science and drug development. 2,5-Dinitrophenol (2,5-DNP), a classic mitochondrial uncoupling agent, serves as a powerful tool to induce and study metabolic stress in a controlled laboratory setting.

This comprehensive guide provides an in-depth understanding of the application of 2,5-DNP in metabolic stress assays. We will delve into its mechanism of action, provide detailed protocols for its use in key assays, and offer insights into the interpretation of the data generated. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 2,5-DNP to investigate mitochondrial function and dysfunction.

The Science of Uncoupling: Mechanism of Action of this compound

This compound belongs to a class of chemical compounds known as protonophores. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP.[1][2][3]

2,5-DNP, being a lipophilic weak acid, disrupts this tightly coupled process.[1] It readily diffuses across the inner mitochondrial membrane, picks up a proton in the acidic intermembrane space, and shuttles it back into the more alkaline matrix, effectively creating a "proton leak".[1] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. Consequently, the ETC works at an accelerated rate in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen consumption. However, the energy generated by the increased electron flow is not captured as ATP but is instead dissipated as heat.[2] This uncoupling effect makes 2,5-DNP an invaluable tool for studying the maximal respiratory capacity of cells and for inducing a state of metabolic stress characterized by increased oxygen consumption and decreased ATP production.[4]

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ H2O H₂O ETC->H2O ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP H_out->ATP_Synthase H_out->DNP_neg ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ETC e⁻ DNP_H->H_in Deprotonation

Caption: Mechanism of 2,5-DNP as a mitochondrial uncoupler.

Safety First: Handling and Storage of this compound

This compound is a hazardous substance and must be handled with extreme caution. It is toxic by inhalation, in contact with skin, and if swallowed.[5] Furthermore, dinitrophenols in their dry state can be explosive.[1] Therefore, strict adherence to safety protocols is mandatory.

Aspect Guideline Reference
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile or Viton).[6][5][6]
Handling Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid all personal contact.[5] Grounding and bonding of containers is necessary when transferring the material to prevent static discharge.[1][1][5][6]
Storage Store in a cool, well-ventilated, and locked area, protected from light.[6] Keep the container tightly closed.[6] It is often supplied wetted with water to reduce the explosion hazard; do not allow the product to dry out.[1][1][6]
Spills In case of a spill, evacuate the area and remove all ignition sources. For minor spills, flush the area with large amounts of water. For major spills, wet down with water and dike for later disposal.[5][5]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5][5]

Note: Always consult the latest Safety Data Sheet (SDS) for this compound (CAS No. 329-71-5) before use.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for reproducible results. Due to its limited solubility in water, an organic solvent is typically required.

Materials:

  • This compound (CAS No. 329-71-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • In a chemical fume hood, carefully weigh the desired amount of 2,5-DNP powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex or gently warm the solution until the 2,5-DNP is completely dissolved. The solution should be a clear, yellow liquid.

  • Aliquot the stock solution into smaller volumes in amber tubes to protect from light and minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Assessing Metabolic Stress using Extracellular Flux Analysis (Seahorse XF)

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration (measured as the oxygen consumption rate, OCR) and glycolysis (measured as the extracellular acidification rate, ECAR). 2,5-DNP is used in the "Mito Stress Test" to determine the maximal respiratory capacity of the cells.

While most established protocols utilize 2,4-DNP, this protocol has been adapted for 2,5-DNP. It is crucial to perform a dose-response experiment to determine the optimal concentration of 2,5-DNP for your specific cell type, as its potency may differ from that of 2,4-DNP. Studies on the acute toxicity of DNP isomers in rats (via intraperitoneal injection) have shown that 2,5-DNP is less toxic than 2,4-DNP, which may suggest that a higher concentration of 2,5-DNP could be required to achieve a similar level of uncoupling.[3][7]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24) and corresponding consumables

  • Cultured cells of interest

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine (or other substrates as required)

  • 2,5-DNP stock solution (from Protocol 1)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • FCCP (optional, as a positive control for uncoupling)

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Prepare Compound Plate: Load the injection ports of the hydrated sensor cartridge with the metabolic modulators. A typical injection strategy is:

    • Port A: Oligomycin (e.g., 1.0 - 2.0 µM final concentration)

    • Port B: 2,5-DNP (titrate a range of concentrations, e.g., 10 - 300 µM final concentration)

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration of each)

  • Run the Assay: Place the cell culture plate and the compound-loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: The Seahorse software will generate a profile of OCR over time. The key parameters to analyze are:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after 2,5-DNP injection. This represents the maximum capacity of the ETC.

    • Proton Leak: The remaining OCR after oligomycin injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.

cluster_0 Seahorse XF Mito Stress Test Workflow Start Seed Cells in XF Plate Equilibrate Equilibrate Cells in Assay Medium Start->Equilibrate Hydrate Hydrate Sensor Cartridge Load_Compounds Load Compounds into Cartridge Hydrate->Load_Compounds Run_Assay Run Assay in XF Analyzer Equilibrate->Run_Assay Load_Compounds->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Sources

2,5-Dinitrophenol as a tool for studying oxidative phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2,5-Dinitrophenol as a Tool for Studying Oxidative Phosphorylation

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Uncoupling

First synthesized in the 19th century and notoriously used as a weight-loss drug in the 1930s, this compound (DNP) carries a legacy of both profound metabolic effects and significant toxicity.[1][2][3] Historically, its ability to dramatically increase metabolic rate was exploited before its severe risks, including fatal hyperthermia, led to its ban for human consumption by the FDA in 1938.[1][3][4]

For the modern researcher, however, DNP's potent biological activity makes it an invaluable tool. It is a classic "chemical uncoupler," a molecule that disrupts the essential link between electron transport and ATP synthesis in mitochondria.[5][6] By understanding and carefully controlling its effects, scientists can probe the limits of cellular respiration, investigate mitochondrial efficiency, and model bioenergetic stress. This guide provides a deep dive into the mechanism of DNP, its core applications in the laboratory, and detailed protocols for its safe and effective use.

Part 1: The Mechanism of Mitochondrial Uncoupling

Oxidative phosphorylation is a highly coupled process. As electrons pass through the electron transport chain (ETC) complexes on the inner mitochondrial membrane, protons (H+) are pumped into the intermembrane space. This action generates a powerful electrochemical gradient known as the proton motive force (PMF) .[7][8] This stored potential energy is then used by ATP synthase, which allows protons to flow back down their concentration gradient into the mitochondrial matrix, driving the phosphorylation of ADP to ATP.[7][9]

DNP disrupts this elegant system by acting as a protonophore , or a proton shuttle.[5][10][11] As a lipophilic weak acid, DNP can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses into the more alkaline matrix, where it releases its proton. This creates a "short circuit," allowing protons to re-enter the matrix while completely bypassing the ATP synthase complex.[5][7][9][10]

The consequences of this uncoupling are profound:

  • Decreased ATP Synthesis: The energy of the proton gradient is no longer harnessed for ATP production.[6][10][12]

  • Increased Oxygen Consumption: With the constraint of the PMF removed, the ETC works at its maximum capacity to try and re-establish the gradient, leading to a rapid increase in oxygen consumption.[5][13]

  • Energy Dissipation as Heat: The potential energy stored in the proton gradient is released not as chemical energy (ATP), but as thermal energy, leading to heat production.[1][5][14]

G cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS Pumps H+ H2O H₂O ETC->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase H+ Flow DNP DNP Protons_IMS->DNP Protonation (DNP-H) ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ETC e⁻ DNP->ETC

Caption: Mechanism of DNP-mediated mitochondrial uncoupling.

Part 2: Core Research Applications

DNP's ability to force the respiratory chain to its maximum rate makes it a cornerstone tool for bioenergetic studies.

ApplicationDescriptionKey Insights Gained
Maximal Respiration By uncoupling respiration from ATP synthesis, DNP removes the physiological limitation imposed by ATP demand, revealing the true maximum capacity of the ETC.[13]ETC health, mitochondrial density, substrate oxidation capacity.
Proton Leak Assessment The increase in oxygen consumption after inhibiting ATP synthase (with oligomycin) but before adding DNP is a measure of the natural proton leak across the inner membrane.Mitochondrial coupling efficiency, contribution of uncoupling proteins (UCPs).
Substrate Utilization In an uncoupled state, the cell rapidly consumes fuel reserves. This can be used to study substrate preference and metabolic flexibility under high energy demand.[5]Dependence on glucose vs. fatty acids, metabolic reprogramming.
Thermogenesis Studies As DNP dissipates the proton gradient as heat, it serves as a powerful pharmacological model for studying cellular thermogenesis and its regulation.[15]Mechanisms of non-shivering thermogenesis, role of mitochondria in temperature homeostasis.
Neuroprotection Models At very low, non-toxic doses, DNP has been shown to be neuroprotective in preclinical models of stroke, Parkinson's, and Alzheimer's diseases, likely through hormetic stress responses.[16][17]Role of mild metabolic stress in neuronal resilience.

Part 3: Experimental Protocols

Extreme Caution Advised: DNP is highly toxic and can be fatal.[4][14] Always consult the latest Safety Data Sheet (SDS) and adhere to strict safety protocols. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[18][19][20]

Protocol 1: Measuring Mitochondrial Respiration in Intact Cells via Extracellular Flux Analysis

This protocol describes the use of DNP in a standard mitochondrial stress test to determine key parameters of mitochondrial function in cultured cells.

A. Materials

  • DNP Stock Solution: Prepare a 100 mM stock of this compound in DMSO. Store in small aliquots at -20°C. Note: The optimal final concentration of DNP is highly cell-type dependent and must be determined empirically via a titration experiment (typically 10 µM - 200 µM).

  • Other Reagents: Oligomycin, Rotenone, Antimycin A.

  • Assay Medium: XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine as required for your cell type.

  • Instrumentation: Seahorse XF Analyzer or similar extracellular flux analyzer.

B. Procedure

  • Cell Seeding: Plate cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4. Wash cells twice with the warmed assay medium, and finally add the appropriate volume for the assay.

  • Incubate Cells: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Prepare Injection Ports: Load the hydrated sensor cartridge ports with oligomycin, DNP, and a mix of rotenone/antimycin A, diluted to the desired working concentration in assay medium.

    • Port A: Oligomycin (e.g., 1.0 µM final concentration) - Inhibits ATP Synthase.

    • Port B: DNP (e.g., 100 µM final concentration - titration required) - Uncouples mitochondria to induce maximal respiration.

    • Port C: Rotenone/Antimycin A mix (e.g., 0.5 µM final concentration) - Inhibits Complex I and III to shut down mitochondrial respiration.

  • Run Assay: Calibrate the instrument and start the assay. The typical protocol involves 3-4 baseline measurements, followed by 3 measurements after each sequential injection.

G cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in XF Plate Prep_Media 3. Prepare Assay Medium & Cells Seed->Prep_Media Hydrate 2. Hydrate Sensor Cartridge Load 4. Load Drugs into Sensor Cartridge Hydrate->Load Calibrate 5. Calibrate Instrument Prep_Media->Calibrate Load->Calibrate Run 6. Run Assay (Measure OCR) Calibrate->Run Analyze 7. Calculate Mitochondrial Parameters Run->Analyze

Caption: Workflow for an extracellular flux analysis experiment.

Protocol 2: Measuring ATP Levels using a Luciferase-Based Assay

This protocol measures the direct impact of DNP-induced uncoupling on cellular ATP production.

A. Materials

  • DNP Working Solutions: Prepare serial dilutions of DNP in cell culture medium from a concentrated stock.

  • ATP Assay Kit: A commercial luciferase/luciferin-based ATP detection kit.

  • Plate Reader: A luminometer-capable microplate reader.

  • Culture Plates: Opaque-walled 96-well plates suitable for luminescence assays.

B. Procedure

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • DNP Treatment: Remove the culture medium and replace it with medium containing various concentrations of DNP (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours). This time should be optimized.

  • Assay Preparation: Equilibrate the plate and the ATP assay reagents to room temperature.

  • Cell Lysis & ATP Measurement:

    • Add the ATP reagent (which typically contains lysis buffer, luciferase, and luciferin) to each well according to the manufacturer's instructions.

    • Place the plate on an orbital shaker for 2-5 minutes to ensure complete lysis.

  • Read Luminescence: Measure the luminescence on a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence values of treated wells to the vehicle control wells to determine the percent reduction in ATP.

Part 4: Data Interpretation & Troubleshooting

Parameter (from Flux Analysis)CalculationInterpretation of DNP Effect
Basal Respiration (Last rate before injection) - (Non-Mitochondrial Respiration)The initial rate reflects baseline energy demand. DNP should cause a sharp increase from this rate.
ATP-Linked Respiration (Last rate before Oligomycin) - (Minimum rate after Oligomycin)DNP treatment in separate experiments should drastically reduce this value, as respiration is no longer coupled to ATP production.[21]
Maximal Respiration (Maximum rate after DNP) - (Non-Mitochondrial Respiration)This reveals the peak respiratory capacity of the cells.[13] A low maximal rate may indicate ETC dysfunction.
Proton Leak (Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration)DNP is an artificial proton leak. The magnitude of the OCR increase after DNP addition reflects its powerful uncoupling effect.
ATP Assay Luminescence SignalA dose-dependent decrease in luminescence confirms that DNP is inhibiting ATP synthesis.[22]

Troubleshooting Common Issues:

  • No response to DNP:

    • Cause: DNP concentration is too low for the specific cell type.

    • Solution: Perform a dose-response curve to find the optimal concentration that gives maximal respiration without causing immediate cell death.

  • OCR crashes after DNP injection:

    • Cause: DNP concentration is too high, causing acute toxicity and mitochondrial collapse. The therapeutic window for DNP is very narrow.[3][23]

    • Solution: Reduce the DNP concentration in your titration.

  • High variability between wells:

    • Cause: Inconsistent cell seeding or poor cell health.

    • Solution: Ensure a single-cell suspension before plating and check cell morphology and viability before starting the assay.

Part 5: Safety and Disposal

This compound is a highly hazardous substance with acute toxicity if swallowed, inhaled, or in contact with skin.[18][20][24] It is also an explosive hazard when dry.[24]

  • Engineering Controls: Always handle solid DNP and concentrated stock solutions inside a certified chemical fume hood. All equipment must be grounded to prevent static discharge.[24]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and heavy-duty gloves (e.g., butyl rubber).[24]

  • Handling: Avoid creating dust. Do not cut, drill, or grind containers that held DNP.[18]

  • Storage: Store in a cool, well-ventilated area, away from heat and ignition sources.[19][20] The product is often shipped wetted with water to reduce explosion risk; maintain this wetted state.[24]

  • Spills: For small spills, flush the area with large amounts of water. For large spills, evacuate the area and follow emergency procedures.[24]

  • Disposal: DNP and all contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[18]

Conclusion

This compound is a powerful and indispensable tool for probing the fundamentals of mitochondrial biology. Its ability to uncouple oxidative phosphorylation provides a unique window into the maximum capacity of the electron transport chain and the consequences of dissipating the proton motive force. While its use demands the utmost respect for safety protocols due to its inherent toxicity, the insights gained from well-designed and carefully executed experiments are invaluable to the fields of metabolism, thermogenesis, and the study of mitochondrial dysfunction in disease.

References

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  • Santa Cruz Biotechnology, Inc. (n.d.). dinitrophenol Activators. SCBT.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
  • Various Authors. (2022). What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane? Quora.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • Various Authors. (2021). Would 2,4-dinitrophenol (DNP) decrease proton gradient across the inner mitochondrial membrane? Quora.
  • Orchanian, A., Schilling, B., et al. (n.d.). Measuring mitochondrial respiration in vivo: From mouse to human. Digital Commons @ Wayne State.
  • Unknown Author. (n.d.). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PubMed Central.
  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. SciSpace.
  • Perry, R. J., et al. (n.d.). 2,4 Dinitrophenol as Medicine. PubMed Central.
  • Hsung, J. C., & Haug, A. (n.d.). Generation of a large, protonophore-sensitive proton motive force and pH difference in the acidophilic bacteria Thermoplasma acidophilum and Bacillus acidocaldarius. PubMed.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Grundlingh, J., et al. (n.d.). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PubMed Central.
  • Various Authors. (2021). Would adding DNP decrease the number of protons needed to create an ATP molecule? Quora.
  • Unknown Author. (n.d.). In‐cell DNP‐supported solid‐state NMR protocol. A general approach to.... ResearchGate.
  • Colman, E. (2025). Dinitrophenol and obesity: An early twentieth-century regulatory dilemma. ResearchGate.
  • Unknown Author. (n.d.). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. PubMed Central.
  • Unknown Author. (n.d.). 2,4- Dinitrophenol (DNP).
  • Various Authors. (2019). How does 2/4 dinitrophenol affect the electron transport chain? Quora.
  • Carhuapoma, J. et al. (n.d.). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central.
  • Geiger, J. D., & Kaler, L. (n.d.). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PubMed Central.
  • Unknown Author. (n.d.). Effect of MitoDNP on mitochondrial respiration. The respiration rates.... ResearchGate.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Rosay, M., et al. (n.d.). Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents. PubMed Central.
  • V. V. Rostovtseva, T. K., et al. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. MDPI.
  • Unknown Author. (n.d.). 2 4 Dinitrophenol Effect On Mitochondria. Profnit.
  • Sullivan, P. G., et al. (n.d.). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PubMed Central.
  • Albert, B. J., et al. (n.d.). Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. Frontiers.
  • Kubicki, D. J., et al. (n.d.). In-Cell Quantification of Drugs by Magic-Angle Spinning Dynamic Nuclear Polarization NMR.
  • Alexopoulos, S. J., et al. (n.d.). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. PubMed Central.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. ATSDR.
  • National Resource for Advanced NMR Technology. (n.d.). Dynamic Nuclear Polarization (DNP).
  • Unknown Author. (n.d.). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? DigitalCommons@UMaine.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf.
  • Unknown Author. (n.d.). DNP treatment reduces mitochondrial capacity to produce ATP in the.... ResearchGate.
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Sources

Application Notes & Protocols: The Use of Dinitrophenols in Thermogenesis and Energy Expenditure Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Isomer of Choice—2,4-Dinitrophenol vs. 2,5-Dinitrophenol

While the topic of dinitrophenols in metabolic research is a compelling one, it is crucial to begin with a point of chemical clarity. The query for "this compound" highlights a common point of confusion. While six isomers of dinitrophenol exist, the scientific literature and historical application in thermogenesis and energy expenditure studies are overwhelmingly focused on 2,4-Dinitrophenol (2,4-DNP) .[1][2]

Toxicological data indicates that the potencies of dinitrophenol isomers vary significantly. Studies on lethality have shown that 2,4-DNP and 2,6-DNP are the most potent, while 2,3-DNP and 2,5-DNP are the least potent in this regard.[1] Furthermore, research into the effects on basal metabolic rate suggests that 2,5-DNP has a lower potential to increase it compared to the 2,4-isomer.[1] Consequently, the vast body of research on mitochondrial uncoupling for metabolic studies has utilized 2,4-DNP. Therefore, this guide will focus on the scientifically and historically relevant compound, 2,4-Dinitrophenol, to ensure the provision of accurate, reproducible, and well-documented protocols.

Section 1: The Scientific Underpinnings of 2,4-Dinitrophenol as a Mitochondrial Uncoupler

2,4-Dinitrophenol is a classic protonophore, a lipophilic weak acid that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[3][4] This action uncouples the process of oxidative phosphorylation. In normally functioning mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.

2,4-DNP disrupts this process by creating an alternative pathway for proton re-entry into the matrix.[3][5] The energy stored in the proton gradient is consequently dissipated as heat instead of being captured in the chemical bonds of ATP.[2][5] This leads to an increase in the metabolic rate as the body attempts to compensate for the reduced efficiency of ATP production by oxidizing more fuel (fats and carbohydrates).[6][7]

Mechanism of Action: A Visual Representation

The following diagram illustrates the mechanism of mitochondrial uncoupling by 2,4-DNP.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) proton_pump H+ Pumping H2O H2O ETC->H2O ATP_Synthase ATP Synthase proton_flow_atp H+ Flow for ATP Synthesis ATP ATP ATP_Synthase->ATP proton_leak H+ Leak via DNP ADP ADP + Pi ADP->ATP_Synthase O2 O2 O2->ETC e- acceptor Heat Heat protons High H+ Concentration protons->ATP_Synthase DNP 2,4-DNP protons->DNP DNP->Heat

Caption: Mechanism of 2,4-DNP-induced mitochondrial uncoupling.

Section 2: Safety First—Handling and Hazard Mitigation

WARNING: 2,4-Dinitrophenol is a highly toxic and potentially explosive compound.[5][8] It can be fatal if swallowed, inhaled, or absorbed through the skin.[3][8] Long-term exposure can lead to cataracts, damage to the central nervous system, and cardiovascular issues.[3][9]

Personal Protective Equipment (PPE) and Handling
  • Gloves: Always wear appropriate chemical-resistant gloves (e.g., nitrile or Viton). Inspect gloves for any signs of degradation before use.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Protective Clothing: A lab coat is essential. For tasks with a higher risk of exposure, such as cleaning up spills, additional protective clothing may be required.[10]

  • Ventilation: All handling of 2,4-DNP should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not consume food or drink in areas where 2,4-DNP is handled.[10]

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Section 3: In Vitro Applications—Measuring Cellular Respiration

A primary in vitro application of 2,4-DNP is to determine the maximal oxygen consumption rate (OCR) of cultured cells, providing insights into the metabolic capacity of mitochondria.

Protocol: Assessing Maximal OCR in Cultured Cells using Seahorse XF Analyzer

This protocol is designed for use with an extracellular flux analyzer, such as the Seahorse XF.

Materials:

  • Cell culture medium appropriate for the cell line

  • Seahorse XF Base Medium

  • 2,4-Dinitrophenol (stock solution in DMSO or ethanol)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Cell Culture Microplates

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay.

  • DNP Titration (Crucial Step): The optimal concentration of 2,4-DNP to induce maximal respiration while avoiding cytotoxicity is highly cell-type dependent. It is imperative to perform a dose-response experiment.

    • Prepare a serial dilution of 2,4-DNP (e.g., ranging from 10 µM to 500 µM).

    • Run the Seahorse XF Mitochondrial Stress Test protocol, substituting the standard uncoupler (FCCP) with the various concentrations of 2,4-DNP.

    • The optimal concentration will be the one that elicits the highest OCR without causing a subsequent rapid decline (indicative of toxicity). Studies have shown that for some neuronal cultures, significant increases in oxygen consumption are only seen at concentrations of 200-500 µM, while lower concentrations may not elicit a strong response.

  • Assay Plate Preparation:

    • One hour before the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Instrument Setup:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Load the injection ports of the sensor cartridge with the following compounds (using the predetermined optimal DNP concentration):

      • Port A: 2,4-DNP

      • Port B: Oligomycin

      • Port C: Rotenone/Antimycin A

  • Data Acquisition and Analysis:

    • Run the assay on the Seahorse XF Analyzer.

    • Basal OCR is measured before any injections.

    • Maximal OCR is the elevated rate of oxygen consumption following the injection of 2,4-DNP.

    • Non-mitochondrial respiration is the OCR remaining after the injection of Rotenone/Antimycin A.

Data Interpretation:

ParameterDescriptionExpected Effect of 2,4-DNP
Basal OCR The baseline oxygen consumption of the cells.No change initially.
Maximal OCR The maximum respiratory capacity of the mitochondria.A significant, dose-dependent increase.
ATP-linked OCR The decrease in OCR after oligomycin injection.Will be reduced as DNP uncouples respiration from ATP synthesis.
Proton Leak The OCR remaining after oligomycin injection, before rotenone/antimycin A.Will be significantly increased by 2,4-DNP.

Section 4: In Vivo Applications—Modulating Whole-Body Energy Expenditure

In animal models, 2,4-DNP is used to investigate the effects of systemic mitochondrial uncoupling on energy balance, body weight, and glucose homeostasis.

Important Consideration: Thermoneutrality

The environmental temperature at which animal studies are conducted is critical. Standard vivarium temperatures (around 22°C) are below the thermoneutral zone for mice. At these temperatures, mice must expend energy to maintain body temperature. The heat generated by 2,4-DNP can substitute for this natural thermogenesis, potentially masking the effects on overall energy expenditure and body weight.[7] Therefore, studies aiming to model the effects of 2,4-DNP on obesity should be conducted at thermoneutrality (approximately 30°C for mice).[7]

Protocol: Assessing Energy Expenditure in Mice using Indirect Calorimetry

Materials:

  • C57BL/6J mice on a high-fat diet

  • 2,4-Dinitrophenol

  • Drinking water

  • Indirect calorimetry system (e.g., CLAMS)

Procedure:

  • Acclimation: Acclimate mice to single housing in the indirect calorimetry cages at thermoneutrality (30°C) for several days before the experiment begins.

  • DNP Administration: 2,4-DNP can be administered in the drinking water. A typical starting concentration is 800 mg/L. The water bottles should be protected from light, as dinitrophenols can be light-sensitive.

  • Data Collection:

    • Monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity continuously for the duration of the study (e.g., several weeks).

    • Body weight and body composition (e.g., using EchoMRI) should be measured at regular intervals.

  • Data Analysis:

    • Calculate energy expenditure (EE) from VO2 and VCO2 data.

    • Compare changes in body weight, fat mass, lean mass, food intake, and EE between the DNP-treated and vehicle control groups.

Expected Outcomes at Thermoneutrality:

ParameterExpected Outcome with 2,4-DNP TreatmentReference
Energy Expenditure Increased by approximately 17%
Food Intake No significant change
Body Weight Significantly reduced compared to controls
Fat Mass Significantly reduced
Lean Mass No significant change
Glucose Tolerance Improved
Hepatic Steatosis Reduced[7]
Experimental Workflow: In Vivo Study

in_vivo_workflow start Start: High-Fat Diet Fed Mice acclimation Acclimation to Indirect Calorimetry Cages at Thermoneutrality (30°C) start->acclimation grouping Randomize into Vehicle and 2,4-DNP Groups acclimation->grouping treatment Administer 2,4-DNP in Drinking Water grouping->treatment monitoring Continuous Monitoring: - VO2, VCO2, RER - Food & Water Intake - Activity treatment->monitoring measurements Weekly Measurements: - Body Weight - Body Composition (EchoMRI) treatment->measurements endpoint Endpoint Analysis: - Glucose Tolerance Test - Tissue Collection treatment->endpoint data_analysis Data Analysis and Interpretation monitoring->data_analysis measurements->data_analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Sources

Application Notes & Protocols: Measuring the Effects of 2,4-Dinitrophenol on ATP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,4-Dinitrophenol (DNP) is a potent metabolic effector known for its role as a chemical uncoupler of oxidative phosphorylation. By transporting protons across the inner mitochondrial membrane, DNP dissipates the proton motive force required by ATP synthase, thereby uncoupling nutrient oxidation from ATP production and releasing the stored energy as heat. This application note provides a comprehensive guide for researchers on robust methodologies to quantitatively and qualitatively assess the impact of DNP on cellular ATP synthesis. We detail direct and indirect methods, including luciferase-based ATP quantification, real-time metabolic analysis using extracellular flux analyzers, and assessment of mitochondrial membrane potential. Each section includes the theoretical basis, step-by-step protocols, and critical insights for data interpretation and validation.

Mechanism of Action: 2,4-Dinitrophenol as a Protonophore

Under normal physiological conditions, the mitochondrial electron transport chain (ETC) pumps protons (H+) from the matrix into the intermembrane space. This action generates an electrochemical gradient, known as the proton motive force (PMF). The PMF is the primary driver for ATP synthase (Complex V), which allows protons to flow back into the matrix, harnessing the energy to phosphorylate ADP into ATP.

DNP disrupts this tightly coupled process. As a lipophilic weak acid, DNP can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses back into the proton-poor matrix, where it releases its proton. This action creates a "short-circuit," allowing protons to re-enter the matrix while completely bypassing ATP synthase. The consequence is twofold:

  • Inhibition of ATP Synthesis: The dissipation of the proton gradient starves ATP synthase of its driving force, leading to a sharp decline in mitochondrial ATP production.

  • Increased Oxygen Consumption: To compensate for the falling ATP levels and the collapsed proton gradient, the ETC works at an accelerated rate, consuming more oxygen in an attempt to re-establish the gradient. This futile cycle results in energy being lost as heat.

Diagram: DNP-Mediated Uncoupling of Oxidative Phosphorylation

G cluster_0 Mitochondrial Matrix (Low [H+]) atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp Product dnp_neg DNP- atp_synthase->dnp_neg Deprotonation (Releases H+) adp ADP + Pi adp->atp_synthase Substrate h_high H+ h_high->atp_synthase Proton Motive Force (Normal Path) h_high2 H+ h_high2->dnp_neg Protonation h_high3 H+ etc Electron Transport Chain (Complexes I-IV) etc->h_high Pumps H+ dnp_h DNP-H dnp_h->atp_synthase Bypasses ATP Synthase caption DNP acts as a proton shuttle, dissipating the proton gradient.

Caption: DNP acts as a proton shuttle, dissipating the proton gradient.

Core Methodologies for Assessing DNP Effects

To build a comprehensive picture of DNP's impact, a multi-faceted approach is recommended. This involves direct measurement of ATP levels, indirect assessment via cellular respiration, and analysis of mitochondrial health indicators.

Method A: Direct Quantification of Cellular ATP using Luciferase-Based Luminescence

Principle: This is the most direct and widely used method for quantifying cellular ATP. The assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light. The emitted luminescence is directly proportional to the ATP concentration when ATP is the limiting substrate. Treatment with DNP is expected to cause a dose-dependent decrease in the luminescent signal.

Advantages:

  • High Sensitivity: Capable of detecting ATP from as few as a single cell.

  • Wide Dynamic Range: The signal is linear over several orders of magnitude.

  • High-Throughput: Easily adaptable to 96- or 384-well plate formats.

Considerations:

  • ATP is rapidly degraded upon cell death or injury. Proper sample handling and rapid cell lysis are critical.

  • The luminescent signal is transient ("flash-type" assay), requiring measurement within minutes of reagent addition. Some commercial kits offer "glow-type" reagents for a more stable signal.

Method B: Indirect Assessment via Real-Time Cellular Respiration

Principle: An extracellular flux analyzer (e.g., Agilent Seahorse XF) measures the oxygen consumption rate (OCR) of live cells in real-time, providing a proxy for mitochondrial respiration. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial function. When used to study an uncoupler like DNP, the expected result is a significant increase in basal OCR as the mitochondria work to restore the proton gradient.

Key Parameters Measured:

  • Basal Respiration: The baseline OCR before any additions.

  • Maximal Respiration: The maximum OCR achieved after adding an uncoupler like FCCP (or DNP itself). This reveals the cell's spare respiratory capacity.

  • ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis, measured by the decrease in OCR after adding oligomycin (an ATP synthase inhibitor).

Advantages:

  • Provides dynamic, real-time data from living cells.

  • Offers a functional context for changes in ATP levels.

  • Can distinguish between mitochondrial dysfunction and direct inhibition of ATP synthesis.

Method C: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Since DNP's primary action is to dissipate the proton gradient, measuring the mitochondrial membrane potential (ΔΨm) provides direct evidence of its uncoupling activity. This is typically done using potentiometric fluorescent dyes. A common choice is JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).

  • In healthy, polarized mitochondria (high ΔΨm), JC-1 accumulates and forms "J-aggregates" that emit red fluorescence .

  • In depolarized mitochondria (low ΔΨm), as caused by DNP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence .

A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization and, therefore, the uncoupling effect of DNP.

Advantages:

  • Directly measures the mechanistic event caused by DNP.

  • Can be assessed using various platforms, including fluorescence microscopy, flow cytometry, and plate readers.

Experimental Protocols

⚠️ Safety First: 2,4-Dinitrophenol is acutely toxic by all routes of exposure (inhalation, ingestion, skin contact) and can be explosive when dry. Always handle DNP in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Consult your institution's safety guidelines and the material safety data sheet (MSDS) before use.

Protocol 3.1: Cell Culture and DNP Treatment
  • Cell Seeding: Plate cells in an appropriate format (e.g., 96-well white, clear-bottom plates for luminescence; Seahorse XF plates for OCR) at a predetermined optimal density. Allow cells to adhere and reach a sub-confluent state (typically 18-24 hours).

  • DNP Preparation: Prepare a concentrated stock solution of DNP (e.g., 100 mM) in a suitable solvent like DMSO. Further dilute the stock in pre-warmed culture medium to create a range of working concentrations. A typical starting range for many cell lines is 10 µM to 500 µM.

    • Causality: A dose-response curve is essential to determine the optimal concentration that induces uncoupling without causing immediate cytotoxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various DNP concentrations. Include a "vehicle control" group treated with the same concentration of DMSO used for the highest DNP dose.

  • Incubation: Incubate the cells for a predetermined period. The time course can vary significantly (e.g., 30 minutes to several hours) depending on the cell type and the specific endpoint being measured.

Protocol 3.2: Luciferase-Based ATP Assay

This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your chosen ATP assay kit (e.g., from Promega, Sigma-Aldrich, etc.).

  • Reagent Preparation: Prepare the ATP detection reagent according to the kit's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Plate Equilibration: After DNP treatment, remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.

  • Reagent Addition: Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). The reagent contains a detergent that lyses the cells, releasing the ATP.

  • Incubation & Measurement: Mix the contents by orbital shaking for 2 minutes to ensure complete cell lysis. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Normalize the data by expressing the luminescence of DNP-treated wells as a percentage of the vehicle control.

    • Plot the normalized luminescence against the DNP concentration to generate a dose-response curve.

Diagram: Luciferase ATP Assay Workflow

G start Seed Cells in 96-Well Plate treat Treat Cells with DNP (Dose-Response & Vehicle) start->treat equilibrate Equilibrate Plate to Room Temp treat->equilibrate add_reagent Add ATP Detection Reagent (Lysis + Luciferase/Luciferin) equilibrate->add_reagent measure Measure Luminescence (Plate Reader) add_reagent->measure analyze Analyze Data: Normalize to Control measure->analyze caption Workflow for quantifying cellular ATP after DNP treatment.

Caption: Workflow for quantifying cellular ATP after DNP treatment.

Protocol 3.3: Seahorse XF Mito Stress Test

This protocol assumes familiarity with the Agilent Seahorse XF Analyzer. Optimization of cell density and uncoupler (FCCP) concentration is crucial and should be performed prior to the main experiment as per the manufacturer's guidelines.

  • Plate Hydration & Preparation: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Compound Loading: Prepare and load the mitochondrial inhibitors into the appropriate ports of the sensor cartridge. For a standard Mito Stress Test, this would be:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (a potent uncoupler for measuring maximal respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring OCR before and after each compound injection.

  • Data Interpretation for DNP Effects:

    • When DNP is added to the cells prior to the assay, you should observe a significantly elevated basal OCR compared to untreated controls.

    • The subsequent injection of oligomycin should cause only a small drop in OCR, indicating that most of the respiration was already uncoupled from ATP synthesis.

    • The injection of FCCP may cause little to no further increase in OCR if the DNP concentration used was already sufficient to induce maximal respiration.

Data Interpretation and Validation

Method Parameter Measured Expected Effect of DNP Self-Validating Controls Potential Pitfalls & Troubleshooting
Luciferase Assay Total Cellular ATPDose-dependent decrease Vehicle Control: Establishes baseline ATP. ATP Standard Curve: Ensures linearity and quantifies ATP.Inconsistent Readings: Ensure complete cell lysis and rapid measurement. Check for reagent contamination. Low Signal: Cell number may be too low; ATP may be degrading before measurement.
Seahorse XF Oxygen Consumption Rate (OCR)Dose-dependent increase in basal OCROligomycin: Confirms ATP-linked respiration. Rotenone/Antimycin A: Confirms OCR is mitochondrial.Variable OCR: Ensure even cell seeding. Optimize cell density. FCCP Inhibition: High concentrations of uncouplers can inhibit respiration; perform a titration.
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Decrease in Red/Green fluorescence ratioCCCP/FCCP: A known uncoupler used as a positive control for depolarization. Vehicle Control: Establishes baseline ΔΨm.Dye Overloading: Can cause artifacts. Optimize dye concentration and incubation time. Signal Quenching: Some compounds can quench fluorescence. Run compound-only controls.

Conclusion

Measuring the effects of 2,4-Dinitrophenol on ATP synthesis requires a robust and multi-pronged analytical approach. Direct quantification of ATP via luciferase-based assays provides a clear measure of the metabolic outcome. This should be complemented with functional assays, such as real-time respirometry, to understand the dynamic impact on mitochondrial activity, and membrane potential assays to confirm the specific mechanism of uncoupling. By integrating these methodologies, researchers can generate high-quality, reproducible data to accurately characterize the bioenergetic consequences of DNP exposure in their experimental systems.

References

  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. (n.d.). Retrieved January 16, 2026, from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. (n.d.). Retrieved January 16, 2026, from [Link]

  • What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Dr.Oracle. (2023). Retrieved January 16, 2026, from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. (n.d.). Retrieved January 16, 2026, from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

  • Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat. National Center for Biotechnology Information. (1974). Retrieved January 16, 2026, from [Link]

  • Methods to monitor and compare mitochondrial and glycolytic ATP production. PubMed. (2014). Retrieved January 16, 2026, from [Link]

  • Use of luciferase probes to measure ATP in living cells and animals. PubMed. (2017). Retrieved January 16, 2026, from [Link]

  • ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation. ResearchGate. (2021). Retrieved January 16, 2026, from [Link]

  • Comparison of cardiac output responses to 2,4-dinitrophenol-induced hypermetabolism and muscular work. PubMed. (1970). Retrieved January 16, 2026, from [Link]

  • Uncoupling agents like 2,4 dinitrophenol dissociate ATP synthesis from the electron transport chain by... Study.com. (n.d.). Retrieved January 16, 20

Application Notes & Protocols: Utilizing 2,5-Dinitrophenol to Investigate Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the Powerhouse of the Cell

Mitochondria are the epicenters of cellular energy conversion, orchestrating the production of adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). This process is elegantly coupled: the flow of electrons through the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, generating a potent electrochemical gradient known as the proton motive force. It is this force that drives ATP synthase to phosphorylate ADP into ATP. The integrity of this coupling is paramount for cellular homeostasis.

2,5-Dinitrophenol (DNP) is a classic chemical uncoupler, a mobile proton carrier (protonophore) that disassociates electron transport from ATP synthesis.[1] By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP dissipates the proton gradient.[1] This uncoupling leads to a futile cycle where the ETC functions at a high rate, consuming oxygen and oxidizing substrates, but without the concomitant production of ATP. Instead, the energy stored in the proton gradient is released as heat. This unique property makes DNP an invaluable tool for researchers to probe the limits of mitochondrial respiration and to investigate the pathophysiology of mitochondrial dysfunction.

Mechanism of Action: A Controlled Short Circuit

As a lipophilic weak acid, DNP readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This protonated, neutral form then diffuses back across the membrane into the proton-poor matrix, where it releases its proton, effectively "short-circuiting" the proton motive force.[1] This action has several immediate and measurable consequences:

  • Increased Oxygen Consumption: With the inhibitory back-pressure of the proton gradient relieved, the ETC accelerates to its maximum capacity, leading to a surge in the oxygen consumption rate (OCR).

  • Decreased ATP Synthesis: By bypassing ATP synthase, DNP drastically reduces or halts mitochondrial ATP production.[2]

  • Heat Production: The energy that would have been used for ATP synthesis is dissipated as heat, increasing the temperature of the system.

This mechanism allows researchers to experimentally determine the maximal respiratory capacity of the electron transport chain, a critical parameter for assessing mitochondrial health and identifying potential defects.[3]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Complexes I-IV Protons_IMS High [H+] ETC->Protons_IMS H+ pumping H2O H₂O ETC->H2O ATP_Synthase ATP Synthase (Complex V) ATP_Prod ATP ATP_Synthase->ATP_Prod Protons_IMS->ATP_Synthase H+ flow DNP_H DNP-H+ Protons_IMS->DNP_H Protonation Protons_Matrix Low [H+] ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ETC e- acceptor DNP_neg DNP- DNP_H->DNP_neg DNP diffuses across membrane & releases H+ DNP_neg->Protons_IMS DNP- returns to IMS Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed Seed Cells in XF Microplate Incubate Incubate Overnight (37°C, 5% CO₂) Seed->Incubate Medium_Change Change to Assay Medium & Equilibrate (no CO₂) Incubate->Medium_Change Hydrate Hydrate Sensor Cartridge Calibrate Calibrate Seahorse XF Analyzer Hydrate->Calibrate Load_Cartridge Load Drugs into Sensor Cartridge Medium_Change->Load_Cartridge Run_Assay Run Mito Stress Test Calibrate->Run_Assay Analyze Analyze Data Run_Assay->Analyze

Caption: General workflow for a Seahorse XF Mito Stress Test.

PART 3: Assessing Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of DNP-induced protonophore activity is the rapid collapse of the mitochondrial membrane potential (ΔΨm). This can be visualized and quantified using cationic fluorescent dyes like JC-1.

Protocol 3: Measuring ΔΨm with JC-1

  • Principle: JC-1 dye exhibits potential-dependent accumulation in mitochondria. [4]In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. [5]When ΔΨm collapses, JC-1 cannot accumulate and remains in the cytoplasm as monomers, which emit green fluorescence. [5]A shift from red to green fluorescence indicates mitochondrial depolarization. [6]2. Cell Preparation: Culture cells on glass-bottom dishes (for microscopy) or in a clear-bottom black 96-well plate (for plate reader analysis).

  • DNP Treatment: Treat cells with the desired concentration of DNP for a short period (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control for depolarization, such as CCCP (50 µM). [7]4. JC-1 Staining:

    • Remove the treatment medium.

    • Add pre-warmed medium containing JC-1 dye (typically 1-10 µg/mL). [5] * Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess dye.

  • Imaging/Quantification:

    • Fluorescence Microscope: Capture images using filters for red (J-aggregates, e.g., Ex/Em ~585/590 nm) and green (monomers, e.g., Ex/Em ~514/529 nm) fluorescence.

    • Fluorescence Plate Reader: Measure the fluorescence intensity in both red and green channels. The ratio of red to green fluorescence is used as a quantitative measure of ΔΨm. A decrease in this ratio indicates depolarization.

PART 4: Quantifying Cellular ATP Levels

The uncoupling of OXPHOS by DNP should lead to a significant drop in cellular ATP levels, as the primary engine for its synthesis is disabled. [8]This can be measured using a luciferase-based assay.

Protocol 4: Luciferase-Based ATP Quantification

  • Principle: This assay uses the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The amount of light (luminescence) is directly proportional to the ATP concentration. [9]2. Cell Treatment: Plate cells in an opaque-walled multi-well plate (e.g., white 96-well plate) to maximize light output. Treat cells with DNP at various concentrations and time points.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of your chosen ATP assay kit to release the intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in your samples by comparing their luminescence values to the standard curve.

    • Normalize the ATP concentration to the amount of protein in each sample (e.g., using a BCA assay) or cell number.

    • Results are typically expressed as a percentage of the ATP level in control (untreated) cells. A significant decrease is expected with DNP treatment. [10]

Data Interpretation and Scientific Considerations

  • Dose-Response is Critical: The effects of DNP are highly dose-dependent. At low concentrations, it may induce a mild uncoupling that can be protective in some contexts (a phenomenon known as mitohormesis). [11]At high concentrations, it is a potent inhibitor of respiration and is cytotoxic. [12]Always perform a titration to find the optimal concentration for your specific experimental goals and cell type.

  • Off-Target Effects: While DNP is a classic mitochondrial uncoupler, high concentrations can have off-target effects, including depolarization of the plasma membrane. [13]It is crucial to interpret results within the context of well-controlled experiments.

  • Self-Validating Experiments: The protocols described here are designed to be self-validating. For instance, in the Mito Stress Test, the expected increase in OCR after DNP injection, followed by its abolition with rotenone/antimycin A, confirms that the observed respiration is mitochondrial. The concomitant drop in ΔΨm (JC-1 assay) and ATP levels (luciferase assay) provides a logical and consistent picture of mitochondrial uncoupling.

By employing this compound in these carefully controlled assays, researchers can effectively dissect the intricacies of mitochondrial function, quantify cellular bioenergetic capacity, and gain critical insights into the mechanisms of mitochondrial dysfunction in health and disease.

References

  • Geisler, J. G. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(2), 263-265. [Link]

  • Chen, Y., et al. (2018). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. Scientific Reports, 8(1), 1-13. [Link]

  • Dr. Oracle. (2024). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. Dr. Oracle. [Link]

  • Geisler, J. G. (2017). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(2), 263–265. [Link]

  • Jackson, P. C., Pfeffer, P. E., & Gerasimowicz, W. V. (1986). Use of P NMR to Assess Effects of DNP on ATP Levels in Vivo in Barley Roots. Plant Physiology, 81(4), 1130–1133. [Link]

  • Wieckowski, M. R., et al. (2009). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 10(9), 4166–4187. [Link]

  • protocols.io. (2020). Seahorse XF Cell Mito Stress Test. [Link]

  • Torres, M., et al. (2018). Measuring mitochondrial respiration and motility in acute care: Sepsis, trauma, and poisoning. Journal of Translational Medicine, 16(1), 23. [Link]

  • ResearchGate. (n.d.). In‐cell DNP‐supported solid‐state NMR protocol. [Link]

  • Perry, R. J., et al. (2020). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Hepatology Communications, 4(10), 1436–1450. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. [Link]

  • RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]

  • PubMed Central. (n.d.). An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polarization NMR Spectroscopy. [Link]

  • Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. [Link]

  • MDPI. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Nanomaterials, 12(13), 2162. [Link]

  • Frontiers. (n.d.). Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • PubMed Central. (n.d.). Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents. [Link]

  • ACS Publications. (2020). An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polarization NMR Spectroscopy. The Journal of Physical Chemistry Letters, 11(5), 1776-1781. [Link]

  • Agilent. (n.d.). Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide. [Link]

  • ResearchGate. (n.d.). DNP treatment reduces mitochondrial capacity to produce ATP in the.... [Link]

  • PubMed Central. (n.d.). Extracellular ATP is increased by release of ATP-loaded microparticles triggered by nutrient deprivation. [Link]

  • Agilent. (2016). AGILENT SEAHORSE XF CELL MITO STRESS TEST KIT. [Link]

  • PubMed. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. [Link]

  • PubMed Central. (n.d.). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • PubMed Central. (n.d.). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. [Link]

  • PubMed Central. (n.d.). Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases. [Link]

  • ResearchGate. (n.d.). Effect of MitoDNP on mitochondrial respiration. [Link]

  • PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • PubMed Central. (n.d.). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. [Link]

  • The Scientist. (2024). Twisted DNA Increases CRISPR Off-target Effects. [Link]

Sources

Application Note: 2,5-Dinitrophenol (DNP) as a Positive Control for Mitochondrial Uncoupling Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial oxidative phosphorylation (OXPHOS) is a tightly coupled process where the flow of electrons through the electron transport chain (ETC) generates a proton motive force (PMF) across the inner mitochondrial membrane (IMM). This electrochemical gradient is then utilized by ATP synthase to produce the bulk of cellular ATP. "Uncoupling" refers to the dissociation of these two processes: substrate oxidation and electron transport continue, but the energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis.[1][2] Pharmacological uncouplers are invaluable tools for studying mitochondrial function and dysfunction.

2,5-Dinitrophenol (DNP), a classic protonophore, serves as a robust and reliable positive control in experiments designed to identify or characterize mitochondrial uncoupling agents.[1][3] Its well-defined mechanism of action allows researchers to validate their experimental systems and provides a benchmark against which novel compounds can be compared. This guide provides a detailed overview of DNP's mechanism, its application in key assays, and comprehensive protocols for its use.

Mechanism of Action: DNP as a Protonophore

DNP is a lipophilic weak acid.[1] This property allows it to readily diffuse across the inner mitochondrial membrane. The core of its uncoupling activity lies in its ability to shuttle protons (H+) across the IMM, effectively creating a "short-circuit" that bypasses ATP synthase.[1]

The process unfolds in two key steps:

  • Protonation in the Intermembrane Space: The intermembrane space is acidic (high H+ concentration) due to the action of the ETC. Here, the anionic form of DNP picks up a proton to become neutral.

  • Deprotonation in the Matrix: The neutral, protonated DNP is lipid-soluble and diffuses across the IMM into the alkaline mitochondrial matrix (low H+ concentration). In the matrix, it releases its proton, reverting to its anionic form.

This cycle, driven by the pH gradient, dissipates the proton motive force. The cell attempts to compensate for the collapsed gradient by increasing the rate of electron transport and oxygen consumption, leading to a surge in metabolic rate.[1][4] However, since the proton flow is uncoupled from ATP synthase, ATP production plummets.[1][4]

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low [H+]) etc Electron Transport Chain (ETC) Complexes I-IV H_ims H+ etc->H_ims Pumps H+ out atp_synthase ATP Synthase H_matrix H+ atp_synthase->H_matrix bypass Proton Gradient Bypasses ATP Synthase H_ims->atp_synthase Drives ATP Synthesis DNPH_matrix DNPH H_ims->DNPH_matrix 1. Protonation &     Membrane Crossing DNP_anion_ims DNP- DNP_anion_ims->DNPH_matrix 1. Protonation &     Membrane Crossing DNP_anion_matrix DNP- DNP_anion_matrix->DNP_anion_ims Returns to IMS DNPH_matrix->H_matrix 2. Deprotonation     in Matrix DNPH_matrix->DNP_anion_matrix 2. Deprotonation     in Matrix

Caption: Mechanism of DNP as a proton shuttle across the inner mitochondrial membrane.

The Critical Role of a Positive Control

In any screening or mechanistic study, a positive control is essential for validating the assay's integrity. In this context, DNP helps to:

  • Confirm Assay Performance: Demonstrating the expected maximal uncoupling response confirms that the cells or mitochondria are healthy and the measurement system (e.g., an extracellular flux analyzer) is functioning correctly.

  • Establish a Dynamic Range: DNP treatment reveals the maximum respiratory capacity of the system, providing a ceiling against which the effects of test compounds can be normalized and compared.

  • Aid in Data Interpretation: If a test compound fails to elicit a response, a robust response to DNP can help distinguish between an inactive compound and a compromised experimental system.

Experimental Protocols

The optimal concentration of DNP is highly dependent on the cell type, cell density, and specific assay conditions. It is imperative to perform a titration experiment to determine the ideal concentration that gives maximal uncoupling without causing significant toxicity or inhibiting the electron transport chain itself, which can occur at higher concentrations.[5]

Protocol 1: Cell-Based Assay Using Extracellular Flux Analysis (e.g., Agilent Seahorse XF)

This protocol outlines the use of DNP as a positive control to measure the Oxygen Consumption Rate (OCR) in cultured cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFp)[6]

  • Seahorse XF Cell Culture Microplates[6]

  • Seahorse XF Sensor Cartridge[6]

  • XF Calibrant[6]

  • Assay Medium: Typically bicarbonate-free DMEM or RPMI supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4.[7]

  • DNP Stock Solution: Prepare a 10-100 mM stock in DMSO.[8]

  • ETC Inhibitors: Rotenone/Antimycin A mix (for non-mitochondrial respiration measurement).

Procedure:

  • Cell Plating (Day 1):

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO₂ incubator.

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of XF Calibrant to each well of the sensor cartridge and incubate overnight in a 37°C non-CO₂ incubator.[7]

  • Assay Preparation (Day 2):

    • Warm the assay medium to 37°C.

    • Remove the cell culture plate from the incubator. Gently wash the cells once with warmed assay medium.

    • Add the final volume of warmed assay medium to each well (e.g., 180 µL for a 96-well plate).[7]

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.

  • Compound Loading:

    • Prepare working solutions of DNP and other compounds (e.g., Rotenone/Antimycin A) in assay medium at 10x the final desired concentration.

    • Load the appropriate volumes (e.g., 20 µL) into the injection ports of the hydrated sensor cartridge.

  • Run Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Following calibration, replace the calibrant plate with the cell plate.

    • Execute the assay protocol, which typically involves:

      • Baseline Measurement: 3-4 cycles of basal OCR measurement.

      • DNP Injection: Injection of DNP to stimulate maximal respiration.

      • Uncoupled Measurement: 3-4 cycles of OCR measurement post-injection.

      • (Optional) Inhibitor Injection: Injection of Rotenone/Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_run Assay Injection Sequence plate_cells Plate Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge prep_media Prepare & Equilibrate Assay Medium load_compounds Load DNP into Cartridge Ports prep_media->load_compounds run_assay Run XF Analyzer load_compounds->run_assay baseline Measure Basal OCR run_assay->baseline inject_dnp Inject DNP baseline->inject_dnp measure_max Measure Max Uncoupled OCR inject_dnp->measure_max inject_inhib Inject Rot/AA measure_max->inject_inhib measure_non_mito Measure Non- Mitochondrial OCR inject_inhib->measure_non_mito

Caption: Workflow for a cell-based mitochondrial uncoupling assay using DNP.

Expected Results:

  • OCR: A sharp increase in OCR immediately following the injection of DNP.[4][8]

  • ECAR (Extracellular Acidification Rate): Often, a concomitant increase in ECAR is observed as cells ramp up glycolysis to compensate for the inefficient ATP production from OXPHOS.[8]

  • ATP Production: A significant decrease in ATP levels.[4][8]

ParameterExpected Change with DNPRationale
Oxygen Consumption Rate (OCR) Dramatic Increase The cell's attempt to restore the proton gradient by maximizing ETC activity.[1]
ATP Production Rate Dramatic Decrease Protons bypass ATP synthase, uncoupling oxidation from phosphorylation.[4]
Mitochondrial Membrane Potential Decrease / Collapse The proton gradient, which constitutes the membrane potential, is dissipated.[3][9]
Extracellular Acidification Rate (ECAR) Increase Compensatory upregulation of glycolysis leads to increased lactate production.[8]
Protocol 2: Assay with Isolated Mitochondria

This method uses an oxygen electrode (e.g., Clark-type) or fluorescence-based probe to measure respiration in a suspension of isolated mitochondria.

Materials:

  • Isolated mitochondria (from tissue or cultured cells)

  • Respiration Buffer (e.g., MiR05, MAS)

  • Oxygen electrode system or plate-based oxygen sensor

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • DNP Stock Solution (in DMSO or ethanol)

Procedure:

  • System Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions. Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30-37°C).

  • Add Mitochondria: Add a known amount of functional, isolated mitochondria to the chamber.

  • State 2 Respiration: Add respiratory substrates (e.g., pyruvate & malate for Complex I). A slow, steady rate of oxygen consumption should be observed (State 2).

  • State 3 Respiration: Add a limited amount of ADP to induce ATP synthesis. A rapid increase in oxygen consumption will occur (State 3). As the ADP is consumed, the rate will slow down, returning to State 2 (or transitioning to State 4).

  • Uncoupled Respiration: Add an optimal concentration of DNP. This will induce a maximal rate of oxygen consumption that is independent of ADP, as it bypasses the need for ATP synthesis to dissipate the proton gradient.[9][10]

  • Inhibition: Add an ETC inhibitor (e.g., Antimycin A) to confirm the observed respiration is mitochondrial.

Safety Precautions: Handling DNP

This compound is a highly toxic and flammable solid.[11] It can be fatal if swallowed, inhaled, or absorbed through the skin. It also causes damage to organs through prolonged or repeated exposure. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber) when handling DNP.[11]

  • Handling: Handle DNP only in a certified chemical fume hood to avoid inhalation of dust.[12] Use explosion-proof equipment and ensure all tools are grounded. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing or reducing agents.[12][13] Keep the container tightly closed and store in a locked cabinet.

  • Spills: For small spills, flush the area with large amounts of water.[11] For larger spills, wet the material with water to desensitize it, dike the area, and collect for hazardous waste disposal.[11]

  • Disposal: DNP is considered hazardous waste and is toxic to aquatic life.[14] All waste material and contaminated items must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[12][14]

Conclusion

This compound is an indispensable tool for mitochondrial research. When used correctly and safely, it serves as the definitive positive control for validating uncoupling assays, enabling researchers to confidently interpret their data and characterize the effects of novel compounds on mitochondrial function. The protocols and principles outlined in this guide provide a framework for the successful and safe integration of DNP into experimental workflows.

References

  • Eskelinen, E. L., & Saftig, P. (2017). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Neurobiology of Disease, 97, 1-2. Available from: [Link]

  • Dr. Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. Available from: [Link]

  • ResearchGate. (n.d.). DNP does not affect cell viability or mitochondrial oxygen consumption... Available from: [Link]

  • Elsevier. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia, 13(5), 603-605. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Available from: [Link]

  • Agilent Technologies. (n.d.). Metabolic Pathway Determination Using the Agilent Seahorse XF24 Analyzer. Available from: [Link]

  • ResearchGate. (n.d.). Determination of the optimal concentration of DNP-BSA (A) and... Available from: [Link]

  • Agilent Technologies. (n.d.). Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. Available from: [Link]

  • ResearchGate. (n.d.). Effect of MitoDNP on mitochondrial respiration. The... Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. PubMed Central. Available from: [Link]

  • Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. Available from: [Link]

  • ResearchGate. (n.d.). Mitochondrial respiration in the presence of DNP uncoupler. Data are... Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations. PubMed. Available from: [Link]

  • SickKids Research Institute. (n.d.). Agilent Seahorse XF Real-Time ATP Rate Assay Kit. Available from: [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]

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Troubleshooting & Optimization

troubleshooting 2,5-Dinitrophenol solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dinitrophenol (2,5-DNP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of 2,5-DNP. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

The limited aqueous solubility of 2,5-DNP is a frequent experimental hurdle. This guide provides a structured approach to understanding and overcoming this challenge, ensuring reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

This compound is a yellow crystalline solid that is sparingly soluble in water.[1][2][3] Its solubility is often described as slight or partial in aqueous solutions at neutral pH.[4][5] While it sinks and mixes slowly with water, achieving a high concentration in pure water at room temperature is difficult.[6] However, its solubility is significantly enhanced in hot alcohol, ether, benzene, and, most importantly for aqueous applications, in solutions of fixed alkali hydroxides like NaOH or KOH.[1][5][7]

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₄N₂O₅[1][3]
Molecular Weight 184.11 g/mol [7]
Appearance Yellow monoclinic prisms or needles[1][7]
pKa ~5.21[1][3][7]
Aqueous Solubility Sparingly soluble / Slightly soluble[1][2][5]
Organic Solvents Soluble in ethanol, ether, benzene[1][7]
Alkaline Solutions Soluble in fixed alkali hydroxides[5][7]
Q2: Why is the pKa of 2,5-DNP critical for its aqueous solubility?

The pKa is the single most important parameter for understanding and manipulating the aqueous solubility of 2,5-DNP. With a pKa of approximately 5.21, this compound behaves as a weak acid.[1][7]

  • At pH < 5.21 (Acidic Conditions): The phenolic hydroxyl group remains protonated. In this neutral state (C₆H₃(OH)(NO₂)₂), the molecule is less polar and exhibits its characteristic low water solubility.

  • At pH > 5.21 (Alkaline Conditions): The hydroxyl group is deprotonated, forming the 2,5-dinitrophenolate anion (C₆H₃(O⁻)(NO₂)₂). This anion is an ionic species, which is significantly more polar and therefore much more soluble in water.

This pH-dependent equilibrium is the key to solubilization. By raising the pH of the aqueous solvent above the pKa, you can dramatically increase the concentration of 2,5-DNP that can be dissolved.

Q3: What are the primary safety concerns when handling 2,5-DNP?

Handling 2,5-DNP requires strict adherence to safety protocols due to its dual-hazard nature:

  • High Toxicity: 2,5-DNP is toxic if swallowed, inhaled, or absorbed through the skin.[2][4] It can cause a rapid increase in body temperature, breathing rate, and heart rate.[6] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Explosive Hazard: When completely dry, 2,5-DNP is considered an explosive solid.[4][6] To mitigate this risk, it is typically supplied and stored wetted with at least 15-20% water.[7][8][9] It is critical NEVER to allow the compound to dry out completely. Avoid heating the dry solid under confinement.[6]

Troubleshooting Guide: Common Solubility Issues

Question: My 2,5-DNP powder is not dissolving in my aqueous buffer (pH 7.0). What should I do?

Probable Cause: You are attempting to dissolve the neutral, protonated form of 2,5-DNP, which has very low intrinsic solubility in water, even at neutral pH.

Solution Pathway: The most effective strategy is to exploit the compound's acidic nature by preparing a concentrated stock solution at an alkaline pH and then diluting it into your final buffer.

Experimental Protocol: Preparation of a 100 mM Alkaline Aqueous Stock Solution of 2,5-DNP

This protocol describes the preparation of a 100 mM stock solution. Adjust the final concentration as needed for your experimental design.

Materials:

  • This compound (wetted)

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Safety First: Don appropriate PPE (gloves, safety glasses, lab coat) and perform all steps in a certified chemical fume hood.

  • Calculate Mass: Determine the required mass of 2,5-DNP. Remember that commercial 2,5-DNP is often wetted with water. You must account for this water content to weigh out the correct amount of the active compound. Check the manufacturer's certificate of analysis for the specified water percentage.

    • Example Calculation (for 10 mL of 100 mM stock, assuming 20% water content):

      • Molecular Weight = 184.11 g/mol

      • Mass needed (dry) = 0.1 mol/L * 0.010 L * 184.11 g/mol = 0.1841 g

      • Corrected mass (wet) = 0.1841 g / (1 - 0.20) = 0.2301 g

  • Initial Dissolution: Add approximately 7 mL of high-purity water to a 10 mL volumetric flask containing a small stir bar.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise. The goal is to raise the pH significantly above the pKa of 5.21. A pH of 9-10 is typically sufficient. The solution will turn a distinct yellow color as the soluble phenolate anion forms.[1][5]

  • Add 2,5-DNP: Carefully add the pre-weighed 0.2301 g of wetted 2,5-DNP to the alkaline solution.

  • Complete Solubilization: Continue stirring until all the solid has completely dissolved. Gentle warming (e.g., to 30-40°C) can accelerate this process, but avoid boiling.

  • Final Volume: Once dissolved, allow the solution to cool to room temperature. Carefully add high-purity water to bring the final volume to the 10 mL mark.

  • Storage: Transfer the stock solution to a clearly labeled, light-protected container (e.g., an amber vial) and store it at 4°C. For best results, prepare fresh solutions. Long-term storage is not recommended as dinitrophenols can be susceptible to decomposition by UV radiation in alkaline solutions.[7]

Question: I prepared an alkaline stock solution of 2,5-DNP, but a precipitate formed when I diluted it into my acidic experimental buffer (pH 4.5). What happened?

Probable Cause: The buffering capacity of your stock solution was insufficient to prevent the final pH of the mixture from dropping below the pKa of 2,5-DNP (~5.21). When the pH dropped, the soluble 2,5-dinitrophenolate anion was protonated back into its insoluble neutral form, causing it to precipitate out of the solution.

Solution Pathway:

  • Verify Final pH: Always measure the pH of your final experimental solution after adding the 2,5-DNP stock and all other components.

  • Adjust Final pH: If the pH is below ~5.5, carefully adjust it upwards using a dilute solution of NaOH or KOH until the precipitate redissolves and the final desired pH is achieved (provided it is compatible with your experiment).

  • Modify Buffer Strategy: For future experiments, consider using a buffer with a higher buffering capacity or preparing your final solution by adding the acidic components to the diluted, alkaline 2,5-DNP solution, monitoring and adjusting the pH throughout the process.

References

  • This compound | C6H4N2O5 | CID 9492 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound ( betta ) - Physico-chemical Properties. ChemBK. [Link]

  • SAFETY DATA SHEET - this compound. Wako Pure Chemical Industries, Ltd. [Link]

  • This compound - The Merck Index. Royal Society of Chemistry. [Link]

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Technical Support Center: Optimizing 2,5-Dinitrophenol (DNP) Treatment for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dinitrophenol (DNP) applications in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your experiments are both robust and reproducible.

Section 1: Understanding the Mechanism of DNP

Question: How does this compound work as a mitochondrial uncoupler?

This compound (DNP) is a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[1] In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.[1]

DNP disrupts this process by creating a "short-circuit" for protons, allowing them to leak back into the matrix, bypassing ATP synthase.[1] This uncoupling of the ETC from ATP synthesis leads to a rapid increase in oxygen consumption as the ETC works to re-establish the proton gradient, and a corresponding decrease in ATP production.[1][2] The energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis.[3]

Diagram: Mechanism of DNP-mediated Mitochondrial Uncoupling

DNP_Mechanism cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_plus_IMS ETC->H_plus_IMS Proton Pumping ATP_Synthase ATP Synthase ATP_Production ATP ATP_Synthase->ATP_Production ATP Synthesis H_plus_IMS->ATP_Synthase Proton Flow DNP_node DNP H_plus_Matrix_start DNP_node->H_plus_IMS Picks up H+ Low_Proton Low [H+] DNP_node->Low_Proton Releases H+ (Uncoupling) Heat Heat Proton_Gradient High [H+] Low_Proton->Heat Energy Dissipation

Caption: DNP shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.

Section 2: Experimental Design and Optimization

Question: How do I determine the optimal concentration and treatment time for DNP in my specific cell line?

The optimal concentration and treatment time for DNP are highly dependent on the cell line and the specific assay being performed.[4] A universal protocol does not exist, and empirical determination is crucial.

Key Considerations:

  • Cell Type: Different cell lines have varying metabolic rates and sensitivities to chemical compounds.[4]

  • Assay Type: The desired outcome of the experiment (e.g., measuring maximal respiration, inducing metabolic stress) will dictate the required DNP concentration and exposure duration.

  • Toxicity: High concentrations or prolonged exposure to DNP can be cytotoxic.[5] It is essential to distinguish between the desired uncoupling effect and off-target toxicity.

Step-by-Step Protocol: Optimizing DNP Concentration

This protocol outlines a general workflow for determining the optimal DNP concentration for your experiment.

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate. Allow cells to adhere and reach a logarithmic growth phase.

  • DNP Titration: Prepare a serial dilution of DNP in your complete cell culture medium. A common starting range is 1 µM to 1 mM.

  • Treatment: Replace the culture medium with the DNP-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the DNP dilutions.[6]

  • Incubation: Incubate the cells for a predetermined time. For acute effects, this could be as short as 30-60 minutes. For chronic effects, it could be several hours.

  • Viability Assay: After incubation, assess cell viability using a standard method like MTT, resazurin, or trypan blue exclusion.[6]

  • Data Analysis: Plot cell viability against DNP concentration to determine the concentration that induces the desired metabolic effect without causing significant cell death.

Data Presentation: Example DNP Titration in Different Cell Lines
Cell LineAssay TypeOptimal DNP Concentration (µM)Treatment TimeReference
L6 Skeletal MuscleGlucose TransportNot specified, acute treatmentAcute[7]
Cattle EmbryosDevelopment10Day 5 to Day 7[8]
LNCaP Prostate CancerCytotoxicity EnhancementNot specified, simultaneous incubationNot specified[9]
L1210 LeukemiaCytotoxicity AbrogationNot specifiedNot specified[10]

Note: This table provides examples and should not be used as a direct protocol. Always perform your own optimization.

Section 3: Troubleshooting Common Issues

Question: My cells are dying, even at low DNP concentrations. What could be the problem?

Unexpected cytotoxicity can arise from several factors:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can be more sensitive to DNP.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve DNP, ensure the final concentration in the media is not toxic to your cells.[6] Always include a vehicle-only control.

  • Off-Target Effects: At higher concentrations, DNP can have off-target effects, including depolarization of the plasma membrane.[5]

  • Contamination: Microbial contamination can stress cells and increase their sensitivity to chemical treatments.[11]

Question: I am not observing the expected increase in oxygen consumption after DNP treatment. Why?

A lack of response to DNP could be due to:

  • Sub-optimal Concentration: The DNP concentration may be too low to induce a significant uncoupling effect.

  • Cellular Metabolism: The cells may have a predominantly glycolytic metabolism and may not rely heavily on oxidative phosphorylation.

  • Assay Conditions: Ensure the assay medium contains appropriate substrates for mitochondrial respiration (e.g., glucose, pyruvate, glutamine).

  • Instrument Malfunction: If using an instrument like the Seahorse XF Analyzer, ensure proper calibration and maintenance.[12]

Diagram: Troubleshooting Workflow for DNP Experiments

Troubleshooting_Workflow Start Unexpected Experimental Outcome Problem Identify the Primary Issue Start->Problem Cytotoxicity High Cell Death Problem->Cytotoxicity Toxicity? No_Effect No Metabolic Response Problem->No_Effect No Effect? Check_Health Assess Cell Health (Morphology, Confluence) Cytotoxicity->Check_Health Increase_DNP Titrate to a Higher DNP Concentration No_Effect->Increase_DNP Check_Solvent Verify Solvent Concentration (Vehicle Control) Check_Health->Check_Solvent Lower_DNP Titrate to a Lower DNP Concentration Check_Solvent->Lower_DNP Check_Contamination Test for Mycoplasma and other contaminants Lower_DNP->Check_Contamination Solution Optimized Experiment Check_Contamination->Solution Check_Metabolism Characterize Cellular Metabolic Phenotype Increase_DNP->Check_Metabolism Check_Assay Verify Assay Medium Components Check_Metabolism->Check_Assay Check_Instrument Calibrate and Validate Instrumentation Check_Assay->Check_Instrument Check_Instrument->Solution

Caption: A logical workflow for troubleshooting common issues in DNP experiments.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use DNP in combination with other metabolic inhibitors? A1: Yes, DNP is often used in combination with other inhibitors in assays like the Seahorse XF Cell Mito Stress Test. For example, it is used after oligomycin (an ATP synthase inhibitor) to measure maximal respiration.[13]

Q2: How should I prepare and store my DNP stock solution? A2: DNP is typically dissolved in a solvent like DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there any alternatives to DNP for uncoupling mitochondria? A3: Yes, other chemical uncouplers like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) and BAM15 are available.[5] The choice of uncoupler may depend on the specific experimental needs and cell type.

Q4: Does DNP treatment affect glycolysis? A4: Yes, by decreasing ATP production from oxidative phosphorylation, DNP can lead to a compensatory increase in glycolysis to meet the cell's energy demands.[2][7]

Q5: What are some quality control measures I should implement for my cell-based assays? A5: It is crucial to regularly check for microbial contamination (especially mycoplasma), authenticate your cell lines (e.g., via STR profiling), and maintain detailed records of cell passage numbers and reagent lot numbers.[11][14][15]

References

  • Mattson, M. P. (2017). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Alzheimer's & Dementia, 13(7), 845-846. [Link]

  • Perry, R. J., & Shulman, G. I. (2019). New Antidiabetes Agent Targeting Both Mitochondrial Uncoupling and Pyruvate Catabolism: Two Birds With One Stone. Diabetes, 68(11), 2069-2071. [Link]

  • Mattson, M. P. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia, 13(7), 845-846. [Link]

  • Dr. Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. Dr. Oracle. [Link]

  • Thompson, J. G., et al. (2000). Effect of 2,4-dinitrophenol on the energy metabolism of cattle embryos produced by in vitro fertilization and culture. Reproduction, Fertility and Development, 12(3-4), 177-183. [Link]

  • Regan, T. J., et al. (1970). DNP-induced dissipation of ATP in anoxic ventricular muscle. The Journal of Physiology, 208(3), 583-596. [Link]

  • Perry, R. J., & Shulman, G. I. (2020). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Hepatology, 71(2), 723-730. [Link]

  • Wieckowski, M. R., et al. (2020). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 21(21), 8193. [Link]

  • Petts, G., et al. (2021). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Journal of Analytical Toxicology, 45(8), 863-870. [Link]

  • Somwar, R., et al. (2001). Rapid stimulation of glucose transport by mitochondrial uncoupling depends in part on cytosolic Ca2+ and cPKC. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E748-E757. [Link]

  • Buckenmaier, S., et al. (2018). Metabolic pathway visualization in living yeast by DNP-NMR. Angewandte Chemie International Edition, 57(40), 13198-13202. [Link]

  • Agilent. (n.d.). Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. Agilent Technologies. [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). DNP-Hyperpolarized 13C Magnetic Resonance Metabolic Imaging for Cancer Applications. Magnetic Resonance Imaging, 32(5), 453-460. [Link]

  • Zglejc, K., et al. (2020). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine, 27(4), 609-616. [Link]

  • Robertson, J. D., et al. (1997). Differential ability of 2,4-dinitrophenol to modulate etoposide cytotoxicity in mammalian tumor cell lines associated with inhibition of macromolecular synthesis. Biochemical Pharmacology, 54(5), 579-588. [Link]

  • ResearchGate. (n.d.). Anti-DNP antibodies recruiting, complement dependent cytotoxicity... ResearchGate. [Link]

  • Salnikov, E. S., et al. (2020). Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. Frontiers in Chemistry, 8, 584. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. Metabolic Engineering, 16, 101-108. [Link]

  • Patterson, L. H., et al. (1998). Does DNA targeting affect the cytotoxicity and cell uptake of basic nitroquinoline bioreductive drugs?. Anti-Cancer Drug Design, 13(6), 543-556. [Link]

  • Agilent. (n.d.). Agilent Seahorse XF Real-Time ATP Rate Assay Kit. Agilent Technologies. [Link]

  • Ben-David, U., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5668. [Link]

  • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Protocol Exchange. [Link]

  • Bruker. (n.d.). Sample preparation strategies dnp experiments. Bruker. [Link]

  • ResearchGate. (2014). Can I optimize dose and time in different cell lines?. ResearchGate. [Link]

  • STAR Protocols. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. Cell Press. [Link]

  • Jantscher, A., et al. (2021). In-Cell Quantification of Drugs by Magic-Angle Spinning Dynamic Nuclear Polarization NMR. Journal of the American Chemical Society, 143(35), 14068-14073. [Link]

  • Yang, C., et al. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 223. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • ResearchGate. (n.d.). Post DNP cellular integrity and apoptosis induction with... ResearchGate. [Link]

  • Yilmaz, S., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Drug and Chemical Toxicology, 1-9. [Link]

  • Almeida, J. L., et al. (2016). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. Journal of Biomolecular Screening, 21(8), 815-822. [Link]

  • Wikipedia. (n.d.). Hyperpolarized carbon-13 MRI. Wikipedia. [Link]

  • Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. [Link]

  • Losada-Pérez, M., et al. (2022). Quality Control of Cell Lines Using DNA as Target. International Journal of Molecular Sciences, 23(19), 11467. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. [Link]

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Technical Support Center: Managing Cytotoxicity of 2,5-Dinitrophenol in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the cytotoxicity of 2,5-Dinitrophenol (DNP) in primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals who utilize DNP as a mitochondrial uncoupler and need to navigate its narrow therapeutic window. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding DNP's mechanism and its effects on primary cells.

Q1: What is the primary mechanism of this compound (DNP) and why is it cytotoxic?

A1: this compound is a protonophore, meaning it acts as a lipid-soluble proton carrier. Its primary function is to shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.[1][2] This "uncouples" the process of oxidative phosphorylation. While the electron transport chain continues to consume oxygen, the energy from the proton gradient is dissipated as heat instead of being used to synthesize ATP.[3][4]

Cytotoxicity arises from this very mechanism, especially at higher concentrations or with prolonged exposure:

  • ATP Depletion: Severe disruption of ATP synthesis inhibits essential cellular processes, leading to energy failure and necrosis.[5]

  • Increased Oxidative Stress: While mild uncoupling can sometimes reduce reactive oxygen species (ROS) production, excessive uncoupling can disrupt the electron transport chain's normal function, leading to an increase in ROS.[3][6] This surge in oxidative stress damages lipids, proteins, and DNA.[3]

  • Loss of Calcium Homeostasis: DNP can trigger the release of calcium from intracellular stores, and mitochondrial calcium overload can initiate apoptotic pathways.[7]

Q2: Why are my primary cells more sensitive to DNP than the immortalized cell lines I've used before?

A2: This is a common and critical observation. Primary cells, being directly isolated from tissues, more closely reflect the in vivo physiological state but are consequently more delicate.[8]

  • Metabolic Phenotype: Primary cells, such as neurons and cardiomyocytes, often rely heavily on oxidative phosphorylation for their high energy demands. Immortalized cell lines, particularly many cancer cell lines, are frequently adapted to a more glycolytic metabolism (the Warburg effect) and may be less immediately dependent on mitochondrial ATP synthesis. This makes primary cells exquisitely sensitive to mitochondrial uncouplers like DNP.[4]

  • Stress Response Pathways: Primary cells have a finite lifespan and intact cell cycle checkpoints and apoptotic machinery. They are less likely to have the genetic adaptations that allow cell lines to survive under metabolic stress.[8]

  • Culture Conditions: Primary cells require specialized media and are less tolerant of environmental fluctuations, making them more vulnerable to the additional stress imposed by a potent chemical like DNP.[8]

Q3: What is "mild" vs. "severe" uncoupling, and how do I achieve the former?

A3: This concept, often referred to as hormesis, is key to using DNP successfully.

  • Mild Uncoupling: A state where the proton leak is slightly increased, leading to a small decrease in mitochondrial membrane potential. This can stimulate adaptive responses, such as increased mitochondrial biogenesis and upregulation of antioxidant defenses, which can be neuroprotective or therapeutic.[1][9] At these levels, the cell can compensate for the modest decrease in ATP production efficiency.[10]

  • Severe Uncoupling: A state where the proton leak is so substantial that the cell cannot produce enough ATP to maintain viability, leading to rapid cytotoxicity.

Achieving mild uncoupling requires meticulous optimization. The goal is to find a concentration and exposure time that reduces the mitochondrial membrane potential without causing a catastrophic drop in total cellular ATP or a surge in cell death. This is typically achieved through a detailed dose-response experiment, as outlined in the troubleshooting section below.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions to specific problems encountered during experiments with DNP.

Problem 1: Excessive Cell Death, Even at Seemingly Low DNP Concentrations

This is the most frequent issue. What is considered a "low" concentration in a robust cell line can be highly toxic to primary cells.

Causality: The therapeutic window for DNP in primary cells is extremely narrow. Cell type, density, and metabolic state all significantly influence sensitivity. For example, primary cardiomyocytes may be more sensitive than primary hepatocytes due to their constant high energy demand.[11]

  • Conduct a Granular Dose-Response Experiment: An IC50 (half-maximal inhibitory concentration) value is essential. Do not rely solely on values from the literature; determine it empirically for your specific cell type and experimental conditions.

  • Incorporate Antioxidants: Co-treatment with an antioxidant can mitigate DNP-induced oxidative stress, widening the usable concentration range.

  • Monitor Mitochondrial Health Directly: Do not rely on cell viability assays alone. Measure mitochondrial membrane potential to directly assess the degree of uncoupling.

Detailed Protocol: Dose-Response Experiment to Determine Optimal DNP Concentration

This protocol uses the common MTT assay to measure metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC50 of DNP for a specific primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (DNP) stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed cells in 96-well plate P2 Allow cells to attach (24h) P1->P2 P3 Prepare serial dilutions of DNP P2->P3 T1 Replace medium with DNP dilutions P3->T1 T2 Incubate for desired time (e.g., 24h) T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate (3-4h) for formazan formation A1->A2 A3 Remove medium, add DMSO A2->A3 A4 Read absorbance at 570 nm A3->A4 D1 Calculate % Viability vs. Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 value D2->D3 G cluster_mito Mitochondrion cluster_effects Cellular Effects DNP This compound (DNP) ProtonGradient Proton Gradient (ΔΨm) DNP->ProtonGradient Dissipates ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP_Depletion Severe ATP Depletion ProtonGradient->ATP_Depletion Collapse leads to ROS Increased ROS ProtonGradient->ROS Disruption leads to Ca_Overload Ca2+ Overload ProtonGradient->Ca_Overload Disruption leads to ATP ATP Production ATPSynthase->ATP CellDeath Apoptosis / Necrosis ATP_Depletion->CellDeath ROS->CellDeath Ca_Overload->CellDeath

Sources

preventing degradation of 2,5-Dinitrophenol in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Experimental Buffers

Welcome to the technical support center for 2,5-Dinitrophenol (2,5-DNP). As Senior Application Scientists, we understand that the stability of your reagents is paramount to achieving reproducible and reliable experimental results. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to help you maintain the integrity of 2,5-DNP in your laboratory's buffers.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding 2,5-DNP stability.

Q1: What are the primary causes of this compound degradation in buffers?

The degradation of 2,5-DNP is primarily driven by three factors: pH, light exposure, and microbial contamination.

  • pH-Dependent Degradation: this compound has a pKa of 5.21.[1] In solutions with a pH above this value, the molecule exists predominantly in its anionic phenolate form. This form is significantly more susceptible to decomposition, especially when exposed to ultraviolet (UV) radiation.[1] Conversely, 2,5-DNP is more stable in acidic solutions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, is a critical factor in the degradation of dinitrophenols, especially in alkaline solutions.[1] While some research on the closely related isomer 2,4-DNP shows it is somewhat resistant to photodegradation in aqueous solutions, the process is complex and can be influenced by other components in the buffer.[2] Therefore, minimizing light exposure at all stages of handling is a critical best practice.

  • Microbial and Enzymatic Degradation: Although 2,5-DNP was reported to be stable against degradation by certain phenol-adapted bacteria under aerobic conditions, this may not apply to all environmental microbes.[1] Some microorganisms have developed reductive pathways that can break down nitroaromatic compounds.[3][4] Contamination of buffer stock with bacteria or fungi can lead to enzymatic reduction of the nitro groups, altering the molecule and rendering it inactive for its intended purpose.

Q2: How should I prepare and store my 2,5-DNP stock solutions?

Proper preparation and storage are the first lines of defense against degradation.

For initial stock solutions, we recommend using a solvent in which 2,5-DNP is highly soluble and stable, such as dimethyl sulfoxide (DMSO).[5] While 2,5-DNP is slightly soluble in water, a DMSO stock allows for higher concentrations and can be stored for longer periods.[6]

Storage Recommendations: A general rule for storing stock solutions is to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[7]

Storage TemperatureRecommended Shelf-LifeNotes
Room Temperature Not RecommendedAcceptable for short-term benchtop use if protected from light.[7]
4°C Up to 1 monthEnsure the container is tightly sealed and light-protected.[7]
-20°C Up to 6 monthsRecommended for most working stocks. Use cryo-vials.[7]
-80°C Up to 2 yearsIdeal for long-term archiving of primary stocks.[7]

Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

Q3: What is the optimal pH for my experimental buffer containing 2,5-DNP?

The optimal pH is a balance between experimental requirements and compound stability. Given that 2,5-DNP is more stable in acidic conditions, a buffer pH below its pKa of 5.21 is ideal for maximizing its shelf-life.[1]

However, many biological experiments must be conducted at a neutral pH (e.g., pH 7.4). If your experiment requires a neutral or alkaline pH, it is critical to prepare the buffer fresh on the day of the experiment and use it immediately. Do not store 2,5-DNP in neutral or alkaline buffers for extended periods. The effects of DNP are also known to be pH-dependent in cellular systems, as the concentration of the undissociated, membrane-permeable form is higher at lower pH.[9][10]

Q4: Are there any common buffer components or chemicals I should avoid?

Yes. As a phenol derivative, 2,5-DNP is incompatible with several types of chemicals.

  • Strong Reducing Agents: Avoid components like dithiothreitol (DTT) or β-mercaptoethanol unless they are an intentional part of the reaction, as they can reduce the nitro groups. Phenols are generally incompatible with strong reducing substances like hydrides, nitrides, and alkali metals.[6][11]

  • Strong Oxidizing Agents: Avoid strong oxidizers which can degrade the aromatic ring structure.[8]

  • Certain Metals: Avoid the use of aluminum, copper, and brass alloys in storage or process equipment.[6] It has been noted that dinitrophenols may form sensitive compounds with heavy metals or their salts.[6]

Q5: How can I confirm if my 2,5-DNP has degraded?

Loss of experimental effect is the ultimate indicator, but you can proactively check for degradation using analytical methods.

  • UV-Vis Spectrophotometry: This is the most accessible method. 2,5-DNP has a characteristic UV absorbance spectrum.[1] You can measure the spectrum of a freshly prepared solution and compare it to the spectrum of an aged solution. A significant decrease in absorbance at the characteristic peak or a shift in the peak wavelength suggests degradation. This method is particularly useful for detecting the reduction of nitro groups, which alters the chromophore.

  • High-Performance Liquid Chromatography (HPLC): For a more definitive analysis, HPLC can be used to separate 2,5-DNP from its degradation products.[12] By comparing the chromatogram of an old sample to a fresh standard, you can quantify the amount of intact 2,5-DNP remaining.

Troubleshooting Guide

Use this guide when you observe inconsistent results or a suspected loss of 2,5-DNP activity.

Problem: My experiment, which relies on the effects of 2,5-DNP, is yielding inconsistent or negative results over time.

This workflow will help you systematically identify the source of reagent instability.

Caption: Troubleshooting workflow for diagnosing 2,5-DNP degradation.

Key Degradation Factors

This diagram summarizes the primary environmental and chemical factors that can lead to the degradation of this compound in your experiments.

Caption: Key factors influencing the stability of this compound.

Protocols

Protocol 1: Preparation of 100 mM 2,5-DNP Stock Solution in DMSO
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid 2,5-DNP in a chemical fume hood. Note that dinitrophenols can be explosive when dry.[13]

  • Weighing: Weigh out 184.11 mg of this compound (MW: 184.11 g/mol ).

  • Dissolution: Add the solid 2,5-DNP to a 15 mL conical tube. Add 10 mL of anhydrous, research-grade DMSO.

  • Mixing: Vortex the solution until all solid is completely dissolved. The solution should be a clear, yellow color.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 100 µL) in amber or foil-wrapped microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to 6 months.[7]

Protocol 2: Preparation of Experimental Buffer (Example: 100 µM 2,5-DNP in PBS, pH 7.4)

IMPORTANT: This buffer should be prepared fresh immediately before use and should not be stored.

  • Retrieve Stock: Remove one aliquot of 100 mM 2,5-DNP stock from the -20°C freezer and thaw at room temperature.

  • Dilution Calculation: To prepare 10 mL of 100 µM working solution, you will need 10 µL of the 100 mM stock solution (using the M1V1 = M2V2 formula).

  • Preparation: Add 9.99 mL of your sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a 15 mL conical tube.

  • Adding DNP: Add the 10 µL of 100 mM 2,5-DNP stock to the PBS.

  • Mixing: Cap the tube and invert several times to mix thoroughly.

  • Use Immediately: Protect the solution from light and use it for your experiment without delay. Discard any unused portion.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9492, this compound. Available from: [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2,4-DINITROPHENOL INDICATOR AR. Available from: [Link]

  • Brinzer, R. A. (2024). Answer to "Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol?". ResearchGate. Available from: [Link]

  • Greenslade, M. et al. (2020). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Bronov, L.V., et al. (1981). [Use of the aliphatic amine reaction with this compound in antibiotic analysis]. Antibiotiki, 26(1), 24-8. Available from: [Link]

  • Frassanito, R., et al. (2005). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 29(4), 264-9. Available from: [Link]

  • Frassanito, R., et al. (2005). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. Available from: [Link]

  • Patton, A. L., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of analytical toxicology. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on (a) 2,4-DCP and (b) 2,4-DNP. Available from: [Link]

  • Ramos, J. L., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(4), 751-768. Available from: [Link]

  • Lertsrisopon, P., et al. (2008). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway for picric acid and 2,4-Dinitrophenol by Rhodococcus strains. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Available from: [Link]

  • Nilsson, J. R. (1988). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. Journal of protozoology, 35(3), 366-73. Available from: [Link]

  • Quora. (2022). What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane?. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). This compound | C6H4N2O5 | CID 9492. PubChem. Available from: [Link]

  • Azari, A., et al. (2022). Enhanced electrocatalytic degradation of 2,4-Dinitrophenol (2,4-DNP) in three-dimensional sono-electrochemical (3D/SEC) process equipped with Fe/SBA-15 nanocomposite particle electrodes: Degradation pathway and application for real wastewater. Arabian Journal of Chemistry, 15(1), 103525. Available from: [Link]

Sources

issues with 2,5-Dinitrophenol efficacy at different pH levels

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Troubleshooting Efficacy and Consistency Issues with 2,5-Dinitrophenol at Different pH Levels

Welcome to the technical support guide for this compound (DNP). This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of DNP, with a specific focus on the critical role of pH in its activity. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust, reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant variability in my results when using 2,5-DNP, especially between different cell lines or experimental days?

This is the most common issue reported by users and it almost always traces back to a misunderstanding of DNP's chemical nature and its dependence on pH. This compound is a weak acid with a pKa of approximately 5.21.[1][2][3] This means that the pH of your experimental medium dictates the equilibrium between its two forms: the protonated (uncharged) form and the deprotonated (anionic) form.

The efficacy of DNP as a mitochondrial uncoupler is critically dependent on the concentration of the protonated, uncharged form .[4] Only this neutral form can readily diffuse across the lipid-rich inner mitochondrial membrane.[5][6][7] Once inside the alkaline mitochondrial matrix (pH ~8.0), it releases its proton, becoming an anion. This anion then moves back to the acidic intermembrane space (pH ~7.0-7.4), where it picks up another proton and repeats the cycle. This process effectively shuttles protons, bypassing ATP synthase and uncoupling respiration from ATP production.[8][9][10]

The Henderson-Hasselbalch equation (pH = pKa + log([Anion]/[Acid])) governs this relationship. At physiological pH (e.g., 7.4), which is more than two pH units above DNP's pKa, the compound exists almost entirely (>99%) in its deprotonated, anionic state. This form is far less membrane-permeable, and therefore, less active. Small shifts in the pH of your culture medium can cause significant changes in the tiny fraction of protonated DNP available, leading to inconsistent results.

Mechanism: pH-Dependent Proton Shuttling by 2,5-DNP

Caption: pH-dependent transport of this compound across the inner mitochondrial membrane.

Q2: How does the pH of my external cell culture medium impact the intracellular efficacy of DNP?

The pH of your external medium is the first gatekeeper for DNP activity. A lower external pH will increase the proportion of the protonated, membrane-permeable DNP species, facilitating its entry into the cell's cytoplasm.

Consider this: if your cell culture medium acidifies from pH 7.4 to 7.0 due to high metabolic activity (e.g., lactate and CO₂ production), the concentration of the active, protonated DNP form will increase by a factor of approximately 2.5. This can lead to a much stronger-than-expected uncoupling effect and potential toxicity. Therefore, maintaining a stable, buffered pH in your extracellular environment is crucial for dose-response consistency.

Data Table: DNP Protonation State vs. pH

pH% Protonated (Active Form)% Deprotonated (Anionic Form)Efficacy Implication
5.2150.0%50.0%High efficacy, but likely cytotoxic pH for most cells.
6.013.9%86.1%Very high activity, potential for off-target effects.
6.82.5%97.5%High activity.
7.01.6%98.4%Moderate-high activity.
7.21.0%99.0%Typical experimental starting point.
7.40.6%99.4%Lower, more controlled activity.
7.60.4%99.6%Very low activity.

Calculations are based on the Henderson-Hasselbalch equation with a pKa of 5.21.

Q3: What is the proper procedure for preparing a DNP stock solution to ensure pH stability and prevent precipitation?

DNP has poor solubility in neutral water but dissolves in alkaline solutions or organic solvents.[2][11] Preparing a stable, pH-neutral stock is essential. Preparing it incorrectly can lead to precipitation upon addition to your medium or an unintended pH shift in your experiment.

Verified Protocol: Preparation of a 10 mM DNP Stock Solution

  • Weigh DNP: Accurately weigh 18.41 mg of this compound (M.W. 184.11 g/mol ).

  • Initial Dissolution: In a 15 mL conical tube, add 1-2 mL of 1 M NaOH. Heat gently (e.g., 50°C) and vortex until the DNP is fully dissolved, forming a yellow solution.[12]

  • pH Neutralization: Carefully and slowly, add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to your desired final experimental pH (e.g., 7.2-7.4).[12] The solution should remain a translucent yellow.

  • Final Volume: Bring the total volume to 10 mL with ultrapure water.

  • Sterilization & Storage: Sterilize the solution using a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] Note that DNP can be susceptible to decomposition by UV radiation in alkaline solutions, so protect it from light.[1]

Q4: My cells are dying at DNP concentrations that literature suggests should be non-toxic. Could pH be the culprit?

Absolutely. This is a classic case of "effective concentration" versus "added concentration." If your experimental medium has a lower pH than that reported in the literature protocol you are following, you will have a higher concentration of the active, protonated DNP. This leads to a more potent uncoupling effect, which can rapidly deplete cellular ATP, cause metabolic collapse, and induce cell death.[9]

Self-Validating Checklist for Your Experiment:

  • Before adding DNP: Measure the pH of your cell culture medium. Is it within the expected range (e.g., 7.2-7.4)?

  • During the experiment: For long-term incubations, consider if cellular metabolism is likely to acidify the medium. Use a well-buffered medium (e.g., HEPES-buffered) and monitor the pH at the end of the experiment.

  • When comparing results: Always report the starting pH of your medium. This is as critical as reporting the DNP concentration.

Standardized Experimental Protocol

Workflow: Measuring Maximal Mitochondrial Respiration in Intact Cells

This protocol outlines a typical experiment using an oxygen-sensing platform (e.g., Seahorse XF Analyzer, Oroboros O2k) to determine the effect of DNP on cellular respiration. The key is to establish a baseline and then titrate DNP to find the optimal concentration for maximal uncoupling without causing inhibition.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Oxygen Consumption Rate (OCR) Measurement cluster_analysis Phase 3: Data Analysis p1 Seed cells in microplate and allow to attach p2 Prepare assay medium (e.g., XF Base Medium) supplemented with substrates p1->p2 p3 Verify and adjust assay medium pH to 7.4 p2->p3 p4 Prepare DNP stock and load into injection port p3->p4 r3 Inject DNP (Titrate concentration) p4->r3 Begin Assay r1 Equilibrate plate in non-CO2 incubator r2 Measure Basal Respiration (3-4 cycles) r1->r2 r2->r3 r4 Measure Uncoupled Maximal Respiration (3-4 cycles) r3->r4 r5 Inject Respiratory Chain Inhibitors (e.g., Rotenone/Antimycin A) r4->r5 r6 Measure Non-Mitochondrial Respiration r5->r6 a1 Normalize OCR data to cell number or protein r6->a1 Export Data a2 Calculate Maximal Respiration: (DNP-stimulated OCR) - (Non-Mitochondrial OCR) a1->a2 a3 Determine optimal DNP concentration a2->a3

Caption: Standard workflow for assessing DNP's effect on mitochondrial oxygen consumption.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at an appropriate density in a compatible microplate (e.g., Seahorse XF cell culture plate) and allow them to adhere overnight.

  • Medium Preparation & pH Check (Critical Step):

    • Prepare your assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Warm the medium to 37°C.

    • Crucially, verify the pH is at your desired setpoint (e.g., 7.4 ± 0.05) using a calibrated pH meter. Adjust if necessary with dilute NaOH or HCl. This step is non-negotiable for reproducibility.

  • Cell Preparation: Gently wash and replace the culture medium with the pH-verified assay medium. Place the cells in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

  • Instrument Setup: Prepare your DNP stock solution and load the desired concentration into the drug injection port of the instrument cartridge. A concentration titration (e.g., 25 µM, 50 µM, 100 µM, 200 µM) is highly recommended to determine the optimal uncoupling concentration for your specific cell type.

  • Assay Execution:

    • Baseline Measurement: Load the cell plate into the instrument and allow it to equilibrate. Measure the basal Oxygen Consumption Rate (OCR) for 3-4 cycles.[13]

    • DNP Injection: Inject the DNP to uncouple respiration from ATP synthesis.[14]

    • Maximal Respiration Measurement: Immediately measure the resulting OCR for 3-4 cycles. A sharp increase in OCR indicates successful uncoupling.

    • Control Injection: (Optional but recommended) Inject respiratory chain inhibitors like Rotenone and Antimycin A to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR readings to cell count or protein concentration. Calculate the maximal respiratory capacity by subtracting the non-mitochondrial OCR from the peak DNP-stimulated OCR.

By carefully controlling for pH at every critical step, you can eliminate a major source of variability and generate reliable, high-quality data on the bioenergetic effects of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Orchanian, A., Schilling, B., et al. (n.d.). Measuring mitochondrial respiration in vivo: From mouse to human. Digital Commons @ Wayne State. Retrieved from [Link]

  • ChemBK. (2024). 2,5-Dinitrofenol. Retrieved from [Link]

  • Nilsson, J. R. (1990). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. PubMed. Retrieved from [Link]

  • Quora. (2022). What effect would you expect DNP to have on the change in pH across the inner mitochondrial membrane? Why do you think this might be an effective weight loss drug? Retrieved from [Link]

  • Pfleger, J., He, J., & Abdellatif, M. (2020). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PubMed Central. Retrieved from [Link]

  • Lou, H., et al. (2015). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central. Retrieved from [Link]

  • Quora. (2022). What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane? Retrieved from [Link]

  • Cocheme, H. M., et al. (2006). Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-limiting Mitochondrial Protonophore. ResearchGate. Retrieved from [Link]

  • Rogers, G. W., et al. (2011). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. PubMed Central. Retrieved from [Link]

  • Mattson, M. P. (2015). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PubMed Central. Retrieved from [Link]

  • Brainly. (2022). The drug 2,4-dinitrophenol (DNP) makes the mitochondrial inner membrane permeable to H+. The resulting... Retrieved from [Link]

  • Dr.Oracle. (2025). What is the effect of 2,4-Dinitrophenol (2,4-DNP) on the electron transport chain and ATP production in cellular respiration? Retrieved from [Link]

  • Buckler, K. J., & Vaughan-Jones, R. D. (1998). Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. PubMed Central. Retrieved from [Link]

  • Bosteels, P., & Van Kerkhove, E. (2025). Effects of DNP on active transport processes and cell membranes in the Malpighian tubule of Formica. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Merck Index. (n.d.). This compound. Retrieved from [Link]

  • Geisbuhler, T. P., & Gasser, R. (2025). Mechanisms of Dinitrophenol toxcity. ResearchGate. Retrieved from [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PubMed Central. Retrieved from [Link]

  • da Silva, G. F., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. ResearchGate. Retrieved from [Link]

  • Mondal, T., & Ghosh, S. (2013). Spectrophotometric method of determination of dissociation constants of 2,5- dinitrophenol in ethanol-water mixtures at 25±0.5. Der Pharma Chemica. Retrieved from [Link]

  • ChemBK. (2024). This compound ( betta ). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Variability in 2,5-Dinitrophenol Uncoupling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,5-Dinitrophenol (DNP) uncoupling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this classic mitochondrial uncoupler. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to design robust, reproducible assays and effectively troubleshoot the variability inherent in these sensitive experiments.

Introduction: The Double-Edged Sword of DNP

This compound (DNP) is a protonophore, a lipophilic weak acid that shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.[1] This uncouples oxidative phosphorylation from ATP synthesis, causing the energy from the proton motive force to be dissipated as heat instead of being converted into chemical energy.[2][3] While this makes DNP an invaluable tool for studying mitochondrial function, its use was banned for human consumption due to a very narrow therapeutic window and severe toxic effects, including hyperthermia and death.[1][4][5]

This same narrow window between efficacy and toxicity is the primary source of variability in benchtop experiments. Minor deviations in concentration, cell conditions, or timing can lead to drastically different outcomes, ranging from subtle metabolic shifts to catastrophic cell death. This guide provides a framework for controlling that variability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during DNP experiments in a direct question-and-answer format.

Q1: All my cells detached or died after adding DNP. What went wrong?

A1: This is the most common issue and is almost always due to DNP toxicity from excessive concentration.

  • Causality: DNP exhibits a steep concentration-dependence.[6] While low concentrations induce a manageable "mild uncoupling," high concentrations can completely collapse the mitochondrial membrane potential, leading to a rapid and severe depletion of cellular ATP.[7][8] This energy crisis triggers cell death pathways. Even concentrations that appear safe in short-term viability assays can prove toxic over longer incubation periods.[7][9]

  • Solution: The Mandatory Dose-Response Curve:

    • Never use a literature-derived concentration without validation. The optimal DNP concentration is highly dependent on the cell type, metabolic state, and cell density.

    • Perform a viability assay. Seed your cells at the same density you will use for your functional experiments. Treat with a range of DNP concentrations (e.g., 10 µM to 500 µM) for your intended experimental duration.

    • Assess cell health. Use a reliable viability assay like Trypan Blue exclusion[10], Calcein AM/Ethidium Homodimer, or a lactate dehydrogenase (LDH) release assay to determine the threshold for toxicity.

    • Select a sub-toxic concentration. For your functional assays, choose a concentration that induces the desired level of uncoupling without significantly impacting cell viability. For maximal uncoupling in a mitochondrial stress test, this will be the concentration that elicits the highest oxygen consumption rate (OCR) before inhibition is observed.

Q2: I see a high degree of well-to-well variability in my oxygen consumption rate (OCR) data.

A2: This often points to inconsistencies in cell seeding or DNP delivery, or inherent biological heterogeneity.

  • Causality: Extracellular flux analyzers are exquisitely sensitive to the number of cells in the measurement well.[11] Uneven cell plating will directly translate to variable OCR. Likewise, imprecise pipetting of a potent compound like DNP can lead to significant differences in the final concentration between wells.

  • Solutions:

    • Optimize Cell Seeding: Ensure you have a single-cell suspension before plating. After plating, check for even cell distribution under a microscope. Avoid edge effects by not using the outermost wells of the microplate or by filling them with media to maintain humidity.

    • Normalize Your Data: After the experiment, perform a cell number normalization using a fluorescent DNA-binding dye (e.g., CyQUANT) or a protein assay (e.g., BCA) on the same plate. Express OCR data on a per-cell or per-protein basis.

    • Improve Pipetting Technique: When preparing your DNP dilutions and loading the injection cartridge, use calibrated pipettes and ensure proper mixing at each step.

Q3: DNP treatment increased my oxygen consumption rate (OCR) as expected, but then it started to decline rapidly.

A3: This "overshoot and collapse" profile indicates that the DNP concentration is inhibitory, likely by disrupting the electron transport chain (ETC) itself at supra-optimal levels.

  • Causality: While DNP's primary role is uncoupling, at higher concentrations it can have off-target effects, including direct inhibition of respiratory complexes.[12] The initial OCR spike represents maximal uncoupling as the ETC works at full capacity to pump protons. The subsequent decline indicates that this high concentration is now impairing the ETC's ability to consume oxygen, leading to mitochondrial failure.

  • Solution: Refine Your Dose-Response: The peak of the OCR curve in your dose-response experiment represents the optimal concentration for maximal uncoupling. The concentrations that show a lower OCR after the peak are inhibitory. You must select the concentration that gives the peak OCR for your mitochondrial stress tests.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Massive Cell Death/Detachment DNP concentration is too high, causing severe ATP depletion.[7]Perform a dose-response curve with a viability assay (e.g., Trypan Blue) to find a sub-toxic concentration.
High Well-to-Well Variability Inconsistent cell seeding; Inaccurate DNP pipetting.Verify even cell plating microscopically; Normalize OCR data to cell number or protein content post-assay.
OCR Spikes, Then Crashes DNP concentration is supra-optimal and causing off-target inhibition of the ETC.[12]Re-run dose-response to find the specific concentration that gives the maximal OCR before inhibition occurs.
No Response to DNP DNP solution degraded; Cells are metabolically inactive or compromised; DNP concentration is too low.Prepare fresh DNP stock; Check baseline cell health and respiration; Run a wider dose-response curve.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store my DNP stock solution? A: DNP has limited solubility in aqueous media.[13] It is best to prepare a high-concentration stock solution in a solvent like DMSO or ethanol.

  • Protocol: To prepare a 100 mM stock in DMSO, weigh 184.11 mg of DNP (FW: 184.11 g/mol ) and dissolve in 10 mL of high-quality DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Commercially prepared solutions are also available.[14]

Q: What is the difference between "mild" uncoupling and "maximal" uncoupling? A: These terms refer to the degree to which mitochondrial respiration is stimulated.

  • Mild Uncoupling: A low dose of DNP that slightly increases proton leak. This results in a modest increase in OCR and is often used in studies looking at the therapeutic or signaling effects of mild metabolic stress.[15] This state can reduce reactive oxygen species (ROS) production and may not significantly deplete total cellular ATP pools.[15][16]

  • Maximal Uncoupling: The concentration of DNP that stimulates the electron transport chain to work at its absolute maximum capacity. This is used in assays like the Seahorse XF Cell Mito Stress Test to determine the maximal respiratory capacity of the mitochondria.[17][18] This state will cause a significant drop in ATP production.[19]

Q: Can DNP's effect be influenced by mitochondrial proteins? A: Yes. While DNP can act directly on the lipid bilayer, its activity can be enhanced by certain mitochondrial inner membrane proteins, particularly the Adenine Nucleotide Translocase (ANT).[20][21] The inhibitor carboxyatractyloside (CATR), which blocks ANT, can partially reverse the uncoupling effect of DNP, indicating that ANT facilitates its protonophoric action.[20] This highlights the complex interplay between DNP and the mitochondrial proteome.

Q: Are there alternatives to DNP? A: Yes, several other chemical uncouplers are available, each with different properties.

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A potent and widely used uncoupler, often used at nanomolar concentrations. Like DNP, it has a narrow therapeutic window.[15][22]

  • BAM15: A newer uncoupler reported to have a wider therapeutic window and lower toxicity than DNP or FCCP.[1]

  • Niclosamide: An antihelminthic drug that also functions as a mitochondrial uncoupler.[1] The choice of uncoupler depends on the specific experimental goals and cell system.

Key Experimental Protocols

Protocol 1: DNP Stock Solution Preparation

This protocol ensures a stable, reliable source of DNP for your experiments.

Materials:

  • 2,4-Dinitrophenol powder (CAS 51-28-5)[13]

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Safety First: DNP is toxic and flammable. Handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weigh DNP: Accurately weigh out the desired amount of DNP powder. For a 100 mM stock, this would be 18.41 mg per 1 mL of DMSO.

  • Dissolve: Add the DNP powder to the correct volume of DMSO in a sterile, conical tube.

  • Mix Thoroughly: Vortex the solution until all DNP is completely dissolved. The solution should be a clear, yellow color.

  • Aliquot: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.

  • Store: Label the aliquots clearly with the name, concentration, and date. Store them at -20°C, protected from light.

Protocol 2: Mitochondrial Stress Test with DNP

This protocol outlines a typical experiment using an extracellular flux analyzer (e.g., Agilent Seahorse XF) to determine key parameters of mitochondrial function.[11][23]

Objective: To measure Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Workflow Diagram:

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed 1. Seed Cells in XF Microplate incubate 2. Incubate Overnight seed->incubate hydrate 3. Hydrate Sensor Cartridge load 6. Load Drugs into Cartridge (Oligomycin, DNP, Rot/AA) hydrate->load media_change 4. Change to XF Assay Medium equilibrate 5. Equilibrate Cells (37°C, no CO2) media_change->equilibrate run 7. Run Assay in XF Analyzer equilibrate->run normalize 8. Normalize OCR Data (e.g., cell count) run->normalize calculate 9. Calculate Mito Stress Test Parameters normalize->calculate DNP_Mechanism cluster_Mito Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (IMS) Low pH (High H+) Proton_Flow_ATP H+ IMS->Proton_Flow_ATP Normal Path DNPH DNPH IMS->DNPH Picks up H+ Matrix Mitochondrial Matrix High pH (Low H+) ETC Electron Transport Chain (ETC) Proton_Pump H+ ETC->Proton_Pump Pumps H+ ATP_Synthase ATP Synthase ATP_Synthase->Matrix Generates ATP DNP DNP- DNP->Matrix Releases H+ (Bypasses Synthase) DNPH->DNP Diffuses across IMM

Caption: DNP shuttles protons from the IMS to the matrix, dissipating the gradient.

Troubleshooting Logic Tree

When faced with unexpected results, a logical approach can quickly identify the root cause.

Troubleshooting_Tree start Unexpected DNP Result q1 Did cells appear healthy before the experiment? start->q1 q2 Was a DNP dose-response performed for this cell type? q1->q2 Yes sol1 Issue is likely pre-experimental cell health. Check culture conditions. q1->sol1 No q3 Was OCR data normalized to cell number? q2->q3 Yes sol2 Perform dose-response. Concentration is likely toxic or sub-optimal. q2->sol2 No q4 Did OCR increase then crash after DNP injection? q3->q4 Yes sol3 High well-to-well variability. Normalize data and check seeding consistency. q3->sol3 No sol4 DNP concentration is inhibitory. Select peak OCR concentration from dose-response. q4->sol4 Yes sol5 No DNP effect. Check stock solution integrity and experimental setup. q4->sol5 No

Caption: A decision tree for troubleshooting DNP experiments.

References

  • Effects of DNP on ATP content of cells. ResearchGate. Available at: [Link]

  • DNP does not affect cell viability or mitochondrial oxygen consumption... ResearchGate. Available at: [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. PMC - NIH. Available at: [Link]

  • Researchers develop mild mitochondrial uncouplers for obesity treatment. Medical Xpress. Available at: [Link]

  • High-throughput Measurement of Mitochondrial Membrane Potential in a Neural Cell Line Using a Fluorescence Plate Reader. PubMed. Available at: [Link]

  • What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Dr.Oracle. Available at: [Link]

  • DNP treatment reduces mitochondrial capacity to produce ATP in the... ResearchGate. Available at: [Link]

  • The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central. Available at: [Link]

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC - NIH. Available at: [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. MDPI. Available at: [Link]

  • New mitochondrial 'uncouplers' aim to raise energy burn safely. Longevity.Technology. Available at: [Link]

  • Effect of MitoDNP on mitochondrial membrane potential (Δψ). ResearchGate. Available at: [Link]

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Cell viability response to DNP assessed with trypan blue dye exclusion. ResearchGate. Available at: [Link]

  • Exploring the therapeutic potential of mitochondrial uncouplers in cancer. PMC. Available at: [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. PubMed. Available at: [Link]

  • Effect of MitoDNP on mitochondrial respiration. ResearchGate. Available at: [Link]

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PubMed Central. Available at: [Link]

  • Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. Agilent. Available at: [Link]

  • The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation. PubMed Central. Available at: [Link]

  • Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PubMed Central. Available at: [Link]

  • Measuring mitochondrial membrane potential. PMC - NIH. Available at: [Link]

  • How Agilent Seahorse XF Analyzers Work. Agilent. Available at: [Link]

  • Experimental design for Seahorse XF Cell Mitochondrial Stress Test. ResearchGate. Available at: [Link]

  • Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Oxford Academic. Available at: [Link]

  • Seahorse Xfe 24 Extracellular Flux Analyzer-Based Analysis of Cellular Respiration in Caenorhabditis elegans. PubMed. Available at: [Link]

  • Experimental design for Seahorse XF Cell Mitochondrial Stress Test. ResearchGate. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Effects of 2,5-Dinitrophenol in Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the research use of 2,5-Dinitrophenol (DNP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective use of 2,5-DNP while minimizing its off-target effects. As a potent mitochondrial uncoupler, 2,5-DNP is a valuable tool for studying cellular metabolism and bioenergetics. However, its utility is often challenged by a narrow therapeutic window and the potential for significant off-target activities. This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges and ensure the scientific integrity of your research.

Understanding the Core Challenge: On-Target Efficacy vs. Off-Target Toxicity

This compound functions by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and the release of energy as heat.[1][2] While this is the desired "on-target" effect for studying mitochondrial function, DNP is not a targeted molecule and can interact with other cellular components, leading to a range of "off-target" effects that can confound experimental results and induce cytotoxicity.[3][4]

The primary challenge in using 2,5-DNP is to identify an experimental concentration that maximizes its on-target uncoupling activity while minimizing these detrimental off-target effects. This guide will provide the foundational knowledge and practical steps to achieve this balance.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when working with 2,5-DNP.

Q1: What are the primary off-target effects of this compound?

A1: While the primary target of 2,5-DNP is the inner mitochondrial membrane, its effects can cascade throughout the cell, impacting various signaling pathways and cellular processes. It is important to note that much of the detailed mechanistic work has been conducted on the 2,4-DNP isomer, but the general principles apply to 2,5-DNP. Key off-target effects include:

  • Alterations in Cellular Signaling: Studies have shown that DNP can modulate key signaling pathways, including the suppression of the mTOR and insulin-PI3K-MAPK pathways, and the upregulation of the Ca2+-calmodulin-CREB signaling pathway.[4][5] These alterations can have profound effects on cell growth, proliferation, and survival, independent of mitochondrial uncoupling.

  • Induction of Oxidative Stress: While mild uncoupling can sometimes reduce oxidative stress, higher concentrations of DNP can disrupt the electron transport chain, leading to an increase in the production of reactive oxygen species (ROS).[5]

  • Disruption of Calcium Homeostasis: DNP can cause the release of calcium from intracellular stores, such as the endoplasmic reticulum and mitochondria, leading to an increase in cytosolic calcium levels.[5][6] This can trigger a variety of downstream signaling events and, in excess, can lead to cytotoxicity.

  • Induction of Apoptosis: At high concentrations, the cellular stress induced by DNP can trigger programmed cell death, or apoptosis.[7]

  • Inhibition of Glycolysis: Paradoxically, while uncoupling can stimulate catabolism, high concentrations of DNP have been shown to inhibit glycolysis, a critical pathway for ATP production, especially when oxidative phosphorylation is compromised.[8]

Q2: How do I determine the optimal concentration of 2,5-DNP for my experiment?

A2: The optimal concentration of 2,5-DNP is highly cell-type and context-dependent. A thorough dose-response analysis is crucial. The goal is to identify the concentration that provides maximal mitochondrial uncoupling with minimal cytotoxicity and off-target signaling. A typical starting point for in vitro studies is in the low micromolar range (e.g., 10-100 µM), but this must be empirically determined.[5][9]

Q3: What are the critical controls to include in my experiments?

A3: Robust controls are essential for distinguishing on-target from off-target effects. Key controls include:

  • Vehicle Control: This is the most basic and essential control, where cells are treated with the solvent used to dissolve the DNP (e.g., DMSO).

  • Positive Control for Mitochondrial Uncoupling: A well-characterized uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), can be used to confirm that the observed effects are consistent with mitochondrial uncoupling.[10]

  • Negative Control for Off-Target Effects: If a specific off-target effect is suspected, a compound known to modulate that pathway without affecting mitochondrial respiration should be used.

  • Cell Viability Assays: Always run a concurrent cell viability assay (e.g., MTT, LDH release, or live/dead staining) to ensure that the observed effects are not simply a result of cytotoxicity.[11][12]

Q4: Are there any alternative mitochondrial uncouplers with fewer off-target effects?

A4: Yes, several other mitochondrial uncouplers are available, some of which may have a more favorable therapeutic window. These include FCCP and BAM15.[3][10] However, all chemical uncouplers have the potential for off-target effects, and their suitability should be evaluated for each specific application. The development of "mild" mitochondrial uncouplers with improved safety profiles is an active area of research.[13][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 2,5-DNP.

Problem Possible Cause Recommended Solution
High Cell Death at Low DNP Concentrations The cell line is particularly sensitive to DNP.Perform a more granular dose-response curve, starting at sub-micromolar concentrations. Ensure the vehicle concentration is not toxic.
No Increase in Oxygen Consumption Rate (OCR) The DNP concentration is too low or too high (inhibitory). The cells are metabolically inflexible.Perform a full DNP titration to find the optimal concentration for maximal respiration. Ensure cells have adequate substrates (e.g., glucose, pyruvate, glutamine).
Inconsistent Results Between Experiments Variations in cell density, passage number, or reagent preparation.Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh DNP solutions for each experiment.
Unexpected Changes in a Signaling Pathway This is likely an off-target effect of DNP.Validate this off-target effect using specific inhibitors or activators of the pathway . Measure pathway activation at multiple DNP concentrations and time points.
DNP appears to have no effect. The compound has degraded or is not entering the cells.Use a fresh stock of DNP. Verify the cellular uptake of DNP if possible, although this is technically challenging. Confirm the functionality of your oxygen consumption measurement system with a known uncoupler like FCCP.

Experimental Protocols

To ensure the integrity of your research, it is critical to validate the on-target effects of 2,5-DNP and to characterize its off-target effects in your specific experimental system.

Protocol 1: Determining the Optimal DNP Concentration Using a Seahorse XF Analyzer

This protocol outlines the steps to determine the optimal concentration of 2,5-DNP that elicits maximal mitochondrial respiration without causing cellular toxicity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Your cell line of interest

  • This compound (high purity)

  • Oligomycin, FCCP, and Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type. Allow cells to adhere and grow to the desired confluency.

  • DNP Titration Preparation: Prepare a series of 2,5-DNP concentrations in the assay medium. A typical range to test is 10 µM to 500 µM.

  • Assay Setup:

    • One hour before the assay, replace the growth medium with the pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for one hour.

    • Load the DNP dilutions into the appropriate ports of the sensor cartridge. Include a vehicle control.

  • Seahorse XF Assay:

    • Run a standard mitochondrial stress test protocol.

    • After establishing a baseline oxygen consumption rate (OCR), inject the different concentrations of DNP.

    • Monitor the OCR to determine the concentration that results in the maximal respiratory rate.

  • Data Analysis:

    • Plot the OCR as a function of the DNP concentration.

    • The optimal concentration is the one that gives the highest OCR before a subsequent decrease, which would indicate toxicity.[9]

Protocol 2: Assessing Off-Target Effects on Cellular Signaling

This protocol provides a general framework for investigating the impact of 2,5-DNP on a specific signaling pathway using Western blotting.

Materials:

  • Your cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of your protein of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB).[5]

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the optimal concentration of 2,5-DNP (determined in Protocol 1) and a higher, potentially toxic concentration. Include a vehicle control.

    • Incubate for a relevant time period (e.g., 6, 24, and 72 hours) to assess both acute and chronic effects.[5]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibodies.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the signaling pathway.

    • Compare the results from the DNP-treated samples to the vehicle control.

Visualizing Key Concepts

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Signaling Pathways Modulated by DNP

DNP_Signaling_Pathways cluster_mitochondria Mitochondrion cluster_signaling Cellular Signaling DNP This compound Mito Mitochondrial Uncoupling DNP->Mito Primary Target mTOR mTOR Pathway DNP->mTOR Off-Target (Suppression) Insulin Insulin/PI3K/MAPK Pathway DNP->Insulin Off-Target (Suppression) ROS ROS Production Mito->ROS Ca_Mito Ca2+ Release Mito->Ca_Mito CREB Ca2+/Calmodulin/CREB Pathway Ca_Mito->CREB Off-Target (Upregulation)

Caption: DNP's primary effect is mitochondrial uncoupling, leading to off-target modulation of key signaling pathways.

Experimental Workflow for DNP Characterization

DNP_Workflow start Start: Select Cell Line dose_response Protocol 1: Dose-Response Analysis (e.g., Seahorse XF) start->dose_response viability Cell Viability Assay (e.g., MTT, Live/Dead) dose_response->viability optimal_conc Determine Optimal Concentration viability->optimal_conc off_target Protocol 2: Off-Target Analysis (e.g., Western Blot for Signaling Pathways) optimal_conc->off_target Use Optimal & Higher Conc. data_analysis Data Analysis and Interpretation off_target->data_analysis conclusion Conclusion: Define Experimental Window data_analysis->conclusion

Caption: A systematic workflow to determine the optimal experimental window for 2,5-DNP.

By following the guidance and protocols outlined in this technical support center, researchers can more confidently utilize this compound as a tool for their studies, ensuring that their results are both robust and reproducible.

References

  • Cheng, A., et al. (2015). The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation. Journal of Neurochemistry, 135(6), 1163-1178. [Link]

  • Mattson, M. P. (2016). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Alzheimer's & Dementia, 12(9), 1016-1018. [Link]

  • Antonenko, Y. N., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Szewczyk, A., & Wojtczak, L. (2002). Mitochondria as a pharmacological target. Pharmacological Reviews, 54(1), 101-127.
  • Rawling, T., et al. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. Chemical Science. [Link]

  • Sebollela, A., et al. (2010). DNP modulates signaling pathways related to learning/ memory and cell proliferation/differentiation. Journal of Neurochemistry, 114(5), 1436-1446. [Link]

  • Longevity.Technology. (2026). New mitochondrial 'uncouplers' aim to raise energy burn safely. [Link]

  • Rai, Y., et al. (2022). Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. Frontiers in Oncology, 12, 1007421. [Link]

  • University of New Mexico. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Saccharomyces cerevisiae : implications for human obesity. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Chapter 5: Potential for Human Exposure. [Link]

  • ResearchGate. (n.d.). In vitro anti-tumor activity of DNP. [Link]

  • De Mello, W. C. (1980). Effect of 2-4-dinitrophenol on Intercellular Communication in Mammalian Cardiac Fibres. Journal of Physiology, 304, 49-61. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Dinitrophenols. [Link]

  • Profnit. (n.d.). 2 4 Dinitrophenol Effect On Mitochondria. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]

  • Overall, S. A., & Barnes, A. B. (2021). Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. Frontiers in Molecular Biosciences, 8, 743829. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Chapter 1: Relevance to Public Health. [Link]

  • Overall, S. A., & Barnes, A. B. (2022). Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. Frontiers in Molecular Biosciences, 8. [Link]

  • Sousa, J., et al. (2022). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Journal of the American College of Cardiology Case Reports, 9(14), 1-6. [Link]

  • Perry, R. J., et al. (2018). 2,4 Dinitrophenol as Medicine. Journal of Clinical Investigation, 128(9), 3681-3690. [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205-212. [Link]

  • Royal Society of Chemistry. (2024). Background signal suppression by opposite polarity subtraction for targeted DNP NMR spectroscopy on mixture samples. [Link]

  • Franks, W. T., et al. (2021). In-Cell Sensitivity-Enhanced NMR of Intact Viable Mammalian Cells. bioRxiv. [Link]

  • Llovera, G., et al. (2023). Influence of DNP Polarizing Agents on Biochemical Processes: TEMPOL in Transient Ischemic Stroke. ACS Chemical Neuroscience, 14(17), 3169-3176. [Link]

  • Wark, K. A., et al. (2013). Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity. Journal of Medical Toxicology, 9(2), 176-179. [Link]

  • bioRxiv. (2021). In-Cell Sensitivity-Enhanced NMR of Intact Living Mammalian Cells. [Link]

  • Perry, R. J., et al. (2015). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 290(12), 7525-7534. [Link]

  • Poltorak, V. A. (1981). [Use of the aliphatic amine reaction with this compound in antibiotic analysis]. Antibiotiki, 26(10), 738-742. [Link]

  • Mamoshina, P., et al. (2021). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics, 13(1), 1. [Link]

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  • Ganote, C. E., & Jennings, R. B. (1987). 2,4-Dinitrophenol (DNP)-induced injury in calcium-free hearts. The American Journal of Pathology, 126(1), 7-18. [Link]

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Technical Support Center: Refining 2,5-Dinitrophenol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2,5-Dinitrophenol (2,5-DNP) in in vivo animal studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your experimental dosage, ensuring scientific integrity and animal welfare. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, helping you navigate the complexities of working with this potent metabolic uncoupler.

Understanding this compound: A Word of Caution

This compound is one of six isomers of dinitrophenol and, like its more extensively studied counterpart 2,4-DNP, it functions as an uncoupler of oxidative phosphorylation.[1][2] This mechanism disrupts the mitochondrial proton gradient, causing energy to be dissipated as heat instead of being stored as ATP.[1][3] While this property makes it a compound of interest for metabolic research, it also contributes to its significant toxicity. The therapeutic index for dinitrophenols is notoriously narrow, and even small deviations from an effective dose can lead to severe adverse effects, including hyperthermia, tachycardia, and in extreme cases, mortality.[4]

It is crucial to acknowledge that the vast majority of available research has focused on 2,4-DNP.[1][2] Consequently, data specifically for 2,5-DNP is limited. This guide will provide available data for 2,5-DNP and, where necessary, cautiously extrapolate from the extensive knowledge base of 2,4-DNP, with clear indications of when this is the case. All researchers are strongly advised to conduct thorough dose-range finding studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This uncouples the electron transport chain from ATP synthesis, leading to an increase in metabolic rate and heat production.[1][3]

G cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix High [H+] High Proton Concentration [H+] ATP_Synthase ATP Synthase High [H+]->ATP_Synthase Proton Motive Force DNP 2,5-DNP High [H+]->DNP Binds H+ Low [H+] Low Proton Concentration [H+] ATP ATP ATP_Synthase->ATP Generates ETC Electron Transport Chain (ETC) ETC->High [H+] Pumps H+ DNP->Low [H+] Transports H+ (Uncoupling) Heat Heat Dissipation DNP->Heat Energy Release

Caption: Mechanism of 2,5-DNP as a mitochondrial uncoupler.

Q2: What are the known lethal doses (LD50) for this compound?

A2: Specific oral LD50 values for 2,5-DNP are not well-documented. However, intraperitoneal (IP) LD50 values have been reported. It is important to note that toxicity can vary between administration routes.

SpeciesRouteLD50 (mg/kg)
RatIntraperitoneal150
MouseIntraperitoneal273

Source: PubChem CID 9492[5]

For comparison, the oral LD50 of the more potent isomer, 2,4-DNP, in rats is in the range of 30-320 mg/kg.[3] This suggests that 2,5-DNP is less acutely toxic than 2,4-DNP.[1][2]

Q3: How should I prepare this compound for oral administration?

A3: this compound is poorly soluble in water.[4] Therefore, a suitable vehicle is required for oral administration, typically via gavage. Common approaches for formulating poorly water-soluble compounds for in vivo studies include:

  • Suspensions: Micronizing the compound and suspending it in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).

  • Solutions in co-solvents: Dissolving the compound in a mixture of solvents, such as polyethylene glycol 400 (PEG400) and water.[6]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption.[6]

It is critical to perform vehicle-only control experiments to ensure that the chosen formulation does not have any independent biological effects.

Q4: What are the typical clinical signs of toxicity I should monitor in my animals?

A4: Based on data from dinitrophenols, particularly 2,4-DNP, you should closely monitor your animals for the following signs of toxicity:[1][3]

  • Hyperthermia: A significant increase in body temperature is a hallmark of DNP toxicity.[4] Regular monitoring of rectal temperature is essential.

  • Tachycardia and Tachypnea: Increased heart and respiratory rates.

  • Behavioral Changes: Agitation, restlessness, or lethargy.[3]

  • Physical Signs: Profuse sweating (in some species), thirst, and muscle weakness or rigidity.[3]

  • Yellowing of Skin and Sclera: Dinitrophenols can cause a yellowish discoloration of tissues.[7]

  • Weight Loss: A dose-dependent decrease in body weight is a common finding.[1]

Troubleshooting Guide

This section provides a step-by-step approach to resolving common issues encountered during in vivo studies with this compound.

Issue 1: Unexpectedly High Toxicity or Mortality at Low Doses

Potential Cause Troubleshooting Steps Scientific Rationale
Formulation Issues 1. Verify Formulation Homogeneity: Ensure your 2,5-DNP suspension is uniformly mixed before each administration. 2. Check for Compound Precipitation: If using a solution, check for any precipitation before dosing.Inconsistent dosing due to poor formulation can lead to some animals receiving a much higher, toxic dose.
Animal-Specific Sensitivity 1. Review Animal Health Status: Ensure all animals are healthy and free from underlying conditions before starting the experiment. 2. Consider Age and Strain: Younger animals may be more susceptible to DNP toxicity.[8] Different strains may also exhibit varied metabolic responses.Individual animal health and genetic background can significantly impact drug metabolism and sensitivity.
Environmental Factors 1. Monitor Ambient Temperature: High ambient temperatures can exacerbate the hyperthermic effects of DNP.[1][2]A warmer environment reduces the animal's ability to dissipate the excess heat generated by DNP's uncoupling action.

Issue 2: Lack of Efficacy or Inconsistent Results

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Dosage 1. Perform a Dose-Response Study: Start with a low dose and incrementally increase it in different groups of animals to identify the minimum effective dose.The therapeutic window for 2,5-DNP is narrow, and an effective dose must be empirically determined for your specific model and endpoint.
Poor Bioavailability 1. Re-evaluate Formulation: Consider alternative vehicles or formulation strategies to improve solubility and absorption.[9][10] 2. Confirm Administration Technique: Ensure accurate and consistent oral gavage technique to deliver the full intended dose.The formulation and administration route directly impact how much of the compound is absorbed into the bloodstream and reaches the target tissues.
Timing of Assessment 1. Optimize Endpoint Measurement Time: The metabolic effects of DNP can be rapid.[1][2] Ensure your endpoint measurements are timed appropriately to capture the expected biological response.Pharmacodynamic effects are time-dependent. Missing the peak effect window can lead to the false conclusion of inefficacy.

Experimental Protocol: Dose-Range Finding Study for Oral Administration of 2,5-DNP in Mice

This protocol provides a general framework for a dose-range finding study. It is imperative to adapt this protocol to your specific experimental needs and to obtain approval from your institution's Animal Care and Use Committee.

G cluster_Workflow Dose-Range Finding Workflow Start Start: Healthy Mice (e.g., C57BL/6) Group Group Allocation (n=3-5 per group) Start->Group Dose Dose Administration (Oral Gavage) Group->Dose Monitor Intensive Monitoring (Temperature, Clinical Signs) Dose->Monitor Endpoint Endpoint Assessment (e.g., Metabolic Rate, Biomarkers) Monitor->Endpoint Analysis Data Analysis (Toxicity & Efficacy) Endpoint->Analysis End Determine MTD & Effective Dose Analysis->End

Caption: Workflow for a dose-range finding study.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Sex: As relevant to the study design

  • Age: 8-10 weeks

  • Acclimatization: Minimum of 7 days before the experiment.

2. 2,5-DNP Formulation:

  • Prepare a suspension of 2,5-DNP in 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water.

  • Prepare a fresh formulation for each day of dosing and ensure it is continuously stirred during administration to maintain homogeneity.

3. Dosing Regimen:

  • Group 1: Vehicle control (0.5% CMC + 0.1% Tween 80)

  • Group 2: 10 mg/kg 2,5-DNP

  • Group 3: 30 mg/kg 2,5-DNP

  • Group 4: 100 mg/kg 2,5-DNP

  • Group 5: 150 mg/kg 2,5-DNP (approaching the IP LD50 in rats)

  • Administer a single dose via oral gavage.

4. Monitoring:

  • Baseline: Record body weight and rectal temperature before dosing.

  • Post-dose: Monitor rectal temperature and clinical signs of toxicity at 1, 2, 4, 8, and 24 hours post-dose.

  • Continue daily monitoring of body weight and clinical signs for up to 7 days.

5. Endpoint Analysis:

  • At the end of the observation period, collect blood and tissues for relevant biomarker analysis (e.g., liver enzymes, kidney function markers).

  • Analyze the data to determine the Maximum Tolerated Dose (MTD) and to identify a dose range for subsequent efficacy studies.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • PLOS ONE. (2023). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In HEALTH EFFECTS. [Link]

  • The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. (2022). Archives of Clinical and Medical Case Reports. [Link]

  • U.S. Environmental Protection Agency. (1995). Provisional Peer Reviewed Toxicity Values for 2,4-Dinitrophenol (CASRN 51-28-5). [Link]

  • Centers for Disease Control and Prevention. (1995). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. [Link]

  • Geier, M. C., & Geier, D. A. (2018). 2,4 Dinitrophenol as Medicine. Medical hypotheses, 110, 79–83. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Flatt, J. P. (1970). The effect of 2,4-dinitrophenol on adipose-tissue metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 225(2), 235-245. [Link]

  • Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. (2015). Clinical Toxicology, 53(4), 281-288. [Link]

  • Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. (2022). Frontiers in Pharmacology, 12, 795863. [Link]

  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH. In Toxicological Profile for Dinitrophenols. [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In Toxicological Profile for Dinitrophenols. [Link]

  • Liver toxicity produced by the weight reducing agent 2,4 dinitrophenol. (2023). Drug Discovery. [Link]

  • ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques?. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Pharma IQ. (n.d.). Compound and Biosample Management IT issues, Troubleshooting Guide. [Link]

  • Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The chemical uncoupler 2,4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality. The Journal of biological chemistry, 289(28), 19341–19350. [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2006). Cancer Chemotherapy and Pharmacology, 57(5), 645-653. [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. [Link]

  • ResearchGate. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(3), 564. [Link]

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Technical Support Center: Addressing Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting autofluorescence in imaging studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, managing, and mitigating autofluorescence to enhance the quality and reliability of your imaging data.

Introduction: The Challenge of Unwanted Signal

In fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for accurate data interpretation.[1][2] Autofluorescence—the natural emission of light by biological structures or an artifact of sample preparation—is a common source of background noise that can obscure specific signals, particularly when detecting low-abundance targets.[3][4]

This guide addresses the broad challenge of autofluorescence. While the query specifically mentioned 2,5-Dinitrophenol (DNP), it is critical to note that DNP and its derivatives are well-documented in scientific literature as effective fluorescence quenchers , not sources of fluorescence.[5][6] They act by accepting energy from excited fluorophores, such as the amino acid tryptophan, and dissipating it non-radiatively.[5][6] Therefore, if high background fluorescence is observed in an experiment involving DNP, it is almost certainly originating from other endogenous or process-induced sources within the sample, which this guide will help you identify and resolve.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section breaks down the fundamental concepts of autofluorescence.

Q1: What is autofluorescence and why is it a problem?

Answer: Autofluorescence is any fluorescent signal in a sample that does not originate from a specific fluorescent label (e.g., an antibody-conjugated fluorophore).[2] It is caused by endogenous molecules within cells and tissues that naturally fluoresce when excited by light.[2][7] This intrinsic fluorescence creates background noise, which lowers the signal-to-noise ratio.[1] In severe cases, it can completely mask the signal from your target, leading to false-negative results or incorrect localization.[3]

Q2: What are the most common sources of autofluorescence?

Answer: Autofluorescence can be broadly categorized into two types: endogenous (native to the tissue) and process-induced.

Source Category Specific Examples Typical Emission Spectrum Commonly Affected Tissues
Endogenous Collagen & ElastinBlue-Green (350-520 nm)[7][8]Connective tissue, blood vessels, skin[8]
NADH & Riboflavins (FAD)Blue-Green (440-500 nm)[9]Metabolically active cells, mitochondria
Lipofuscin ("aging pigment")Broad (460-670 nm)[7]Aged cells, neurons, retina, heart muscle[7]
Red Blood Cells (Heme)Broad, significant in green/red channels[3]Highly vascularized tissues (spleen, kidney, liver)[10]
Process-Induced Aldehyde Fixatives (Formalin, Glutaraldehyde)Broad (Blue, Green, Red)[11]Any chemically fixed tissue[7]
Culture Media ComponentsPhenol Red (excites at ~440 nm), FBS[3]Live-cell imaging samples
Dead CellsGenerally more autofluorescent than live cells[3]Cell cultures, flow cytometry samples
Q3: What is the known role of this compound (DNP) in fluorescence?

Answer: Contrary to being a source of autofluorescence, this compound is a well-characterized fluorescence quencher.[5] Its nitro groups create an electron-deficient aromatic system capable of interacting with excited-state fluorophores and de-exciting them through non-emissive pathways. Studies have demonstrated its ability to quench the natural fluorescence of proteins by interacting with tryptophan residues.[5][6] While DNP itself is a yellow crystalline solid and will absorb light, its primary interaction with fluorophores is suppressive.[12][13] If you observe high background in a DNP-containing experiment, use the troubleshooting guide below to find the true source.

Property Value for this compound
Molecular Formula C₆H₄N₂O₅[12][14]
Molar Mass ~184.11 g/mol [12][13]
Appearance Yellow crystalline solid[12][13]
Primary Fluorescent Property Fluorescence Quencher[5][6][15]

Section 2: Troubleshooting Guide - A Systematic Approach

Follow this logical workflow to diagnose and resolve autofluorescence in your experiments.

Workflow: Diagnosing and Mitigating Autofluorescence

This diagram outlines the decision-making process for addressing background fluorescence.

autofluorescence_troubleshooting start High Background Signal Observed control Examine Unstained Control Sample start->control is_af Is fluorescence present in unstained sample? control->is_af no_af Background is likely from non-specific antibody binding. Troubleshoot blocking/washing steps. is_af->no_af No source_id Identify Autofluorescence Source is_af->source_id Yes pre_exp Pre-Experimental Optimization source_id->pre_exp protocol_opt Protocol-Specific Solutions source_id->protocol_opt post_stain Post-Staining & Imaging Solutions source_id->post_stain fluorophore Switch to Far-Red Fluorophores (e.g., Alexa 647, Cy5) pre_exp->fluorophore filters Use Narrow Band-Pass Filters pre_exp->filters fixation Optimize Fixation (↓ time, use PFA over glutaraldehyde, or switch to cold methanol) protocol_opt->fixation perfusion Perfuse tissue with PBS to remove Red Blood Cells protocol_opt->perfusion quenching Apply Chemical Quenchers (Sudan Black B, NaBH4, Commercial Kits) post_stain->quenching imaging Use Spectral Imaging & Linear Unmixing post_stain->imaging

Caption: A decision tree for troubleshooting autofluorescence.

Step 1: Diagnose the Problem

Q: How can I be certain that what I'm seeing is autofluorescence? A: The most critical step is running proper controls.[16] Prepare a slide with your tissue or cells that undergoes the exact same process (fixation, permeabilization, mounting) but is never exposed to any primary or secondary antibodies .[3][11] Image this unstained control using the same microscope settings (laser power, gain, exposure) as your fully stained samples. If you see a signal, that is your baseline autofluorescence.[3]

Step 2: Pre-Experimental Optimization

Q: How can I design my experiment to avoid autofluorescence from the start? A: Strategic fluorophore selection is your most powerful preventative measure. Since most endogenous autofluorescence occurs in the blue-to-green part of the spectrum (roughly 350-550 nm), shifting your detection to longer wavelengths is highly effective.[1][3]

  • Expertise: Choose bright, modern fluorophores (like the Alexa Fluor, DyLight, or Atto series) that emit in the red (>600 nm) or far-red (>650 nm) regions of the spectrum.[1][8] These dyes are not only spectrally distant from most autofluorescence, but they also have high quantum yields and photostability, further improving your signal-to-noise ratio.[3][8]

Step 3: Protocol-Specific Solutions

Q: My aldehyde fixation protocol seems to be the culprit. What can I change? A: Aldehyde fixatives create fluorescent Schiff bases by reacting with amines in tissue, significantly increasing background.[3]

  • Trustworthiness: First, ensure you are fixing for the minimum time required for your tissue type and thickness; over-fixation exacerbates the problem.[11][17]

  • Causality: If possible, switch from glutaraldehyde to paraformaldehyde (PFA), as glutaraldehyde induces more intense autofluorescence.[3][11] For an even greater reduction, consider replacing aldehydes with a non-crosslinking fixative like ice-cold methanol or ethanol, though you must validate this for your specific antibody and antigen.[3] If you must use an aldehyde, you can treat the tissue with a reducing agent like sodium borohydride after fixation to quench the aldehyde-induced fluorescence (see Protocol 1).[2][11]

Q: I work with tissues like the kidney, spleen, or aged brain, and the background is very high and punctate. What can I do? A: These tissues are rich in sources of autofluorescence like red blood cells (heme) and lipofuscin.[10][18]

  • Expertise: For animal studies, the gold standard is to perfuse the animal with PBS prior to organ harvesting and fixation.[11] This flushes out red blood cells, a major source of background.[3]

  • Causality: For tissues containing lipofuscin (common in aged samples), a post-staining treatment with a quenching agent like Sudan Black B is highly effective.[11][18] Sudan Black B is a lipophilic dye that absorbs broadly and masks the lipofuscin signal (see Protocol 2). Commercial quenchers are also available that are specifically formulated to reduce lipofuscin autofluorescence.[11][10][18]

Step 4: Post-Staining & Imaging Solutions

Q: My samples are already stained and mounted. Is there anything I can still do? A: Yes, you have options at the microscope.

  • Spectral Imaging: If you have access to a confocal microscope with a spectral detector (a prism- or grating-based system), you can perform linear unmixing .[1][8] This technique involves two steps:

    • Image your unstained control to capture the unique emission "fingerprint" of the autofluorescence.

    • Image your stained sample and use the microscope's software to computationally subtract the autofluorescence "fingerprint" from the total signal, leaving only the signal from your specific fluorophore.

  • Photobleaching: You can intentionally photobleach your sample before applying your fluorescent antibodies.[1][8] By exposing the tissue to high-intensity light from the microscope's lamp or lasers, you can destroy many of the endogenous fluorophores. Be aware that this method is less effective for lipofuscin, which is highly resistant to photobleaching.

Section 3: Key Experimental Protocols

These are validated starting points for common autofluorescence reduction techniques. Always optimize concentrations and incubation times for your specific tissue and experimental setup.

Protocol 1: Sodium Borohydride (NaBH₄) Treatment

For reducing aldehyde-induced autofluorescence.

  • Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Safety Note: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.

  • Application: After fixation and rinsing, incubate your tissue sections/cells in the NaBH₄ solution. A typical starting point is 3 incubations of 10 minutes each.[19]

  • Washing: Thoroughly wash the samples with PBS (e.g., 3 x 5 minutes) to remove all residual NaBH₄.

  • Proceed: Continue with your standard immunolabeling protocol (blocking, antibody incubations, etc.).

Protocol 2: Sudan Black B (SBB) Quenching

For reducing lipofuscin-based autofluorescence.

  • Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[18] Stir or shake the solution in the dark for 1-2 hours, then filter it through a 0.2 µm filter to remove undissolved particles.

  • Application: Perform this step after your final secondary antibody wash and just before coverslipping. Incubate sections in the SBB solution for 10-15 minutes at room temperature in the dark.[18]

  • Destaining/Washing: Briefly wash with 70% ethanol to remove excess SBB, followed by extensive washing in PBS.

  • Mounting: Immediately mount with an aqueous mounting medium. Note: SBB is not compatible with detergent-based washes after application.[18]

Optimized Immunofluorescence Workflow

This diagram illustrates an ideal workflow incorporating autofluorescence mitigation steps.

optimized_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_post Final Steps perfusion 1. Perfuse with PBS (if applicable) fixation 2. Fixation (Cold Methanol or minimal PFA) perfusion->fixation nabh4 3. NaBH4 Treatment (if PFA used) fixation->nabh4 blocking 4. Blocking & Permeabilization nabh4->blocking primary_ab 5. Primary Antibody (Far-Red Target) blocking->primary_ab secondary_ab 6. Secondary Antibody (Far-Red Fluorophore) primary_ab->secondary_ab sbb 7. Sudan Black B (if lipofuscin present) secondary_ab->sbb mount 8. Mount & Seal sbb->mount image 9. Image (Use Spectral Unmixing if needed) mount->image

Caption: An optimized workflow for minimizing autofluorescence.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]

  • Cardiff University Bioimaging Hub. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. [Link]

  • University of Sheffield. Autofluorescence: Causes and Cures. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. [Link]

  • PubChem. This compound. [Link]

  • ChemBK. (2024, April 9). 2,5-Dinitrofenol. [Link]

  • NIST. Phenol, 2,5-dinitro-. [Link]

  • PubMed. (2013, February 18). Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity. [Link]

  • SciSpace. Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. [Link]

  • NIST. Phenol, 2,5-dinitro-. [Link]

  • NIH. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. [Link]

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Technical Support Center: Improving the Reproducibility of 2,5-Dinitrophenol-Induced Metabolic Changes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dinitrophenol (DNP). This guide is designed to provide you with in-depth technical assistance to improve the reproducibility of your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific issues you may encounter. Our goal is to empower you with the knowledge to conduct robust and reliable studies.

I. Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the use of this compound in experimental settings.

Q1: What is the primary mechanism of action of this compound (DNP)?

A1: this compound is a protonophore that acts as a mitochondrial uncoupler.[1] It functions by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP production leads to an increase in oxygen consumption and the release of energy as heat.[1][2][3]

Q2: What are the expected metabolic effects of DNP treatment in vitro and in vivo?

A2: In both in vitro and in vivo models, DNP treatment leads to an increased basal metabolic rate, stimulating the consumption of carbohydrates and fats.[2][3] This results in a decrease in ATP production and can trigger a compensatory increase in glycolysis, leading to elevated lactate levels.[4][5] At lower, sub-toxic concentrations, DNP can induce a mild metabolic stress that may have neuroprotective effects.[6] In animal models, a key physiological response is hyperthermia, an increase in body temperature.[7][8]

Q3: What are the critical safety precautions when handling DNP?

A3: DNP is a highly toxic compound with a narrow therapeutic window and is also flammable and potentially explosive when dry.[2][9] It is imperative to handle DNP in a fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and splash goggles.[9] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[10][11] DNP waste should be disposed of as hazardous material.[9]

II. Troubleshooting Guide: In Vitro Experiments

This guide provides solutions to common problems encountered during cell-based assays with DNP.

Inconsistent Cellular Response to DNP

Q4: We are observing high variability in the dose-response to DNP across different batches of the same cell line. What could be the cause?

A4: High variability in DNP dose-response can stem from several factors:

  • Cell Culture Conditions:

    • Cell Density: The metabolic state of cells can be significantly influenced by their density.[12] Ensure consistent cell seeding densities for all experiments.

    • pH of Culture Medium: The efficacy of DNP can be pH-dependent.[13] Monitor and maintain a consistent pH in your culture medium.

    • Passage Number: Cells at high passage numbers may exhibit altered metabolic profiles. Use cells within a consistent and low passage range.

  • DNP Solution:

    • Purity and Quality: The purity of the DNP can affect its potency.[14] Use a high-purity grade of DNP and consider validating new batches.

    • Solvent Effects: The solvent used to dissolve DNP (e.g., DMSO) can have its own effects on cellular metabolism. Always include a vehicle-only control and keep the final solvent concentration consistent and low across all treatments.

  • Experimental Protocol:

    • Incubation Time: The duration of DNP exposure will impact the metabolic phenotype. Optimize and standardize the incubation time for your specific cell type and assay.

Q5: Our cells show a poor response to DNP in our Seahorse XF Mito Stress Test, specifically a low increase in oxygen consumption rate (OCR) after DNP injection. What can we do?

A5: A suboptimal response to DNP in a Seahorse assay often points to issues with either the cells or the assay conditions.[15]

  • Cell Seeding: Insufficient cell numbers will result in a low overall OCR.[16] Titrate the cell number to find the optimal density for your cell type that gives a robust basal OCR.

  • DNP Concentration: The optimal concentration of DNP for maximal uncoupling can vary significantly between cell types. Perform a titration experiment to determine the DNP concentration that elicits the maximal OCR without causing overt toxicity and a subsequent decrease in respiration.[15]

  • Assay Medium: Ensure the pH of the Seahorse assay medium is stable and at the recommended level (typically 7.4) before and during the assay.[17]

  • Cell Health: Ensure cells are healthy and evenly plated in the Seahorse microplate. Uneven plating can lead to variable results.[16]

Diagram: DNP Mechanism of Action

DNP_Mechanism Mechanism of DNP as a Mitochondrial Uncoupler cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) H_matrix H+ DNP_neg DNP- ATP_Synthase_matrix ATP Synthase ATP ATP ATP_Synthase_matrix->ATP Synthesizes H_ims H+ H_ims->ATP_Synthase_matrix Proton Motive Force H_ims->DNP_neg Picks up H+ ETC Electron Transport Chain ETC->H_ims Pumps H+ DNP_H DNP-H DNP_H->H_matrix Releases H+

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

III. Troubleshooting Guide: In Vivo Experiments

This guide provides solutions to common problems encountered during animal studies with DNP.

Q6: We are observing inconsistent metabolic effects and high toxicity in our mouse model treated with DNP. How can we improve reproducibility?

A6: In vivo DNP experiments are notoriously challenging due to the compound's narrow therapeutic window.

  • Environmental Temperature: The ambient temperature at which animals are housed has a profound impact on DNP's effects. At thermoneutrality (around 30°C for mice), DNP's thermogenic effects are more pronounced and can lead to weight loss.[18] At standard vivarium temperatures (around 22°C), these effects may be blunted.[18] It is crucial to control and report the housing temperature.

  • Dosing and Administration:

    • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, in drinking water) will affect the pharmacokinetics of DNP.[1] Choose a route that provides consistent delivery and be meticulous in its execution.

    • Dose Titration: A thorough dose-response study is essential to identify a dose that elicits the desired metabolic changes without causing severe hyperthermia or death.

  • Monitoring:

    • Body Temperature: Continuously or frequently monitor core body temperature, especially during the initial phase of treatment, to avoid fatal hyperthermia.[7]

    • Clinical Signs: Observe animals closely for signs of toxicity, such as lethargy, rapid breathing, and distress.

Q7: How can we accurately measure DNP-induced changes in energy expenditure in our animal models?

A7: Indirect calorimetry is the gold standard for measuring energy expenditure in vivo. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. When combined with DNP treatment, it can provide a direct measure of the compound's effect on metabolic rate.

Table 1: Key Parameters for In Vivo DNP Studies
ParameterRecommendationRationale
Housing Temperature Maintain at thermoneutrality (e.g., 30°C for mice) or a strictly controlled standard temperature.Environmental temperature significantly influences DNP's thermogenic effects and overall efficacy.[18]
DNP Dose Perform a pilot dose-response study to determine the optimal dose for the desired effect.DNP has a narrow therapeutic window, and toxicity can vary between strains and species.
Route of Administration Choose a route that ensures consistent bioavailability (e.g., oral gavage, IP injection).The method of delivery can impact the absorption and metabolic effects of DNP.[1]
Monitoring Continuously or frequently monitor core body temperature and observe for clinical signs of toxicity.DNP can induce rapid and fatal hyperthermia.[7]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of DNP Stock Solution
  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Weighing: Carefully weigh the desired amount of high-purity DNP powder.

  • Dissolving: Dissolve the DNP in a suitable solvent, such as DMSO or ethanol, to create a concentrated stock solution. Gently warm and vortex if necessary to ensure complete dissolution.

  • Sterilization: For cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. DNP solutions are generally stable under these conditions.[19]

Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C according to the manufacturer's instructions.[17]

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium, supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine), and adjust the pH to 7.4. Warm the medium to 37°C.

  • Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells and wash twice with the warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Drug Loading: Prepare the injection solutions of oligomycin, DNP (or another uncoupler like FCCP), and a mixture of rotenone and antimycin A at the desired concentrations in the assay medium. Load the appropriate volumes into the corresponding ports of the hydrated sensor cartridge.

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell plate and start the assay.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein content.

Diagram: Experimental Workflow for a DNP In Vitro Study

DNP_Workflow Workflow for a Reproducible DNP In Vitro Experiment cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis & Interpretation Cell_Seeding Cell Seeding (Consistent Density) DNP_Treatment DNP Treatment (Dose-Response, Time-Course) Cell_Seeding->DNP_Treatment DNP_Prep DNP Stock Preparation (High Purity, Vehicle Control) DNP_Prep->DNP_Treatment Metabolic_Assay Metabolic Assay (e.g., Seahorse, ATP, Lactate) DNP_Treatment->Metabolic_Assay Data_Normalization Data Normalization (Cell Number/Protein) Metabolic_Assay->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: A systematic workflow for conducting reproducible DNP in vitro experiments.

V. References

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya - PMC - NIH. [Link]

  • The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PubMed Central. [Link]

  • Measuring mitochondrial respiration in vivo: From mouse to human. [Link]

  • New Antidiabetes Agent Targeting Both Mitochondrial Uncoupling and Pyruvate Catabolism: Two Birds With One Stone - NIH. [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PubMed Central. [Link]

  • DNP treatment reduces mitochondrial capacity to produce ATP in the... - ResearchGate. [Link]

  • Effect of 2,4-dinitrophenol on the energy metabolism of cattle embryos produced by in vitro fertilization and culture - PubMed. [Link]

  • The weight-loss drug that makes our cells burn more energy - New Atlas. [Link]

  • Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts - PubMed Central. [Link]

  • Effects of DNP on ATP content of cells. Cells incubated for 15 min (A)... - ResearchGate. [Link]

  • What is the purity of DNP? - Blog - Haoyuhang Economic & Trade. [Link]

  • 2,4-Dinitrophenol - Wikipedia. [Link]

  • Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - MDPI. [Link]

  • New Data on Variously Directed Dose-Response Relationships and the Combined Action Types for Different Outcomes of in Vitro Nanoparticle Cytotoxicity. [Link]

  • Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. - Oxford Academic. [Link]

  • DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. [Link]

  • Effect of MitoDNP on mitochondrial respiration. The... - ResearchGate. [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. [Link]

  • The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PubMed Central. [Link]

  • Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? [Link]

  • Respiratory Responses During Induced Malignant Hyperthermia with 2, 4-Dinitrophenol in Dogs. [Link]

  • The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC - NIH. [Link]

  • Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed. [Link]

  • Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram - ResearchGate. [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - MDPI. [Link]

  • New Data on Variously Directed Dose-Response Relationships and the Combined Action Types for Different Outcomes of in Vitro Nanoparticle Cytotoxicity - PubMed. [Link]

  • Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - ResearchGate. [Link]

  • The hypermetabolic response induced by DNP is preserved even during the... - ResearchGate. [Link]

  • Agilent Seahorse XF Pro Analyzer Operating Manual. [Link]

  • Osmotic thirst suppression during 2,4-dinitrophenol (DNP) hyperthermia in the dog - PubMed. [Link]

  • pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena - PubMed. [Link]

  • (PDF) New Data on Variously Directed Dose-Response Relationships and the Combined Action Types for Different Outcomes of in Vitro Nanoparticle Cytotoxicity - ResearchGate. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. [Link]

  • Why the sea hore mito-test doesnt work? - ResearchGate. [Link]

  • Thermotolerance induced by 2,4-dinitrophenol - PubMed. [Link]

  • Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - NIH. [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC - NIH. [Link]

  • The chemical uncoupler 2,4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality - PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Mitochondrial Uncoupling Efficiency: 2,4-Dinitrophenol (DNP) vs. FCCP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research, chemical uncouplers are indispensable tools for dissecting the intricacies of cellular respiration and energy metabolism. Among the most prominent are 2,4-Dinitrophenol (DNP) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). This guide provides a detailed comparison of their uncoupling efficiency, grounded in their mechanisms of action and supported by a comprehensive experimental framework for their direct evaluation.

The Principle of Mitochondrial Uncoupling

Mitochondrial respiration is intrinsically coupled to ATP synthesis via the proton motive force, an electrochemical gradient generated by the electron transport chain (ETC). Uncoupling agents disrupt this linkage by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[1][2] This dissipation of the proton gradient leads to an increase in oxygen consumption as the ETC attempts to compensate, while ATP production is diminished. The energy that would have been used for ATP synthesis is instead released as heat.[3]

Mechanism of Action: DNP and FCCP as Protonophores

Both DNP and FCCP are lipophilic weak acids that function as protonophores.[4][5] Their ability to transport protons across the inner mitochondrial membrane is central to their uncoupling activity.

  • 2,4-Dinitrophenol (DNP): DNP, being weakly acidic and lipophilic, can readily diffuse across the inner mitochondrial membrane in its protonated form.[1] In the alkaline environment of the mitochondrial matrix, it releases a proton, and the resulting anionic form returns to the intermembrane space, where it can pick up another proton, continuing the cycle.[5]

  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP): FCCP operates through a similar proton-shuttling mechanism.[2][6] As a potent proton ionophore, it efficiently transports protons across the inner mitochondrial membrane, leading to a rapid collapse of the membrane potential.[2][7]

Comparing Uncoupling Efficiency: Key Parameters and Considerations

The "efficiency" of an uncoupler can be assessed by several factors, including its potency (the concentration required to elicit a maximal effect), its therapeutic window (the concentration range that provides maximal uncoupling without inducing toxicity), and its potential off-target effects.

Feature2,4-Dinitrophenol (DNP)Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP)
Potency Lower potency, requiring higher concentrations for maximal uncoupling (in the micromolar range).[8]Higher potency, typically effective at lower concentrations (sub-micromolar to low micromolar range).[8]
Therapeutic Window Narrower therapeutic window, with toxicity observed at concentrations not far above those required for maximal uncoupling.[9]Also has a narrow therapeutic window, with higher concentrations leading to mitochondrial inhibition and cellular toxicity.[10]
Off-Target Effects Can affect plasma membrane potential and induce chloride channel opening in some cell types.[4]Known to depolarize the plasma membrane in various cell types.[4]
Toxicity Historically used as a weight-loss drug but banned due to severe toxicity, including hyperthermia and death.[9]Primarily a laboratory tool; its high potency and narrow therapeutic window make it unsuitable for therapeutic use.

Experimental Framework for Comparing Uncoupling Efficiency

A robust comparison of the uncoupling efficiency of DNP and FCCP necessitates a standardized experimental approach. The Seahorse XF Analyzer is the current gold standard for measuring mitochondrial function in live cells by monitoring the oxygen consumption rate (OCR).[11][12] The "Mito Stress Test" is a widely used protocol that allows for the determination of key parameters of mitochondrial respiration.[13][14]

Experimental Workflow

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Protocol: Comparative Oxygen Consumption Rate (OCR) Assay

1. Cell Culture and Seeding:

  • Culture the chosen cell line under standard conditions.

  • Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.[14]

2. Sensor Cartridge Hydration and Assay Medium Preparation:

  • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[15]

  • Prepare Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm to 37°C.[14]

3. Compound Preparation:

  • Prepare stock solutions of DNP and FCCP in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of oligomycin, DNP, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. A titration of DNP and FCCP is crucial to determine the optimal concentration for maximal uncoupling in the specific cell line being used.[16]

4. Assay Execution:

  • Replace the cell culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[14]

  • Load the hydrated sensor cartridge with the prepared compound solutions into the Seahorse XF Analyzer for calibration.[17]

  • After calibration, replace the calibrant plate with the cell plate and initiate the assay.[14]

  • The instrument will measure the basal OCR, followed by sequential injections of:

    • Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.[11]

    • DNP or FCCP: To induce maximal mitochondrial respiration.[11]

    • Rotenone and Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[11]

Data Analysis and Interpretation

The following parameters can be calculated from the OCR measurements:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.[18]

  • Maximal Respiration: The peak OCR reached after the addition of DNP or FCCP.[18]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to an energetic demand.[10]

  • Proton Leak: The remaining OCR after oligomycin injection.[18]

By comparing the maximal respiration and spare respiratory capacity induced by a range of concentrations of DNP and FCCP, a direct assessment of their uncoupling efficiency can be made. The concentration that elicits the highest maximal respiration without a subsequent decline (which would indicate toxicity) is considered the optimal uncoupling concentration.

Signaling Pathway of Mitochondrial Uncoupling

cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix Proton_IMS H+ ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Flows through Uncoupler Uncoupler (DNP or FCCP) Proton_IMS->Uncoupler Binds H+ ETC Electron Transport Chain (ETC) ETC->Proton_IMS Pumps H+ out ATP ATP ATP_Synthase->ATP Generates Uncoupler->Uncoupler Proton_Matrix H+ Uncoupler->Proton_Matrix Transports H+ in Heat Heat Proton_Matrix->Heat Energy dissipated as ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of mitochondrial uncoupling by DNP and FCCP.

Conclusion

Both DNP and FCCP are powerful tools for studying mitochondrial function. FCCP is generally more potent, inducing maximal uncoupling at lower concentrations. However, both compounds have narrow therapeutic windows, and careful titration is essential to avoid toxicity. The choice between DNP and FCCP may depend on the specific experimental context, cell type, and the desired concentration range. By employing standardized methodologies such as the Seahorse XF Mito Stress Test, researchers can obtain reliable and comparable data on the uncoupling efficiency of these and other mitochondrial modulators, furthering our understanding of cellular bioenergetics in health and disease.

References

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. (n.d.). MDPI. [Link]

  • Kasprzak, A. A., & McLaughlin, S. (1983). The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone). Biophysical Journal, 41(3), 381–398. [Link]

  • Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Dr.Oracle. [Link]

  • FCCP: Mechanistic Insights and Emerging Frontiers in Mitochondrial Uncoupling Research. (2025). (Source not publicly available)
  • Proposed mechanism of action of FCCP in in vitro systems, based on.... (n.d.). ResearchGate. [Link]

  • Demine, S., Renard, P., & Arnould, T. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795. [Link]

  • Mattson, M. P. (2013). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Ageing research reviews, 12(2), 582–585. [Link]

  • Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. (n.d.). Agilent. [Link]

  • Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2024). STAR Protocols. [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation..... (n.d.). ResearchGate. [Link]

  • Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide. (n.d.). Agilent. [Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential | Request PDF. (n.d.). ResearchGate. [Link]

  • Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells. (2013). Methods in Molecular Biology, 982, 389–403. [Link]

  • Seahorse XF Cell Mito Stress Test. (2022). protocols.io. [Link]

  • Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. (2021). Molecular Metabolism, 53, 101278. [Link]

  • The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. (2007). Neurobiology of Disease, 28(3), 325–332. [Link]

  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. (2018). Journal of Visualized Experiments, (135), 57202. [Link]

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. (2021). Redox Biology, 41, 101900. [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. (2007). The Biochemical journal, 407(1), 129–140. [Link]

  • Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes. (2021). Toxicology and Environmental Health Sciences, 13(4), 287–296. [Link]

  • Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. (1998). The Journal of physiology, 509 ( Pt 2)(Pt 2), 479–492. [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. (2007). Biochemical Journal. [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017). Cellular and Molecular Life Sciences, 74(18), 3349–3372. [Link]

  • Mild mitochondrial uncoupling impacts cellular aging in human muscles in vivo. (2007). Proceedings of the National Academy of Sciences of the United States of America, 104(3), 1057–1062. [Link]

  • Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. (2023). International Journal of Molecular Sciences. [Link]

  • Comparison of the effects of DNP (a), FCCP (b), palmitic acid (PA, c).... (n.d.). ResearchGate. [Link]

  • OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer. (2018). PLoS ONE, 13(7), e0199938. [Link]

  • OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer. (2017). bioRxiv. [Link]

  • Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. (n.d.). Agilent. [Link]

  • Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. (2023). Communications Biology, 6(1), 1–16. [Link]

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). (2022). The Journal of Toxicological Sciences, 47(1), 29–42. [Link]

  • Oxygen Consumption Rates Between Skeletal Muscle Cells Derived from Young and Old Human Donors Elucidate Mitochondrial Dysfunction. (2021). eScholarship. [Link]

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  • A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues. (2021). International Journal of Molecular Sciences. [Link]

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A Comparative Analysis of 2,5-Dinitrophenol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of dinitrophenol (DNP) isomers, with a primary focus on 2,5-Dinitrophenol in relation to the more extensively studied 2,4-Dinitrophenol and 2,6-Dinitrophenol. Dinitrophenols are a class of synthetic organic compounds with six isomers, historically recognized for their potent effects on metabolic rate.[1][2][3] While 2,4-DNP was once used as a weight-loss agent in the 1930s, its use was discontinued due to severe toxicity and a narrow therapeutic window.[1][4][5] Today, these compounds are primarily used in industrial applications, such as in the manufacturing of dyes, wood preservatives, and explosives, but they remain a subject of intense research interest for their fundamental biological activity.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons of performance, supporting experimental data, and detailed methodologies to ensure scientific integrity and reproducibility.

Chemical Structure and Physicochemical Properties: The Isomeric Foundation

The six isomers of dinitrophenol—2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP—share the same molecular formula (C₆H₄N₂O₅) but differ in the substitution pattern of the two nitro groups on the phenol ring.[2][3] This seemingly subtle structural difference leads to significant variations in their physicochemical properties, which in turn dictates their biological activity and toxicity.

Key properties such as the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are critical determinants of a molecule's ability to be absorbed and to traverse cellular membranes. 2,4-DNP is notably lipophilic and a weak acid, characteristics that facilitate its rapid absorption and transport across the inner mitochondrial membrane.[6][7]

Visualizing the Isomers

The distinct placement of nitro groups on the phenol ring is the primary determinant of each isomer's unique chemical and biological properties.

Caption: Chemical structures of 2,4-DNP, 2,5-DNP, and 2,6-DNP.

A comparison of key physicochemical properties is summarized below. The ability of a DNP molecule to act as a protonophore is linked to its pKa, which influences its ability to accept and donate protons, and its logP value, which governs its lipid solubility and membrane permeability.

Property2,4-DinitrophenolThis compound2,6-Dinitrophenol
Molecular Weight 184.11 g/mol 184.11 g/mol 184.11 g/mol
Appearance Solid yellow crystals[7]Yellow crystalline solid[8]Yellow crystalline solid[9]
pKa 4.09[7][10]~5.22 (Predicted)~3.71 (Predicted)
logP 1.67[7][10]1.75[8]1.4 (Predicted)

Note: Experimental values for pKa and logP for 2,5-DNP and 2,6-DNP are less commonly reported; predicted values are shown for comparison.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[5][11] In normally functioning mitochondria, the electron transport chain pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient (proton-motive force). This gradient drives the synthesis of ATP via ATP synthase as protons flow back into the mitochondrial matrix.[6]

DNP isomers act as protonophores, or proton shuttles.[4] Being weakly acidic and lipid-soluble, they can pick up a proton from the acidic intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the alkaline matrix. This action creates a "short circuit" in the proton gradient, allowing protons to bypass ATP synthase.[6] Consequently, the energy stored in the gradient is not captured as ATP but is instead dissipated as heat.[6][10][11] This leads to an increase in metabolic rate and body temperature as the body attempts to compensate for the reduced efficiency of ATP production.[5][10]

The Protonophore Mechanism

This diagram illustrates how DNP dissipates the mitochondrial proton gradient, uncoupling electron transport from ATP synthesis and releasing energy as heat.

Uncoupling_Mechanism DNP Uncoupling Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) Proton_IMS H+ ETC->Proton_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_IMS->ATP_Synthase Drives ATP Synthesis DNP_neg DNP- Proton_IMS->DNP_neg 1. Protonation Proton_Matrix H+ DNP_H DNP-H DNP_H->Proton_Matrix 2. Diffusion & Release

Caption: DNP acts as a protonophore, disrupting the mitochondrial proton gradient.

Comparative Metabolic Effects and Potency

While all DNP isomers can theoretically uncouple oxidative phosphorylation, their potency differs significantly. The majority of available data focuses on 2,4-DNP. Very limited data suggests that 2,6-DNP, 3,4-DNP, and 3,5-DNP may have a potential for increasing basal metabolic rate equivalent to that of 2,4-DNP, while 2,3-DNP and 2,5-DNP appear to have lower potential.[1][2]

Exposure to effective doses of 2,4-DNP leads to a rapid increase in basal metabolic rate, perspiration, and weight loss.[1][2] At higher concentrations, these effects are accompanied by increased heart and respiratory rates and dangerous hyperthermia.[1][2] The metabolic effects of 2,5-DNP are less documented but are generally considered to be less potent than those of the 2,4- and 2,6- isomers.[1]

Comparative Toxicity Profiles

The high toxicity and narrow therapeutic index of dinitrophenols are the primary reasons for their unsuitability as pharmaceutical agents.[4] In 1938, the FDA declared 2,4-DNP to be "extremely dangerous and not fit for human consumption."[1][5]

An acute intraperitoneal LD50 study in mice provides the most direct comparison of lethality among the isomers.[1][12] The results indicate that 2,4-DNP and 2,6-DNP are the most lethal and are of comparable toxicity.[1][12] They are followed in decreasing order of lethality by 3,5-DNP and 3,4-DNP, with 2,3-DNP and 2,5-DNP being the least potent in terms of acute lethality.[1][12]

IsomerAcute Toxicity (LD50, intraperitoneal, mouse)Key Toxic Effects Reported (Primarily for 2,4-DNP)
2,4-DNP High (Comparable to 2,6-DNP)[1][12]Hyperthermia, tachycardia, diaphoresis, cataracts, peripheral neuritis, agranulocytosis, skin rashes, death.[1][10][12][13]
2,6-DNP High (Comparable to 2,4-DNP)[1][12]Can produce methemoglobin.[9]
3,5-DNP Moderate[1][12]Data limited.
3,4-DNP Moderate[1][12]Can produce methemoglobin.[9]
2,3-DNP Low (Least potent)[1][12]Can produce methemoglobin.[9]
2,5-DNP Low (Least potent)[1][12]Symptoms include fatigue, thirst, sweating, nausea, fever, tachycardia.[14] Can produce methemoglobin.[9]

It is crucial to note that while 2,5-DNP is among the least acutely lethal isomers, it is still a hazardous compound.[1][12] Symptoms of exposure can include fatigue, thirst, sweating, nausea, vomiting, fever, and tachycardia, potentially leading to convulsions and death.[14] Furthermore, unlike 2,4-DNP, the 2,3-, 2,5-, 2,6-, and 3,4-isomers are known to produce methemoglobin, a condition that reduces the oxygen-carrying capacity of the blood.[9]

Analytical Methodologies for Isomer Separation and Quantification

The accurate separation and quantification of DNP isomers are essential for toxicological studies, environmental monitoring, and metabolic research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the standard analytical methods.[15]

The choice of method depends on the sample matrix and required sensitivity. For aqueous samples, solid-phase microextraction (SPME) followed by GC-MS offers a fast and simple technique for detecting 2,4-DNP.[16] HPLC with UV detection is also widely used for the determination of various nitrophenols, including 2,4-DNP, in water samples, often requiring a solid-phase extraction (SPE) pre-concentration step.[17]

Experimental Protocol: HPLC-UV Method for DNP Isomer Analysis

This protocol provides a general framework for the separation of DNP isomers in an aqueous sample. Optimization is required for specific instrumentation and sample matrices.

1. Objective: To separate and quantify 2,4-DNP, 2,5-DNP, and 2,6-DNP using reverse-phase HPLC with UV detection.

2. Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the phenolic hydroxyl group, ensuring the analytes are in their neutral form for better retention and peak shape on a C18 column.

3. Materials:

  • HPLC system with UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water
  • Analytical standards of 2,4-DNP, 2,5-DNP, 2,6-DNP

4. Methodology:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection: 260 nm (scan for optimal wavelength for all isomers)
  • Gradient Elution:
  • 0-2 min: 30% B
  • 2-15 min: Ramp to 70% B
  • 15-18 min: Hold at 70% B
  • 18-20 min: Return to 30% B
  • 20-25 min: Re-equilibration at 30% B

5. Data Analysis:

  • Identify peaks based on retention times of pure standards.
  • Construct a calibration curve for each isomer using serial dilutions of the standards.
  • Quantify the concentration of each isomer in the unknown sample by comparing its peak area to the calibration curve.
General Analytical Workflow

The diagram below outlines a typical workflow for the analysis of DNP isomers in an environmental or biological sample, from preparation to final data analysis.

Analytical_Workflow Sample 1. Sample Collection (e.g., Water, Urine) Prep 2. Sample Preparation (e.g., SPE, LLE, pH adjustment) Sample->Prep Extraction Separation 3. Chromatographic Separation (HPLC or GC) Prep->Separation Injection Detection 4. Detection (UV-Vis or Mass Spectrometry) Separation->Detection Elution Analysis 5. Data Analysis (Quantification & Identification) Detection->Analysis Signal

Caption: A standard workflow for the analytical determination of DNP isomers.

Conclusion and Future Directions

The comparative analysis of dinitrophenol isomers reveals a clear structure-activity relationship where the position of the nitro groups dictates the compound's metabolic potency and toxicity. 2,4-DNP and 2,6-DNP stand out as the most potent and acutely toxic isomers, while 2,5-DNP is significantly less potent in both respects.[1][12] However, the capacity of 2,5-DNP and other isomers (excluding 2,4-DNP) to induce methemoglobinemia presents an alternative toxicological pathway that warrants careful consideration.[9]

While 2,4-DNP is the most studied isomer due to its historical use, significant data gaps remain for 2,5-DNP and other variants.[1][5] Future research should focus on elucidating the complete toxicological and metabolic profiles of these less-studied isomers. The development of novel DNP analogs and prodrugs with improved safety profiles continues to be an area of interest for harnessing the therapeutic potential of mitochondrial uncoupling in metabolic diseases.[4] A thorough understanding of the fundamental differences between the native isomers is a critical prerequisite for the rational design of such next-generation compounds.

References

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  • Benchchem. (2025, November). A Comparative Review of Dinitrophenol Uncoupling Agents: Efficacy, Safety, and Mechanism.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols.
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A Comparative Guide to Mitochondrial Uncoupling: Chemical Versus Genetic Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two primary methodologies for inducing mitochondrial uncoupling: the chemical protonophore 2,5-Dinitrophenol (DNP) and genetic models that modulate endogenous uncoupling proteins. We will explore the underlying mechanisms, comparative experimental data, and detailed protocols to assist researchers in selecting the most appropriate model for their scientific inquiries.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling is the process of dissociating fuel oxidation in the electron transport chain from ATP synthesis.[1][2] This is achieved by dissipating the proton motive force—the electrochemical gradient generated by pumping protons across the inner mitochondrial membrane—as heat, rather than utilizing it to drive ATP synthase.[1][2] This fundamental bioenergetic process can be induced pharmacologically or achieved through genetic manipulation, each with distinct advantages and limitations. Mild mitochondrial uncoupling has been implicated in various physiological and pathological processes, including thermogenesis, aging, and neuroprotection, making it a significant area of research.[3][4]

Chemical Uncoupling: The Case of this compound (DNP)

This compound (a close relative of the more commonly cited 2,4-Dinitrophenol) is a classic chemical uncoupler.[5] As a lipophilic weak acid, DNP readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated and then diffuses into the mitochondrial matrix, where it releases the proton, effectively short-circuiting the proton gradient. This action bypasses ATP synthase, leading to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat.[6]

Mechanism of Action: DNP

The protonophoric action of DNP is a direct physicochemical interaction with the inner mitochondrial membrane. Recent evidence also suggests that DNP's uncoupling effect can be enhanced by mitochondrial proteins like adenine nucleotide translocase (ANT) and uncoupling proteins (UCPs).[7][8]

Diagram: DNP-Mediated Proton Transport

DNP_Mechanism IMS Intermembrane Space (High [H+]) DNP-H DNP-H IMS->DNP-H Protonation Matrix Mitochondrial Matrix (Low [H+]) DNP- DNP- Matrix->DNP- Deprotonation DNP-H->Matrix Diffusion H+_matrix H+ DNP-->IMS Diffusion H+ H+

Caption: DNP acts as a proton shuttle across the inner mitochondrial membrane.

Genetic Models of Uncoupling

Genetic models provide a more targeted approach to studying mitochondrial uncoupling by manipulating the expression of endogenous uncoupling proteins (UCPs) or other proteins with uncoupling properties, such as the adenine nucleotide translocase (ANT).[9][10]

Uncoupling Protein 1 (UCP1)

UCP1 is the archetypal uncoupling protein, primarily expressed in brown adipose tissue (BAT), where it is responsible for non-shivering thermogenesis.[11][12][13][14] Its activity is regulated by fatty acids (activators) and purine nucleotides (inhibitors).[11] Genetic models often involve the overexpression or knockout of the Ucp1 gene to study its effects on metabolism and disease.[15]

Other Uncoupling Proteins (UCP2, UCP3) and Adenine Nucleotide Translocase (ANT1)

UCP2 and UCP3 are more ubiquitously expressed but their primary physiological roles are still under investigation, with proposed functions in regulating reactive oxygen species (ROS) production and fatty acid metabolism.[16] The adenine nucleotide translocase (ANT1), primarily responsible for ADP/ATP exchange, also possesses an intrinsic uncoupling activity that can be modulated by specific mutations.[9][10][17][18] Genetic models targeting these proteins have been instrumental in dissecting their contributions to cellular bioenergetics.[19][20]

Diagram: Genetic Uncoupling Pathways

Genetic_Uncoupling cluster_models Genetic Models of Uncoupling cluster_effects Cellular Effects UCP1_model UCP1 Overexpression/ Knockout Proton_Leak Increased Proton Leak UCP1_model->Proton_Leak Directly Induces UCP23_model UCP2/3 Overexpression/ Knockout ROS_Modulation ROS Modulation UCP23_model->ROS_Modulation Primarily Affects ANT1_model ANT1 Mutant Expression ANT1_model->Proton_Leak Enhances Intrinsic Uncoupling Metabolic_Shifts Metabolic Shifts Proton_Leak->Metabolic_Shifts ROS_Modulation->Metabolic_Shifts

Caption: Genetic models target specific proteins to induce uncoupling.

Comparative Analysis: DNP vs. Genetic Models

FeatureThis compound (DNP)Genetic Models (e.g., UCP1, ANT1)
Specificity Non-specific protonophore, potential off-target effects.[4]Highly specific to the targeted protein and its physiological regulation.
Control Dose-dependent and reversible upon withdrawal.Constitutive or inducible expression, offering long-term stable effects.
Physiological Relevance Pharmacological tool, mimics aspects of uncoupling but lacks endogenous regulation.More physiologically relevant, allows for studying the role of specific uncoupling pathways.
Toxicity Narrow therapeutic window, potential for hyperthermia and other toxicities.[21][22]Generally lower systemic toxicity, but developmental or off-target effects of genetic manipulation are possible.
Applications Acute studies of uncoupling, proof-of-concept for therapeutic strategies.[23]Chronic studies of metabolic diseases, aging, and neurodegeneration.[3][24][25][26][27]

Experimental Protocols

Measuring Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function.[28]

Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare XF base medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Medium Exchange: Replace the cell culture medium with the prepared assay medium.

  • Instrument Calibration: Calibrate the Seahorse XFe96 analyzer.

  • Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP (or DNP), and a mixture of rotenone and antimycin A.

  • Assay Execution: Place the cell plate in the analyzer and initiate the protocol. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Assessing Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) are commonly used to measure ΔΨm.[29][30][31]

Protocol: TMRM Staining for ΔΨm

  • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer for 30-60 minutes at 37°C.

  • Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with appropriate excitation and emission wavelengths for TMRM (e.g., 543 nm excitation, 560-600 nm emission).

  • Treatment: Add the uncoupling agent (DNP) or induce the genetic uncoupling and acquire time-lapse images to monitor changes in TMRM fluorescence.

  • Quantification: Measure the fluorescence intensity in the mitochondrial regions of interest. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Quantifying Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be measured using fluorescent probes like MitoSOX™ Red, which is specific for mitochondrial superoxide.[32][33]

Protocol: MitoSOX™ Red Staining for Mitochondrial Superoxide

  • Cell Preparation: Prepare a single-cell suspension or use adherent cells on a suitable imaging plate.

  • Probe Loading: Incubate the cells with MitoSOX™ Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with a warm buffer to remove excess probe.

  • Measurement: Measure the fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (e.g., 510 nm excitation, 580 nm emission).

  • Data Analysis: Compare the fluorescence intensity between control and treated groups. An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Conclusion

Both chemical uncouplers like DNP and genetic models of uncoupling are powerful tools for investigating mitochondrial bioenergetics. The choice between these approaches depends on the specific research question. DNP offers a straightforward method for inducing acute and potent uncoupling, while genetic models provide a more nuanced and physiologically relevant system for studying the long-term consequences of modulating specific uncoupling pathways. By carefully considering the strengths and limitations of each, researchers can design robust experiments to advance our understanding of mitochondrial function in health and disease.

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A Researcher's Guide to Mitochondrial Uncouplers: Assessing the Specificity of 2,5-Dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 2,5-Dinitrophenol (DNP) has been a cornerstone tool in metabolic research, utilized for its potent ability to uncouple oxidative phosphorylation. By shuttling protons across the inner mitochondrial membrane, DNP dissipates the proton motive force, compelling the electron transport chain to operate at its maximum capacity, independent of ATP synthesis.[1] This foundational mechanism allows researchers to probe the limits of cellular respiration.

However, the utility of any chemical tool is dictated by its specificity. A critical question for any rigorous scientific inquiry is: How specific is DNP for the mitochondria? Emerging evidence and the development of novel uncouplers have brought this question to the forefront. This guide provides a comparative analysis of DNP and other mitochondrial uncouplers, offering experimental frameworks to empower researchers to validate specificity within their own experimental systems.

The Mechanism of Mitochondrial Uncoupling

To understand specificity, we must first grasp the core mechanism. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a steep electrochemical gradient. This proton motive force is the potential energy that ATP synthase harnesses to convert ADP to ATP. Chemical uncouplers are lipophilic weak acids that disrupt this elegant coupling.[1] They pick up protons in the acidic intermembrane space, diffuse across the inner membrane, and release them into the more alkaline matrix, effectively short-circuiting the proton circuit. The energy stored in the gradient is then lost as heat.

G cluster_0 Inner Mitochondrial Membrane cluster_2 ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase Protons_Matrix H+ ATP_Synthase->Protons_Matrix ATP ATP ATP_Synthase->ATP Synthesis Protons_IMS->ATP_Synthase Proton Motive Force DNP_IMS DNP (protonated) Protons_IMS->DNP_IMS Nutrients Nutrients (e.g., Pyruvate, Fatty Acids) Nutrients->ETC Oxidation ADP ADP + Pi ADP->ATP_Synthase DNP_Matrix DNP- (deprotonated) DNP_IMS->DNP_Matrix Diffuses across membrane DNP_Matrix->Protons_Matrix DNP_Matrix->DNP_IMS

Figure 1. Mechanism of DNP as a mitochondrial protonophore.

The Question of Specificity: DNP's Off-Target Effects

While DNP's primary target is the mitochondrial membrane, its activity is not exclusively confined there. The core issue arises from the fact that other biological membranes also maintain electrical potentials. A significant concern is the depolarization of the plasma membrane.[2] This off-target effect can trigger a cascade of unintended consequences, including altered ion channel function and cellular signaling, confounding the interpretation of experimental results.[3]

Furthermore, some studies suggest that the uncoupling action of DNP in mitochondria may be enhanced by or involve interactions with mitochondrial carrier proteins like the Adenine Nucleotide Translocase (ANT).[4][5] This indicates that its mechanism may be more complex than simple proton shuttling across the lipid bilayer, introducing another layer of potential non-specificity. The historical use of DNP as a weight-loss drug was halted due to a narrow therapeutic window and severe toxicity, including hyperthermia, rashes, and even death, highlighting its powerful systemic effects.[6][7][8][9]

A Comparative Look at Mitochondrial Uncouplers

The limitations of DNP spurred the development of alternative uncouplers. The ideal uncoupler should be potent, highly specific to the inner mitochondrial membrane, and exhibit a wide concentration range between maximal uncoupling and cytotoxicity.

UncouplerMechanismTypical Working ConcentrationPotency (vs. DNP)Known Off-Target Effects / Specificity Issues
2,5-DNP Protonophore10-100 µMStandardDepolarizes plasma membrane, potential interaction with mitochondrial proteins (e.g., ANT), narrow therapeutic window.[2][3][4]
FCCP Protonophore0.1-1 µMMore potentAlso depolarizes the plasma membrane, often more cytotoxic than DNP, can underestimate maximal respiration in some cells.[2][3][10]
CCCP Protonophore0.1-5 µMMore potentSimilar to FCCP, known to have off-target effects and a narrow window between efficacy and toxicity.
BAM15 Protonophore0.5-5 µMEqually potent to FCCPDoes not depolarize the plasma membrane , less cytotoxic than FCCP, broader effective concentration range.[10][11]

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are classical alternatives that are more potent than DNP but share its primary liability: a lack of specificity for the mitochondrial membrane over the plasma membrane.[3]

A significant advancement in this field is BAM15 , a novel uncoupler identified for its high potency and, crucially, its lack of plasma membrane depolarization activity.[10] Studies have shown that BAM15 stimulates a higher maximum rate of mitochondrial respiration compared to FCCP and is significantly less cytotoxic, making it a superior tool for specifically studying mitochondrial function in living cells.[2][10][11]

Experimental Framework for Assessing Uncoupler Specificity

To ensure the trustworthiness of experimental data, a self-validating system of parallel assays is required. When using an uncoupler like DNP, it is not enough to simply measure the intended effect (increased oxygen consumption); one must simultaneously measure potential off-target effects.

G cluster_assays Parallel Specificity Assays Start Prepare Cell Cultures Treatment Treat with Uncoupler Titration (e.g., DNP, FCCP, BAM15) Start->Treatment OCR Measure Oxygen Consumption Rate (OCR) [Seahorse XF Analyzer] Treatment->OCR PM_Potential Measure Plasma Membrane Potential [Voltage-Sensitive Dyes] Treatment->PM_Potential ATP Measure Cellular ATP Levels [Luminescence Assay] Treatment->ATP Analysis Data Analysis & Comparison OCR->Analysis PM_Potential->Analysis ATP->Analysis Conclusion Assess Specificity Profile Analysis->Conclusion

Figure 2. Workflow for validating mitochondrial uncoupler specificity.

Expected Outcomes for Specificity Assessment
AssayExpected Result for a Specific Uncoupler (e.g., BAM15)Expected Result for a Non-Specific Uncoupler (e.g., DNP/FCCP)
Oxygen Consumption Rate (OCR) Dose-dependent increase in OCR to a clear maximum, followed by a stable plateau or gradual decline at supra-optimal concentrations.Dose-dependent increase in OCR, often followed by a sharp, rapid decline at higher concentrations indicative of cytotoxicity.
Plasma Membrane Potential No significant change in membrane potential at concentrations that elicit maximal OCR.Significant depolarization of the plasma membrane that correlates with the concentrations causing uncoupling.[10]
Cellular ATP Levels Dose-dependent decrease in ATP levels as oxidative phosphorylation is uncoupled.[6]Dose-dependent decrease in ATP levels, which may be exacerbated by off-target toxicity.

Detailed Experimental Protocols

Protocol 1: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer

This protocol is foundational for assessing mitochondrial function and is based on the Agilent Seahorse XF Cell Mito Stress Test.[12][13][14]

Causality: The Mito Stress Test dissects key parameters of mitochondrial function by measuring OCR in real-time. By sequentially injecting mitochondrial inhibitors, we can determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler is used to measure the maximal respiratory capacity of the mitochondria. A specific uncoupler should reveal a higher and more stable maximal respiration compared to a non-specific one, which may induce toxicity that collapses the respiratory rate.[2]

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.[13]

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[15]

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate for 45-60 minutes in a non-CO2 37°C incubator.[12][13]

  • Compound Plate Preparation: Prepare a titration of your uncoupler of interest (e.g., DNP, FCCP, BAM15) in assay medium. Load these into Port A of the sensor cartridge. Load the other inhibitors for the Mito Stress Test into the subsequent ports:

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.

  • Run Assay: Load the cartridge into the Seahorse XF Analyzer for calibration, then replace the calibrant plate with your cell plate and start the assay.[13][16]

  • Data Analysis: Analyze the OCR data to determine the maximal respiratory capacity induced by each concentration of the uncoupler.

Protocol 2: Measuring Plasma Membrane Potential

Causality: This is the most direct test for a key off-target effect. A specific mitochondrial uncoupler should not affect the electrical potential across the plasma membrane. We use voltage-sensitive fluorescent dyes that change their fluorescence intensity as the plasma membrane potential changes. Anionic dyes like DiBAC4(3) enter depolarized cells, bind to intracellular components, and exhibit enhanced fluorescence.[17][18][19]

Methodology:

  • Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a voltage-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit or DiBAC4(3)). Remove culture medium, wash cells with a balanced salt solution (e.g., HBSS), and add the dye-loading buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Prepare a plate with serial dilutions of the uncouplers (DNP, BAM15, etc.) at 2x the final desired concentration. Also include a positive control for depolarization, such as a high concentration of potassium chloride (KCl).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Then, add the compounds from the compound plate and immediately begin kinetic measurements of fluorescence intensity over time.

  • Data Analysis: Plot the change in fluorescence intensity over time. A significant increase in fluorescence indicates membrane depolarization. Compare the concentration-response curves for uncoupling (from OCR data) and depolarization.

Protocol 3: Measuring Cellular ATP Levels

Causality: Uncoupling oxidative phosphorylation from ATP synthesis should lead to a dose-dependent decrease in cellular ATP. This assay confirms the on-target effect of the uncoupler. Bioluminescence assays using firefly luciferase are the gold standard due to their high sensitivity and linear range.[20][21][22][23] The luciferase enzyme uses ATP to generate light, and the resulting luminescence is directly proportional to the ATP concentration.[22]

Methodology:

  • Cell Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence. Treat cells with a titration of the uncouplers for a defined period (e.g., 1-2 hours).

  • Assay Preparation: Allow the plate and ATP assay reagents (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay) to equilibrate to room temperature.

  • Lysis and Luminescence Reaction: Add the assay reagent directly to the wells. This reagent lyses the cells to release ATP and provides the luciferase and luciferin substrate.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate luminometer.

  • Data Analysis: Plot the luminescence signal (proportional to ATP concentration) against the uncoupler concentration.

Conclusion and Recommendations

While this compound is a potent and historically significant mitochondrial uncoupler, its utility in modern, precise biological research is limited by its demonstrated lack of specificity. The potential for off-target effects, most notably plasma membrane depolarization, can introduce significant artifacts and lead to misinterpretation of data.

For researchers investigating the nuances of mitochondrial function, the use of newer-generation uncouplers like BAM15 is strongly recommended.[11][24][25][26] Its demonstrated specificity for the inner mitochondrial membrane without significant off-target plasma membrane effects provides a cleaner experimental window.[10]

References

  • Alexopoulos, S. J., et al. (2020). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Nature Communications. [Link]

  • Frontiers. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Physiology. [Link]

  • National Center for Biotechnology Information. (2013). Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells. Methods in Molecular Biology. [Link]

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  • Debug Lies. (2020). Researchers have identified BAM15 a small mitochondrial uncoupler that decreases the body fat mass. Debug Lies. [Link]

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  • MDPI. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Biomolecules. [Link]

  • National Center for Biotechnology Information. (1997). Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. The Journal of Physiology. [Link]

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  • ResearchGate. (2018). Comparison of the effects of DNP (a), FCCP (b), palmitic acid (PA, c)... ResearchGate. [Link]

  • Proceedings of the National Academy of Sciences. (2007). Mild mitochondrial uncoupling impacts cellular aging in human muscles in vivo. PNAS. [Link]

  • National Center for Biotechnology Information. (2013). The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation. PLOS ONE. [Link]

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  • National Center for Biotechnology Information. (2006). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience. [Link]

  • National Center for Biotechnology Information. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Biomolecules. [Link]

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A Comparative Analysis of 2,5-Dinitrophenol: Translating In Vitro Mechanisms to In Vivo Systemic Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the effects of dinitrophenol (DNP), focusing on the translation of its fundamental biochemical actions observed in vitro to the complex physiological and toxicological outcomes documented in vivo. It is critical to establish from the outset that the vast majority of published research has been conducted on the 2,4-Dinitrophenol isomer. Data specific to 2,5-Dinitrophenol is sparse. Therefore, this guide will detail the well-established mechanisms of 2,4-DNP as a representative protonophoric uncoupler, while contextualizing the limited available information on the 2,5-isomer. The principles discussed are foundational to understanding how a targeted molecular action within mitochondria escalates to produce profound systemic consequences.

The Core Mechanism: Mitochondrial Uncoupling

At the heart of DNP's action, both in vitro and in vivo, is its function as a protonophore, an agent capable of shuttling protons across the inner mitochondrial membrane.[1][2] Normally, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient (proton-motive force). This gradient is the energy source that ATP synthase uses to produce ATP.[2]

DNP, being a lipophilic weak acid, disrupts this tightly controlled process.[3] It picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the alkaline matrix, effectively creating a "short-circuit" in the proton gradient.[3][4] This uncouples electron transport from ATP synthesis. The energy stored in the gradient, instead of being captured in ATP, is dissipated as heat.[1][2] This fundamental action is the direct cause of all subsequent physiological effects.

cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase Flows through DNP DNP Protons_High->DNP Picks up H+ cluster_Matrix cluster_Matrix DNP->cluster_Matrix Transports H+ across IMM Heat Energy lost as HEAT DNP->Heat

Caption: Mechanism of DNP as a mitochondrial uncoupler.

In Vitro Effects: The Cellular Response to Energy Crisis

In vitro systems, such as isolated mitochondria and cultured cells, are invaluable for dissecting the direct molecular and cellular consequences of DNP exposure without the complexities of systemic regulation.

Key Observations:
  • Decreased ATP Synthesis: The most immediate effect is a sharp decline in ATP production via oxidative phosphorylation.[5] Cells are forced to rely more heavily on less efficient pathways like glycolysis.

  • Increased Oxygen Consumption: As the proton gradient is continuously dissipated by DNP, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.[6][7] This is a hallmark of mitochondrial uncoupling.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The proton-motive force is a key component of the mitochondrial membrane potential. DNP's shuttling of protons directly collapses this potential.[8]

  • Induction of Apoptosis and Oxidative Stress: At higher concentrations or with prolonged exposure, the severe energy deficit and mitochondrial dysfunction can trigger programmed cell death (apoptosis).[8] While mild uncoupling can sometimes decrease reactive oxygen species (ROS) production, higher, toxic concentrations can lead to increased ROS and oxidative damage.[8][9] In human pulmonary adenocarcinoma cells, DNP was shown to significantly increase intracellular H2O2 and O2.- levels.[8]

Data Summary: In Vitro Effects of 2,4-DNP
Parameter MeasuredSystemConcentrationObserved EffectReference(s)
Cell Viability (EC50)Calu-6 Lung Cancer Cells~200 µMDose-dependent decrease in viability at 72h.[8]
ApoptosisCalu-6 Lung Cancer CellsNot specifiedIncreased DNA fragmentation, loss of ΔΨm.[8]
ATP Production (EC50)RBL-2H3 Cells389 µM - 677 µMSignificant inhibition of ATP production.[5]
Oxidative MetabolismDay 5-7 Cattle Embryos10 µMStimulation of Krebs cycle and glycolysis.[10]
Oxidative StressHuman Blood Samples100 µMInduced oxidative damage, depleted glutathione.[9]
Experimental Protocol: Measuring Oxygen Consumption in Cultured Cells

This protocol outlines a method to quantify the effect of DNP on cellular respiration using an oxygen-sensing fluorescent probe.

Objective: To measure the basal and DNP-stimulated oxygen consumption rate (OCR) in adherent cells.

Materials:

  • Adherent cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • 2,4-Dinitrophenol (DNP) stock solution (in DMSO or ethanol)

  • Fluorescence plate reader with temperature control (37°C)

  • Oxygen-sensing cell culture plates (e.g., Seahorse XF or similar)

  • Reagents for measuring protein concentration (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells into the oxygen-sensing microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Probe Hydration & Calibration: Prepare the sensor cartridge according to the manufacturer's instructions, typically involving an overnight hydration in a calibrant solution.

  • Medium Exchange: On the day of the assay, replace the culture medium with a pre-warmed, low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Allow cells to equilibrate for 1 hour in a non-CO2 incubator at 37°C.

  • Instrument Setup: Load the hydrated sensor cartridge into the fluorescence plate reader. The instrument will calibrate the oxygen sensors.

  • Basal OCR Measurement: Place the cell plate into the instrument. Follow a protocol that includes multiple cycles of mixing, waiting, and measuring fluorescence to establish a stable basal oxygen consumption rate.

  • DNP Injection: The instrument's drug delivery ports are pre-loaded with a working concentration of DNP. After establishing the basal rate, the instrument injects DNP into the wells.

  • Stimulated OCR Measurement: Immediately following injection, the instrument continues to measure OCR. A rapid increase in OCR is expected as DNP uncouples the mitochondria.

  • Data Normalization: After the assay, lyse the cells in each well and perform a protein quantification assay. Normalize the OCR data (pmol O2/min) to the amount of protein per well (µg) to account for variations in cell number.

In Vivo Effects: From Cellular Heat to Systemic Hyperthermia

When DNP is administered to a whole organism, the cellular effects scale up to produce dramatic and dangerous systemic responses. The body's homeostatic mechanisms are overwhelmed by the widespread mitochondrial uncoupling.

Key Observations:
  • Increased Basal Metabolic Rate: The universal increase in cellular oxygen consumption to compensate for inefficient ATP production manifests as a significant rise in the whole-body basal metabolic rate.[11][12] This is the basis for the weight loss effect, as the body burns through fat stores to meet the heightened energy demand.[1]

  • Hyperthermia: The energy that is no longer being captured as ATP is released as heat.[1] This cellular heat production quickly overwhelms the body's ability to thermoregulate, leading to a rapid and potentially fatal increase in core body temperature (hyperthermia).[1][13] Fatalities have been associated with body temperatures rising as high as 44°C (111°F).[1]

  • Weight Loss: Due to the extreme increase in metabolic rate, the body rapidly consumes its energy stores (glycogen and fat), resulting in significant weight loss.[14][15] This effect was the reason for its historical, and now illicit, use as a diet drug.[11]

  • Toxicity and Narrow Therapeutic Index: DNP is notoriously dangerous due to its very narrow therapeutic index. The dose required to induce weight loss is only slightly lower than the dose that causes fatal hyperthermia and other toxic effects.[2][15] In animals, oral LD50 values range from 30 to 320 mg/kg in rats.[14]

  • Influence of Ambient Temperature: The toxicity of DNP is exacerbated by high ambient temperatures.[12] Studies in mice have shown that at thermoneutrality (30°C), DNP causes weight loss, but at a typical vivarium temperature (22°C), it has no effect on body weight because the chemical heat production simply substitutes for the normal heat production required to maintain body temperature.[15][16][17]

Data Summary: In Vivo Effects of 2,4-DNP
Parameter MeasuredSpeciesDoseObserved EffectReference(s)
Lethality (LD50)Rat (oral)30 - 320 mg/kgAcute mortality.[14]
Body WeightHuman (oral)1 - 4 mg/kg/dayWeight reduction observed in as little as 7 days.[14]
Body Weight / Fat MassMouse (in drinking water)800 mg/L at 30°C26% less body weight, decreased fat mass after 2 months.[15][16]
Body Weight / Fat MassMouse (in drinking water)800 mg/L at 22°CNo effect on body weight or adiposity.[15][16]
Clinical ToxicityHumanOverdoseHyperthermia, tachycardia, diaphoresis, tachypnoea.[13]
Experimental Protocol: Measuring Metabolic Rate in Mice

Objective: To assess the in vivo effect of DNP on whole-body energy expenditure using indirect calorimetry.

Materials:

  • Metabolic cages equipped for indirect calorimetry (measuring O2 consumption and CO2 production)

  • C57BL/6 mice

  • 2,4-Dinitrophenol

  • Vehicle for administration (e.g., corn oil for gavage)

  • Animal scale

Procedure:

  • Acclimatization: House mice individually in the metabolic cages for at least 24-48 hours to allow them to acclimate to the new environment and to obtain baseline metabolic data. Ensure free access to food and water.

  • Baseline Measurement: Record O2 consumption (VO2) and CO2 production (VCO2) for a 24-hour period to establish a diurnal metabolic rhythm for each mouse. The respiratory exchange ratio (RER = VCO2/VO2) can be calculated to determine fuel source.

  • DNP Administration: At the beginning of the next light or dark cycle, weigh each mouse and administer a single dose of DNP via oral gavage. A control group should receive the vehicle only.

  • Post-Dosing Measurement: Immediately return the mice to their metabolic cages and begin recording VO2 and VCO2 continuously for the next several hours (e.g., 6-24 hours).

  • Data Analysis:

    • Calculate the energy expenditure (EE) using the Weir equation: EE (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].

    • Compare the post-dosing EE of the DNP-treated group to the vehicle-treated group.

    • Analyze changes in RER to assess shifts in substrate utilization (an RER of ~1.0 indicates carbohydrate oxidation, while ~0.7 indicates fat oxidation).

  • Ethical Considerations: Monitor animals closely for signs of distress, particularly hyperthermia. Have a protocol in place for euthanasia if severe toxicity is observed. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Bridging the Gap: From In Vitro to In Vivo

The comparison reveals a clear causal chain: the protonophoric activity observed in isolated mitochondria is the direct cause of the systemic effects seen in whole organisms.

  • In vitro uncoupling (increased O2 consumption, decreased ATP efficiency) translates directly to in vivo effects (increased basal metabolic rate, heat production).

  • The cellular demand for energy substrates to fuel the hyperactive electron transport chain in vitro is reflected in vivo as the rapid depletion of fat and glycogen stores, leading to weight loss.

  • The inability to control the uncoupling reaction at the cellular level leads to the inability to control heat production at the systemic level, resulting in hyperthermia. The dose-response seen in cell viability assays in vitro is mirrored by the narrow therapeutic index and high toxicity in vivo.

cluster_InVitro In Vitro / Cellular Level cluster_InVivo In Vivo / Systemic Level A DNP disrupts proton gradient in inner mitochondrial membrane B Uncoupling of ETC from ATP Synthesis A->B C Increased O2 Consumption (Attempt to restore gradient) B->C D Decreased ATP Synthesis (Energy Crisis) B->D E Energy dissipated as HEAT B->E F Increased Basal Metabolic Rate C->F G Rapid depletion of fat/glycogen (Weight Loss) D->G H Systemic Hyperthermia (Increased Body Temperature) E->H I Toxicity & Death F->I G->I H->I

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting 2,5-Dinitrophenol in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of toxicology and clinical research, the accurate detection and quantification of xenobiotics in biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,5-Dinitrophenol (2,5-DNP) detection in biological samples. As a Senior Application Scientist, my focus extends beyond mere procedural outlines to elucidate the underlying principles and rationale that govern method selection and validation, ensuring data of the highest integrity and reliability.

The Significance of this compound Detection

This compound (2,5-DNP) is a synthetic chemical with industrial applications, including the manufacturing of dyes and other organic chemicals.[1] Its notoriety, however, stems from its dangerous and illicit use as a weight-loss agent. 2,5-DNP uncouples oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature, which can result in severe toxicity and even death.[2][3][4][5] Consequently, the development and validation of robust analytical methods for the detection of 2,5-DNP in biological samples such as blood, urine, and plasma are critical for both clinical diagnostics and forensic toxicology.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for 2,5-DNP is a critical decision dictated by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the three most common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific performance data for 2,5-DNP is limited in publicly available literature, the analytical principles and many of the performance characteristics can be reliably extrapolated from studies on its close isomer, 2,4-Dinitrophenol (2,4-DNP), due to their structural and chemical similarities.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by precursor and product ion masses.
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; specific precursor-product ion transitions minimize interferences.[6]
Sensitivity (LOD/LOQ) Lower; generally in the µg/mL to high ng/mL range.High; typically in the ng/mL range.Highest; can achieve sub-ng/mL to pg/mL levels. A study reported a detection limit of 0.67 µg/L for 2,5-DNP in saliva.[1]
Sample Preparation Relatively simple; often protein precipitation or dilute-and-shoot.More complex; requires derivatization to increase volatility and thermal stability.Can be simple (protein precipitation) or more complex (solid-phase extraction) to minimize matrix effects.[2]
Matrix Effects Can be significant, affecting peak shape and quantification.Less susceptible to ionization suppression/enhancement than LC-MS.Prone to ion suppression or enhancement, requiring careful validation and often the use of isotopically labeled internal standards.[7]
Throughput High; relatively short run times.Lower; longer run times and sample preparation.High; can be automated for large sample batches.
Cost Low initial investment and operational cost.Moderate initial investment and operational cost.High initial investment and operational cost.
Typical Application Screening, quantification at higher concentrations.Confirmatory analysis, quantification in complex matrices.Gold standard for high-sensitivity, high-selectivity quantification in complex matrices.[5]

In-Depth Look: LC-MS/MS for High-Sensitivity Quantification

For applications demanding the highest sensitivity and selectivity, such as clinical monitoring of low-level exposure or forensic investigations, LC-MS/MS is the undisputed method of choice. The ability to monitor specific precursor-to-product ion transitions provides a level of certainty that is unmatched by other techniques.

Causality in Experimental Choices for LC-MS/MS Method Development
  • Ionization Mode: 2,5-DNP is an acidic compound and readily forms a negative ion. Therefore, electrospray ionization (ESI) in negative mode is the logical choice for achieving optimal sensitivity.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 2,5-DNP-d3) is crucial to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[7] This ensures the accuracy and precision of the quantitative results.

  • Sample Preparation: While a simple "dilute-and-shoot" approach may be feasible for cleaner matrices like urine, a more rigorous sample preparation technique such as solid-phase extraction (SPE) is often necessary for complex matrices like whole blood or plasma. SPE helps to remove interfering phospholipids and proteins that can cause significant matrix effects and compromise the integrity of the analysis.

Experimental Protocol: Validated LC-MS/MS Method for 2,5-DNP in Human Plasma

This protocol is adapted from established methods for dinitrophenols and serves as a robust starting point for the validation of 2,5-DNP analysis in a research setting.[2][5][8]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 500 µL of human plasma, add the internal standard solution (e.g., 2,5-DNP-d3) to a final concentration of 100 ng/mL. For calibration standards and quality control samples, add the appropriate concentration of 2,5-DNP standard solution.

  • Acidification: Add 500 µL of 0.1 M HCl to each sample and vortex for 10 seconds. This step ensures that 2,5-DNP is in its protonated form, which is optimal for retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 2,5-DNP and internal standard with 1 mL of 5% formic acid in methanol. The acidic mobile phase protonates the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2,5-DNP from any potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI, negative ion mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both 2,5-DNP and its internal standard to ensure identity confirmation and accurate quantification.

3. Method Validation

The method must be validated according to established regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[2] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve should be constructed using at least six non-zero calibrators over the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on multiple days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (CV%) should not exceed 15% (20% for LLOQ).[2]

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration.

  • Recovery: Determined by comparing the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Validation Logic

To provide a clearer understanding of the experimental process and the logical flow of method validation, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Acidify Acidify Spike_IS->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute Elute SPE->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject Data_Acq Data Acquisition Inject->Data_Acq Integration Peak Integration Data_Acq->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for 2,5-DNP analysis in plasma.

Validation_Logic Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

The validation of analytical methods for the detection of this compound in biological samples is a rigorous process that demands a thorough understanding of the analytical techniques and the regulatory landscape. While HPLC-UV and GC-MS have their specific applications, LC-MS/MS stands out as the gold standard for high-sensitivity and high-selectivity quantification, providing the most reliable data for clinical and forensic investigations. By following a well-defined and scientifically sound validation protocol, researchers can ensure the integrity and defensibility of their findings, ultimately contributing to a better understanding of the toxicology of 2,5-DNP and the protection of public health.

References

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]

  • Geraldo de Campos, E., Fogarty, M., & De Martinis, B. S. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of forensic sciences, 65(1), 183–188. [Link]

  • Politi, L., Vignali, C., & Polettini, A. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 31(1), 55–61. [Link]

  • Holborow, A., Purnell, R. M., & Wong, J. F. (2016). Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose. BMJ case reports, 2016, bcr2016214689. [Link]

  • Patton, A. L., McCain, J. L., & James, L. P. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of forensic science & criminology, 7(1), 101. [Link]

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  • Arrebola, F. J., Martínez Vidal, J. L., & González-Rodríguez, M. J. (2003). Determination of 2,4-, 2,5- and 2,6-dinitrophenol in urine and saliva by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 795(2), 175-184. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the clinical laboratory--where to from here?. The Clinical Biochemist Reviews, 32(1), 5. [Link]

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A Comparative Analysis of Mitochondrial Uncouplers: 2,5-Dinitrophenol vs. BAM15

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of metabolic research, mitochondrial uncouplers have long been a subject of intense interest and significant controversy. By dissociating oxidative phosphorylation from ATP synthesis, these molecules increase the metabolic rate, offering therapeutic potential for a range of metabolic disorders. This guide provides a detailed, side-by-side comparison of the archetypal uncoupler, 2,5-Dinitrophenol (DNP), and a novel, next-generation compound, BAM15. We will delve into their mechanisms, efficacy, safety profiles, and the experimental methodologies crucial for their evaluation.

Introduction: A Tale of Two Uncouplers

This compound (DNP) is a small synthetic molecule historically used for weight loss in the 1930s.[1] Its potent effects on metabolic rate are undeniable; however, its use was discontinued due to severe and often fatal toxicity.[1][2] The primary danger of DNP lies in its narrow therapeutic window and the risk of uncontrolled hyperthermia.[3][4]

BAM15 is a recently developed mitochondrial uncoupler that has shown promise in preclinical studies as a safer alternative to DNP.[5][6] It is designed to offer the metabolic benefits of uncoupling while mitigating the dangerous side effects associated with classical uncouplers.[7][8] This guide will explore the scientific evidence that underpins the distinct profiles of these two compounds.

Mechanism of Action: A Shared Path with a Critical Divergence

Both DNP and BAM15 function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis.[3][7] This uncoupling of respiration from ATP production forces the cell to increase its metabolic rate to compensate for the reduced energy efficiency, leading to increased oxygen consumption and energy expenditure.[2][9] The energy that would have been used to generate ATP is instead released as heat.[3]

While the fundamental mechanism is similar, a key distinction lies in their cellular specificity and impact on thermogenesis. BAM15 is reported to have greater selectivity for the mitochondrial membrane compared to the plasma membrane, which may reduce off-target effects.[5][7] Crucially, preclinical studies suggest that BAM15 can increase energy expenditure without causing the dangerous rise in core body temperature seen with DNP.[6][8]

Signaling Pathway of Mitochondrial Uncoupling

ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_leak Proton Leak H_gradient->H_leak ATP ATP Production ATP_synthase->ATP Uncoupler Uncoupler (DNP or BAM15) Uncoupler->H_gradient Dissipates Uncoupler->H_leak Mediates Heat Heat Production H_leak->Heat O2_consumption Increased O2 Consumption H_leak->O2_consumption Stimulates Metabolic_rate Increased Metabolic Rate O2_consumption->Metabolic_rate

Caption: General mechanism of mitochondrial uncoupling by protonophores.

Comparative Efficacy and Therapeutic Potential

In preclinical models, both DNP and BAM15 have demonstrated efficacy in promoting weight loss and improving metabolic parameters. DNP's ability to induce rapid weight loss is well-documented from its historical use, though at great risk.[4]

BAM15 has shown significant promise in diet-induced obese mice, where it reversed obesity and insulin resistance.[6][10] Studies have indicated that BAM15 can decrease body fat mass without altering food intake or lean body mass.[6] Furthermore, BAM15 has been shown to improve glycemic control and reduce hepatic steatosis, suggesting its potential for treating type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[7][11] In vitro studies have also suggested that BAM15 is a more potent stimulator of oxygen consumption than DNP.[12]

Toxicity and Safety Profiles: The Decisive Factor

The starkest contrast between DNP and BAM15 lies in their safety profiles. DNP is notoriously toxic, with a very narrow therapeutic index.[2] Overdose can lead to a rapid and fatal increase in body temperature (hyperthermia), tachycardia, diaphoresis, and multi-organ failure.[3][13] There is no specific antidote for DNP poisoning, and treatment is primarily supportive.[3][13]

BAM15, on the other hand, has been engineered for an improved safety profile.[5] Preclinical studies have reported that BAM15 is well-tolerated in mice, with no evidence of the hyperthermic response that makes DNP so dangerous.[6][8] It also appears to have lower cytotoxicity compared to other uncoupling agents.[5] The shorter half-life of BAM15 (approximately 1-2 hours in mice) may also contribute to its improved safety, as it does not accumulate in tissues.[5][8]

FeatureThis compound (DNP)BAM15
Primary Indication (Historical/Investigational) Weight LossObesity, Type 2 Diabetes, NAFLD
Mechanism Mitochondrial Uncoupler (Protonophore)Mitochondrial Uncoupler (Protonophore)
Hyperthermic Effect Severe and dose-dependent[3]Reportedly absent at therapeutic doses in mice[6][8]
Therapeutic Window Very narrow[2]Appears to be significantly wider in preclinical models[5]
Reported Side Effects Hyperthermia, tachycardia, diaphoresis, cataracts, death[3][4]Minimal adverse effects reported in preclinical studies[5][6]
Cytotoxicity HighLower compared to other uncouplers[5]
Half-life Unknown in humans, but effects can be prolonged[3]~1-2 hours in mice[5][8]
Regulatory Status Banned for human consumption[3]Investigational

Experimental Protocols for Comparative Assessment

For researchers investigating mitochondrial uncouplers, rigorous and standardized experimental protocols are essential. Below are key methodologies for comparing the effects of DNP and BAM15.

Measurement of Mitochondrial Respiration

This protocol assesses the direct effect of the uncouplers on mitochondrial oxygen consumption.

Experimental Workflow: Mitochondrial Respiration Assay

start Seed cells in Seahorse XF plate treatment Treat with DNP or BAM15 (various concentrations) start->treatment measurement Measure Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer treatment->measurement injections Sequential injections: 1. Oligomycin 2. FCCP (as positive control) 3. Rotenone/Antimycin A measurement->injections During assay analysis Data Analysis: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Spare Respiratory Capacity injections->analysis

Caption: Workflow for assessing mitochondrial respiration.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Preparation: Prepare a range of concentrations for both DNP and BAM15 in the assay medium.

  • Seahorse XF Analysis:

    • Load the prepared cell plate into a Seahorse XF Analyzer.

    • Measure the basal Oxygen Consumption Rate (OCR).

    • Inject the different concentrations of DNP or BAM15 and measure the change in OCR.

    • For a full mitochondrial stress test, sequentially inject oligomycin (ATP synthase inhibitor), a maximal concentration of a known uncoupler like FCCP (as a positive control), and finally a mixture of rotenone and antimycin A (Complex I and III inhibitors) to determine non-mitochondrial respiration.[14]

  • Data Normalization: Normalize OCR data to cell number or protein concentration.[15]

Causality: This assay directly quantifies the bioenergetic response to each compound. By measuring changes in OCR, one can determine the potency (EC50) and the maximal respiratory capacity induced by each uncoupler. The inclusion of inhibitors allows for the dissection of different components of mitochondrial respiration.[14]

Cellular Toxicity Assay

This protocol evaluates the cytotoxic effects of the uncouplers.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of DNP and BAM15 for a specified duration (e.g., 24, 48 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates plasma membrane damage.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Causality: This assay provides a quantitative measure of the dose-dependent toxicity of each compound. Comparing the IC50 values for DNP and BAM15 offers a direct assessment of their relative safety at the cellular level.

Conclusion and Future Directions

The comparison between DNP and BAM15 highlights the evolution of mitochondrial uncoupler research. While DNP's potent metabolic effects are overshadowed by its severe toxicity, BAM15 represents a promising step towards harnessing the therapeutic potential of mitochondrial uncoupling in a safer manner. Its favorable preclinical profile, particularly the lack of hyperthermia, suggests a wider therapeutic window.[5][6][8]

However, it is crucial to emphasize that all data on BAM15 are currently from preclinical models.[8] Further research, including rigorous clinical trials in humans, is necessary to validate its safety and efficacy. The development of compounds like BAM15 underscores the importance of medicinal chemistry and rational drug design in refining the activity of powerful biological modulators. For researchers in the field, the continued investigation of these and other novel uncouplers holds the key to potentially unlocking new treatments for a host of metabolic diseases.

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A Comparative Guide to Confirming the Role of UCP1 in 2,4-Dinitrophenol-Mediated Thermogenesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, 2,4-Dinitrophenol (DNP) has been the textbook example of a chemical mitochondrial uncoupler, inducing potent thermogenesis by dissipating the mitochondrial proton gradient.[1][2][3] In parallel, Uncoupling Protein 1 (UCP1) has been identified as the key physiological mediator of non-shivering thermogenesis in brown adipose tissue (BAT), where it performs a similar function.[4][5][6] This guide addresses a critical question at the intersection of pharmacology and physiology: To what extent does the thermogenic action of DNP depend on the presence of UCP1? We provide a multi-tiered experimental framework, from isolated mitochondria to whole-animal models, to systematically dissect and compare DNP's mechanism relative to UCP1's canonical function. This guide is intended for researchers in metabolic disease, pharmacology, and drug development, offering robust, self-validating protocols to generate clear, interpretable data on this topic.

Introduction: Two Paths to Thermogenesis

The generation of heat at a cellular level, or thermogenesis, is a critical process for both maintaining core body temperature and regulating energy balance. This process is achieved by "uncoupling" oxidative phosphorylation from ATP synthesis. Instead of being used to create ATP, the energy stored in the mitochondrial proton gradient is released as heat.[2][5] Science has uncovered two primary ways this occurs:

  • Chemical Uncoupling (DNP): 2,4-Dinitrophenol is a synthetic protonophore. It acts by directly shuttling protons across the inner mitochondrial membrane, effectively short-circuiting the proton motive force.[3][7] Its potent effects on metabolic rate led to its use as a weight-loss drug in the 1930s, but it was banned due to a narrow therapeutic window and high risk of fatal hyperthermia.[2][8]

  • Physiological Uncoupling (UCP1): UCP1 is a specialized protein found predominantly in the inner mitochondrial membrane of brown and beige adipocytes.[4][6] Activated by fatty acids, UCP1 forms a regulated channel that allows protons to re-enter the mitochondrial matrix, bypassing ATP synthase and generating heat.[5][9][10] This UCP1-dependent non-shivering thermogenesis is a key physiological mechanism for cold adaptation and energy expenditure.[4]

A prevailing hypothesis is that DNP, as a small-molecule protonophore, acts entirely independently of any specific protein transporter. However, recent studies have suggested that mitochondrial carrier proteins, including UCP1, can enhance the protonophoric action of DNP.[11] This guide presents a direct, evidence-based approach to experimentally confirm or refute the functional dependency of DNP on UCP1.

Foundational Mechanisms of Mitochondrial Uncoupling

Understanding the distinct yet convergent mechanisms of DNP and UCP1 is fundamental to designing experiments that can differentiate their contributions.

DNP: The Chemical Protonophore

DNP is a lipophilic weak acid. Its mechanism relies on its ability to pick up a proton in the acidic intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the more alkaline matrix, thereby collapsing the proton gradient.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) M_H H+ ETC Electron Transport Chain (ETC) Pumps H+ M_H->ETC DNP Shuttle (Uncoupling) IMS_H H+ DNP_neg DNP⁻ IMS_H->DNP_neg Binds H+ IMS_H->DNP_neg DNP Shuttle (Uncoupling) ATP_Synthase ATP Synthase Uses H+ for ATP IMS_H->ATP_Synthase Normal Path DNP_H DNP-H DNP_H->M_H Releases H+ DNP_H->M_H DNP Shuttle (Uncoupling) Heat HEAT DNP_H->Heat DNP_neg->DNP_H DNP Shuttle (Uncoupling) ETC->IMS_H Proton Pumping

DNP acts as a proton shuttle across the IMM.
UCP1: The Regulated Protein Channel

UCP1 is a transmembrane protein that, upon activation by long-chain fatty acids (LCFAs), facilitates proton translocation. Its activity is physiologically regulated and inhibited by purine nucleotides like ADP and GDP.

UCP1_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space M_H H+ IMS_H H+ UCP1 UCP1 IMS_H->UCP1 Proton Translocation UCP1->M_H Heat HEAT UCP1->Heat LCFA Long-Chain Fatty Acids (LCFA) LCFA->UCP1 Activates Nucleotides Purine Nucleotides (ADP, GDP) Nucleotides->UCP1 Inhibits

UCP1 is a regulated proton channel in brown adipocytes.

Experimental Design: A Multi-Level Comparative Approach

To rigorously test the hypothesis, a multi-level approach is essential. This involves progressing from the simplest system (isolated mitochondria) to a complex physiological model (whole animal). The core strategy relies on comparing the response to DNP in systems that possess functional UCP1 versus those that do not.

Experimental_Workflow cluster_level1 Level 1: Mitochondrial cluster_level2 Level 2: Cellular cluster_level3 Level 3: In Vivo Mito Isolated Mitochondria (WT vs. UCP1-KO) Mito_Assay High-Resolution Respirometry (Oxygen Consumption Rate) Mito->Mito_Assay Cell_Assay Extracellular Flux Analysis (Seahorse OCR) Conclusion Conclusion: Confirm or Refute Hypothesis Mito_Assay->Conclusion Cells Primary Adipocytes (WT vs. UCP1-KO) Cells->Cell_Assay Vivo_Assay Indirect Calorimetry & Core Body Temperature Cell_Assay->Conclusion Mice Whole Animal Models (WT vs. UCP1-KO) Mice->Vivo_Assay Vivo_Assay->Conclusion Start Hypothesis: DNP's action is independent of UCP1 Start->Mito Start->Cells Start->Mice

Workflow for dissecting DNP's UCP1 dependency.
Key Model System: UCP1 Knockout (KO) Mouse

The cornerstone of this guide is the use of the UCP1-KO mouse model. This model allows for direct comparison against wild-type (WT) littermates, isolating the specific contribution of UCP1. Tissues and cells from these animals provide the ideal experimental materials.[12][13][14]

Detailed Experimental Protocols & Data Interpretation

Protocol 1: High-Resolution Respirometry in Isolated Mitochondria

Objective: To determine if DNP's ability to stimulate respiration is altered in mitochondria lacking UCP1.

Rationale: This is the most direct test of the hypothesis. If DNP acts as a pure chemical protonophore, its effect should be identical in both WT and UCP1-KO mitochondria, as the primary mitochondrial machinery is otherwise intact.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the interscapular brown adipose tissue (iBAT) of WT and UCP1-KO mice.[15] Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros O2k). Calibrate the oxygen sensors and add mitochondrial respiration buffer.[16][17]

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add 0.2-0.5 mg of mitochondrial protein to each chamber.

    • Add Complex I substrates (e.g., pyruvate, glutamate, malate) to measure LEAK respiration (State 4o).

    • Add ADP to measure oxidative phosphorylation capacity (State 3).

    • Titrate DNP: Add DNP in stepwise concentrations (e.g., 10, 25, 50, 100 µM). Record the oxygen consumption rate (OCR) at each step. This measures uncoupled respiration.

    • Positive Control: In separate runs, titrate FCCP (a potent, known UCP1-independent uncoupler) to determine maximal electron transport system (ETS) capacity.[18]

    • Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure residual oxygen consumption and confirm mitochondrial-specific respiration.[19]

  • Data Analysis: Normalize OCR to mitochondrial protein content. Compare the dose-response curves of DNP between WT and UCP1-KO mitochondria.

Expected Outcomes & Interpretation:

ParameterExpected Result if DNP is UCP1-INDEPENDENTExpected Result if DNP is UCP1-DEPENDENT
Basal LEAK Respiration WT > UCP1-KO (due to endogenous UCP1 activity)WT > UCP1-KO
DNP-Stimulated OCR No significant difference between WT and UCP1-KO at any DNP concentration.DNP-stimulated OCR is significantly higher in WT vs. UCP1-KO mitochondria.
Maximal FCCP OCR No significant difference between WT and UCP1-KO.No significant difference between WT and UCP1-KO.
Protocol 2: Cellular Thermogenesis with Extracellular Flux Analysis

Objective: To assess DNP-induced respiration in an intact cellular context, comparing UCP1-positive and UCP1-negative adipocytes.

Rationale: This experiment moves beyond isolated organelles to a more physiologically relevant system. It accounts for cellular metabolism, substrate transport, and potential signaling pathways that might influence the response to DNP.

Methodology:

  • Cell Culture: Isolate and differentiate primary pre-adipocytes from the stromal vascular fraction (SVF) of iBAT from WT and UCP1-KO mice.

  • Seahorse XF Assay: Use an Agilent Seahorse XF Analyzer to measure OCR in real-time.[20][21]

  • Mito Stress Test Protocol:

    • Seed differentiated adipocytes in an XF microplate.

    • Sequentially inject metabolic modulators:

      • Port A: Vehicle or DNP (at a pre-optimized concentration, e.g., 50 µM).

      • Port B: Oligomycin (ATP synthase inhibitor). This reveals the maximal respiration driven by proton leak.

      • Port C: FCCP (to measure maximal respiratory capacity).

      • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration).[22][23]

  • Data Analysis: Calculate parameters such as basal respiration, ATP-linked respiration, and maximal respiration. The key comparison is the OCR after DNP injection between WT and UCP1-KO cells.

Expected Outcomes & Interpretation:

ConditionExpected Result if DNP is UCP1-INDEPENDENTExpected Result if DNP is UCP1-DEPENDENT
Basal Respiration WT > UCP1-KOWT > UCP1-KO
OCR after DNP OCR increases to a similar extent in both WT and UCP1-KO cells.The increase in OCR is significantly greater in WT cells compared to UCP1-KO cells.
OCR after Oligomycin (following DNP) OCR remains high and is similar between WT and UCP1-KO cells.OCR in WT cells is significantly higher than in UCP1-KO cells.
Protocol 3: In Vivo Thermogenesis in Animal Models

Objective: To determine if the whole-body metabolic response to DNP administration is affected by the absence of UCP1.

Rationale: This is the ultimate physiological test. It integrates the responses of all tissues and homeostatic feedback mechanisms. A crucial consideration is the ambient temperature, as it dictates the basal level of UCP1-dependent thermogenesis.[7][24] Experiments should be conducted at thermoneutrality (~30°C for mice) to minimize confounding cold-induced thermogenesis.[25]

Methodology:

  • Animal Acclimation: Acclimate adult male WT and UCP1-KO mice to thermoneutrality (30°C) for at least one week.

  • Indirect Calorimetry: Place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and activity.[26]

  • Experimental Procedure:

    • Establish a stable baseline VO₂ over 24 hours.

    • Administer a sub-lethal dose of DNP (e.g., via drinking water or a single intraperitoneal injection).[7][25]

    • Continue monitoring VO₂ and core body temperature (via telemetry implant) for at least 24 hours post-administration.

  • Data Analysis: Calculate the energy expenditure (EE) from VO₂ and VCO₂. Compare the delta (change) in EE and core body temperature from baseline after DNP administration between WT and UCP1-KO mice.

Expected Outcomes & Interpretation:

ParameterExpected Result if DNP is UCP1-INDEPENDENTExpected Result if DNP is UCP1-DEPENDENT
Baseline Energy Expenditure (at 30°C) No significant difference between WT and UCP1-KO.No significant difference between WT and UCP1-KO.
Increase in EE after DNP The magnitude of the increase in EE is similar for both WT and UCP1-KO mice.The increase in EE is significantly blunted in UCP1-KO mice compared to WT mice.
Increase in Core Body Temperature The rise in core body temperature is similar for both genotypes.The rise in core body temperature is significantly less in UCP1-KO mice.

Conclusion and Implications

By systematically applying the comparative protocols outlined in this guide, researchers can generate a robust and multi-faceted dataset to definitively clarify the role of UCP1 in DNP-mediated thermogenesis.

  • Conversely, if the thermogenic effect of DNP is consistently and significantly blunted in UCP1-KO systems, it would provide strong evidence that UCP1 (or a closely related protein absent in the KO model) is required for the full thermogenic effect of DNP , challenging the classical model of its action.[11]

This distinction has significant implications for drug development. Targeting thermogenesis is a promising strategy for combating obesity and metabolic disease.[27][28] Understanding whether a chemical uncoupler can leverage existing physiological machinery like UCP1 or acts entirely outside of it is critical for predicting efficacy, tissue specificity, and potential off-target effects.

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  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. Available at: [Link]

  • La Jolla Institute for Immunology. (2023). How the Extracellular Flux Analyzer XF-96 Seahorse is used for Immunometabolism research at LJI. YouTube. Available at: [Link]

  • van den Beukel, J. C., Grefhorst, A., Hoogendoorn, A., van der Spek, R. D., & Themmen, A. P. N. (2017). Systems biology reveals uncoupling beyond UCP1 in human white fat-derived beige adipocytes. Scientific Reports. Available at: [Link]

  • Smolková, K., Ježek, P., & Jabůrek, M. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Biomolecules. Available at: [Link]

  • Rosenbaum, M., & Leibel, R. L. (2010). Adaptive thermogenesis in humans. International Journal of Obesity. Available at: [Link]

  • Jones, S. A., & Ye, L. (2023). Structural basis for the binding of DNP and purine nucleotides onto UCP1. Nature. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Long-Term Stability of 2,5-Dinitrophenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of chemical reagents is paramount. 2,5-Dinitrophenol (2,5-DNP), a compound utilized in various biochemical assays and as a chemical intermediate, is no exception.[1] Its utility is fundamentally tied to its stability in solution, as degradation can lead to inconsistent results, loss of activity, and the introduction of confounding variables. This guide provides an in-depth evaluation of the factors governing the long-term stability of 2,5-DNP in solution, offering comparative data and actionable protocols for ensuring experimental reliability.

The Chemical Profile of this compound: A Foundation for Stability Assessment

Understanding the inherent chemical properties of 2,5-DNP is the first step in predicting its behavior in solution. It is a yellow crystalline solid that is slightly soluble in water but shows good solubility in organic solvents like alcohol, ether, and benzene.[2] Structurally, it is a phenol substituted with two nitro groups, which are strong electron-withdrawing groups. This electronic structure dictates its acidity and susceptibility to degradation.

A critical parameter is its pKa of 5.21.[1] This indicates that in solutions with a pH above 5.21, 2,5-DNP will predominantly exist as the 2,5-dinitrophenolate anion. The state of ionization is a crucial determinant of its stability, particularly its sensitivity to light.

Key Factors Influencing 2,5-DNP Solution Stability

The long-term stability of 2,5-DNP is not absolute but is a function of its chemical environment. The primary factors researchers must control are pH, light exposure, temperature, and the choice of solvent.

The Critical Role of pH and Light (Photostability)

The most significant degradation pathway for dinitrophenols in solution is photodegradation.[1] This process is highly dependent on the pH of the solution. Authoritative sources indicate that dinitrophenols are particularly susceptible to decomposition by UV radiation in alkaline solutions.[1]

Causality: In an alkaline environment (pH > 5.21), 2,5-DNP exists as the phenolate anion. This anionic form exhibits an altered electron distribution, making the aromatic ring more susceptible to photochemical reactions. In contrast, the protonated (undissociated) form, prevalent in acidic solutions, appears to be more stable.[1] Studies on the closely related isomer, 2,4-Dinitrophenol, confirm that its photodegradation quantum yield is significantly lower in water compared to organic solvents, suggesting a complex interplay between the solvent environment and photochemical pathways.[3][4] While 2,5-DNP is expected to follow a similar trend, direct experimental verification is always recommended.

Thermal Degradation

While generally considered stable at room temperature when protected from light, elevated temperatures can promote degradation.[5] Nitrated phenols, as a class, can decompose when heated, sometimes explosively, especially in a dry state.[2][6] In solution, the risk of explosion is negligible, but accelerated decomposition can occur.

Causality: Heat provides the activation energy for oxidation-reduction reactions. The nitro groups can be reduced, and the phenol group can be oxidized. The presence of trace metal impurities in the solvent can catalyze these thermal degradation processes. Therefore, storing solutions at cool or refrigerated temperatures is a prudent measure to minimize thermal decomposition over long periods.[5]

Hydrolytic Stability

Hydrolysis is not considered a significant degradation pathway for 2,5-DNP under typical environmental or laboratory conditions.[1] The phenolic hydroxyl group and the nitro groups are covalently bonded to the aromatic ring and are not readily displaced by water. While studies have examined the hydrolysis of dinitrophenyl esters[7], the dinitrophenol molecule itself is robust against hydrolysis across a wide pH range.

Solvent and Oxidizer Incompatibility

The choice of solvent can impact stability. While soluble in many organic solvents, researchers should be aware of potential incompatibilities. Strong oxidizing agents should be avoided as they can react with the phenol group.[2] Furthermore, nitrated aromatic compounds can react vigorously with reducing agents.[8] For routine applications, solvents like acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are commonly used.[9][10] However, the stability in each specific solvent system should be empirically determined.

Comparative Stability Data: A Quantitative Overview

To illustrate the impact of these factors, the following table summarizes the expected stability of a 1 mg/mL 2,5-DNP solution under various storage conditions over a 90-day period.

Solvent System pH Temperature Light Condition Expected % of Initial Concentration Remaining (90 Days) Primary Degradation Pathway
0.1 M HCl (aq)1.04°CDark>99%Minimal
Water~5.54°CDark>98%Minimal Thermal
PBS Buffer7.44°CDark>95%Slow Thermal/Oxidative
PBS Buffer7.425°C (RT)Dark~90%Thermal/Oxidative
PBS Buffer7.425°C (RT)Ambient Light<70%Photodegradation
0.1 M NaOH (aq)13.04°CDark~92%Base-catalyzed oxidation
0.1 M NaOH (aq)13.025°C (RT)Ambient Light<50%Rapid Photodegradation
AcetonitrileN/A4°CDark>99%Minimal

Note: This data is illustrative, based on the known chemical principles of dinitrophenols. Actual results should be confirmed experimentally.

Experimental Workflow for a Long-Term Stability Study

A robust, self-validating stability study is essential. The following workflow and protocols provide a framework for researchers to evaluate 2,5-DNP stability in their specific solution of interest.

Stability_Workflow cluster_prep 1. Preparation & T=0 Analysis cluster_storage 2. Stress & Storage Conditions cluster_sampling 3. Time-Point Sampling & Analysis cluster_eval 4. Data Evaluation prep Prepare Stock & Working Solutions t0 Analyze T=0 Samples (LC-MS, HPLC-UV) prep->t0 Immediate Analysis c1 Condition 1 (e.g., 4°C, Dark) t0->c1 c2 Condition 2 (e.g., 25°C, Dark) t0->c2 c3 Condition 3 (e.g., 25°C, Light) t0->c3 c4 Condition 4 (e.g., 40°C, Dark) t0->c4 t1 Time-Point 1 (e.g., 7 Days) c1->t1 c2->t1 c3->t1 c4->t1 analysis Analyze Samples (LC-MS, HPLC-UV) t1->analysis t2 Time-Point 2 (e.g., 30 Days) t2->analysis t3 Time-Point n (e.g., 90 Days) t3->analysis eval Calculate % Remaining Identify Degradants analysis->eval report Determine Shelf-Life & Optimal Conditions eval->report

Caption: Workflow for a comprehensive 2,5-DNP stability study.

Protocol: Forced Degradation and Long-Term Stability Testing

This protocol is designed to identify potential degradation pathways and establish a baseline for long-term stability.

1. Materials and Reagents:

  • This compound (high purity)

  • Solvent of interest (e.g., HPLC-grade water, PBS, Acetonitrile)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 2,5-DNP in the chosen solvent to create a stock solution (e.g., 10 mg/mL).

  • From the stock, prepare a working solution at the final desired concentration (e.g., 100 µg/mL).

3. Initial Analysis (Time=0):

  • Immediately analyze the working solution using a validated analytical method (see Section 5) to establish the initial concentration (100% value) and peak purity.

4. Forced Degradation (Stress Testing):

  • Acid Hydrolysis: Mix the working solution 1:1 with 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the working solution 1:1 with 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the working solution 1:1 with 6% H₂O₂. Store at room temperature for 24 hours.

  • Photostability: Expose the working solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Thermal Stress: Incubate the working solution at 60°C for 7 days in the dark.

  • After incubation, neutralize the acidic and basic samples and analyze all samples against a control stored at 4°C.

5. Long-Term Stability:

  • Aliquot the working solution into several vials for each storage condition (e.g., 4°C/dark, 25°C/dark, 25°C/light).

  • At predetermined time points (e.g., 7, 30, 60, 90 days), remove a vial from each condition.

  • Allow the sample to equilibrate to room temperature and analyze it.

  • Calculate the percentage of 2,5-DNP remaining relative to the T=0 sample.

Analytical Method for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible method for this purpose.

Example HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on UV spectra of dinitrophenols)

  • Injection Volume: 10 µL

  • Quantification: Based on the peak area of 2,5-DNP.

For more sensitive detection and identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[11][12][13]

Hypothetical Degradation Pathways

Understanding potential degradation products is key to developing a stability-indicating method. Under photocatalytic or strong oxidative conditions, two primary pathways can be hypothesized for 2,5-DNP.

Degradation_Pathway cluster_path1 cluster_path2 DNP This compound AminoNP Aminonitrophenols DNP->AminoNP [H] Hydroxylated Hydroxylated Intermediates DNP->Hydroxylated [O] DiaminoP Diaminophenol AminoNP->DiaminoP [H] RingOpen Ring-Opened Products Hydroxylated->RingOpen [O]

Caption: Hypothetical degradation pathways for 2,5-DNP.

  • Photoreduction: The nitro groups (-NO₂) can be reduced to amino groups (-NH₂), forming aminonitrophenols and ultimately diaminophenol. Metabolites like 2-amino-4-nitrophenol have been identified for the 2,4-DNP isomer.[6][11]

  • Ring Oxidation: The aromatic ring can be attacked by hydroxyl radicals (generated under oxidative or certain photocatalytic conditions), leading to the addition of further hydroxyl groups and eventual ring cleavage.

Conclusions and Recommendations

The long-term stability of this compound in solution is achievable but requires careful control of environmental conditions.

  • Optimal Storage: For maximum long-term stability, 2,5-DNP solutions should be stored at refrigerated temperatures (2-8°C) and protected from all light sources.[5][9] Using amber glass vials or wrapping containers in aluminum foil is essential.

  • pH Considerations: For applications requiring physiological pH, be aware of the increased photosensitivity. Prepare these buffered solutions fresh and minimize their exposure to ambient light. Acidic solutions offer greater photostability.

  • Solvent Choice: While stable in many common organic solvents, acetonitrile or methanol are excellent choices for analytical stock solutions. Always use high-purity solvents to avoid catalytic impurities.

  • Validation is Key: The information presented here serves as a guide. Researchers must perform their own stability validation for the specific solvent, concentration, and storage conditions used in their experiments to ensure the integrity and reliability of their results.

By understanding the causality behind its degradation and implementing robust experimental and storage protocols, scientists can confidently utilize this compound in their research endeavors.

References

  • Wako Pure Chemical Industries, Ltd. (2015). SAFETY DATA SHEET: this compound. Source: Wako Pure Chemical Industries, Ltd. URL: [Link]

  • Bunton, C. A., et al. (1995). Hydrolysis of 2,4-dinitrophenyl phosphate in normal and reverse micelles. Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Kahan, T. F., et al. (2011). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Source: The Journal of Physical Chemistry A. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9492, this compound. Source: PubChem. URL: [Link]

  • Wikipedia. 2,4-Dinitrophenol. Source: Wikipedia. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. Source: U.S. Department of Health and Human Services. URL: [Link]

  • Loba Chemie. 2,4-DINITROPHENOL INDICATOR AR - Safety Data Sheet. Source: Loba Chemie. URL: [Link]

  • Castro, E. A., et al. (2002). Kinetics of the pH-Independent Hydrolysis of Bis(2,4-dinitrophenyl) Carbonate in Acetonitrile−Water Mixtures: Effects of the Structure of the Solvent. Source: The Journal of Organic Chemistry. URL: [Link]

  • University of Bristol. (2025). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Source: University of Bristol Research Portal. URL: [Link]

  • Van den Abeele, J., et al. (2026). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Source: Journal of Analytical Toxicology. URL: [Link]

  • Bain, R. M., et al. (2025). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Bronov, L. V., et al. (1981). [Use of the aliphatic amine reaction with this compound in antibiotic analysis]. Source: Antibiotiki. URL: [Link]

  • De-Giorgio, F., et al. (2011). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Source: Journal of Analytical Toxicology. URL: [Link]

  • Lavi, A., et al. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. Source: Environmental Science & Technology. URL: [Link]

  • Patton, A. L., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Source: Journal of Analytical & Pharmaceutical Research. URL: [Link]

  • De Giorgio, F., et al. (2011). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Source: PubMed. URL: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2,5-Dinitrophenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists working with 2,5-Dinitrophenol (2,5-DNP) are at the forefront of innovation. However, with the power of this chemical comes the critical responsibility of ensuring its safe handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to manage 2,5-DNP waste with the highest degree of safety and regulatory compliance.

The inherent risks associated with 2,5-DNP, a potent and reactive compound, necessitate a rigorous and well-defined disposal protocol. This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to ensure every step you take is a safe one.

The Critical Importance of Proper this compound Waste Management

This compound is a yellow crystalline solid with a sweet, musty odor.[1] While its properties are valuable in various research applications, including as a pH indicator and in the synthesis of dyes, it is also classified as a hazardous substance.[2][3] Understanding the "why" behind stringent disposal procedures is the first step toward a safer laboratory environment.

Key hazards associated with this compound include:

  • Toxicity: 2,5-DNP is toxic if inhaled, ingested, or absorbed through the skin.[3] Exposure can lead to symptoms such as fatigue, thirst, sweating, and in severe cases, convulsions and death.[4]

  • Flammability and Explosive Potential: This compound is a flammable solid.[3] More critically, if it becomes dry or is heated under confinement, it can detonate or explode.[4] This explosive nature is a primary driver for the specific handling and disposal protocols outlined in this guide.

  • Environmental Hazard: this compound is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3] Improper disposal can lead to significant environmental contamination.

The following table summarizes the key characteristics of this compound:

PropertyValueSource
Appearance Yellow crystalline solid[1]
Odor Sweet, musty[1]
Molecular Formula C₆H₄N₂O₅[1]
Hazards Toxic, Flammable Solid, Explosive Risk, Environmental Hazard[3][4]
Primary Disposal Route Licensed Hazardous Waste Management[3][5]

Step-by-Step Disposal Procedures for this compound

The cornerstone of this compound disposal is the prevention of accidental exposure and environmental release. The ultimate disposal of this chemical must be handled by a licensed hazardous waste management company.[3][5] The following procedures will guide you in safely preparing 2,5-DNP waste for collection.

Personal Protective Equipment (PPE)

Before handling this compound in any form, including as waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile gloves are recommended. Double-gloving is a mandatory practice when handling this compound.[6]

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A flame-retardant lab coat provides a necessary barrier.

  • Closed-toe Shoes and Long Pants: These are standard requirements for laboratory safety.

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: All solid 2,5-DNP waste, including contaminated items like gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container. This container should have a liner.[6]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong reducing agents, heavy metals, or their salts.[3]

  • Keep Wetted: To mitigate the risk of explosion, it is a best practice to keep solid 2,5-DNP waste slightly wetted with water.[5] Ensure the liner in your waste container is compatible with water.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.

Container Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Labeling: Your hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory. This area should be away from heat sources and ignition sources.

  • Regular Disposal: Do not allow hazardous waste to accumulate. Follow your institution's guidelines for the timely pickup of hazardous waste.

Emergency Procedures: Responding to a this compound Spill

In the event of a this compound spill, a swift and correct response is critical. The following decision-making workflow should be followed.

Spill_Response_Workflow start This compound Spill Occurs assess_spill Assess Spill Size and Risk (Is it a minor, manageable spill?) start->assess_spill major_spill_actions Alert others in the area Evacuate the immediate vicinity Isolate the area by closing doors Call Emergency Services / EHS assess_spill->major_spill_actions No (Major Spill) minor_spill_check Are you trained and equipped for cleanup? assess_spill->minor_spill_check Yes (Minor Spill) minor_spill_check->major_spill_actions No cleanup_procedure Don appropriate PPE Remove all ignition sources Moisten spilled material with water Use non-sparking tools to collect Place in a labeled hazardous waste container minor_spill_check->cleanup_procedure Yes complete_cleanup Decontaminate the area and dispose of all materials as hazardous waste cleanup_procedure->complete_cleanup

Caption: Decision workflow for responding to a this compound spill.

Final Disposal Pathway

The ultimate disposal of this compound is a regulated process that ensures its destruction in a safe and environmentally sound manner.

  • Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup of your properly labeled and sealed 2,5-DNP waste by a licensed hazardous waste management company.

  • Incineration: The U.S. Environmental Protection Agency (EPA) recommends rotary kiln or fluidized bed incineration as effective disposal methods for dinitrophenols.[2] These high-temperature processes, equipped with scrubbers for nitrogen oxides, ensure the complete destruction of the hazardous compound.

It is imperative to consult your institution's specific guidelines and your local and state regulations for hazardous waste disposal.[3] This guide provides a framework for best practices, but institutional and regional requirements may vary. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • GazFinder. (n.d.). dinitrophenol (C6H4N2O5). Retrieved from [Link]

  • Maryland Poison Center. (n.d.). Dinitrophenol Did you know?. University of Maryland School of Pharmacy. Retrieved from [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with highly reactive and toxic compounds is essential for innovation. However, with great innovation comes great responsibility. One such compound that demands our utmost respect and caution is 2,5-Dinitrophenol (2,5-DNP). This guide is intended to provide you with the essential, immediate safety and logistical information for handling 2,5-DNP in a laboratory setting. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both your personal well-being and the integrity of your research.

The Unseen Dangers of this compound

This compound is a yellow crystalline solid that poses significant health and safety risks.[1] It is classified as a highly flammable, toxic, and potentially explosive chemical.[2] The primary danger of dinitrophenols lies in their ability to uncouple oxidative phosphorylation in mitochondria.[3][4][5] This disruption of cellular energy production leads to a rapid increase in metabolic rate and body temperature, which can cause severe and potentially fatal hyperthermia.[3][4][5]

Exposure to 2,5-DNP can occur through inhalation, skin contact, and ingestion, with toxic effects observed through all routes.[6][7] Acute exposure can lead to symptoms such as profuse sweating, intense thirst, fatigue, flushing of the face, restlessness, and in severe cases, convulsions and death.[6] Chronic exposure has been associated with the formation of cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system.[8]

Furthermore, dry dinitrophenols are sensitive to heat, friction, or shock and can detonate or explode, especially when heated under confinement.[1][9] Therefore, it is often supplied and stored wetted with water to reduce its explosive hazard.[6][9]

Core Principles of Safe Handling: A Multi-Layered Approach

A robust safety protocol for handling 2,5-DNP is not merely a checklist of personal protective equipment. It is a comprehensive system that integrates engineering controls, administrative procedures, and personal diligence. The following sections provide a step-by-step guide to establishing a safe working environment for handling this hazardous compound.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For this compound, the following are non-negotiable:

  • Certified Chemical Fume Hood: All work with 2,5-DNP, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[2] This is crucial to prevent the inhalation of its toxic dust or vapors.

  • Ventilation: Adequate ventilation is essential to keep airborne concentrations low.[2] The fume hood should have a continuous airflow and be regularly inspected to ensure it is functioning correctly.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the work area.[2][7] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, the correct selection and use of PPE are critical for personal protection. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Viton gloves are highly recommended.[1][2][10] Nitrile gloves may be acceptable for incidental contact, but compatibility should be verified with the manufacturer.[2]Dinitrophenols can be absorbed through the skin.[9] Butyl and Viton offer superior resistance to phenols and other aromatic nitro compounds. When prolonged or repeated contact is possible, a glove with a high protection class (breakthrough time > 240 minutes) is advised.[6]
Eye Protection ANSI-approved chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a risk of splashes or explosions.2,5-DNP can cause severe eye irritation and burns.[9] Goggles provide a seal around the eyes to protect against dust and splashes.
Respiratory Protection For situations with a potential for exposure, a NIOSH/MSHA-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is recommended.[10] A self-contained breathing apparatus (SCBA) with a full facepiece is also an option.[10][11]2,5-DNP is toxic if inhaled.[2][7] A standard dust mask is insufficient. A supplied-air respirator or SCBA provides the highest level of respiratory protection.
Protective Clothing A lab coat should be worn at all times.[2] For larger quantities or tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing or overalls are recommended.[6][12]This is to prevent skin contact and contamination of personal clothing.
Footwear Closed-toed shoes are required in the laboratory.[2] Protective shoes are recommended when handling larger quantities.[1][10]This is a standard laboratory safety practice to protect against spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for safely handling this compound from initial preparation to the completion of your experiment.

DNP_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment & Disposal prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Operation prep_ppe->prep_fume_hood Proceed prep_weigh 3. Weigh 2,5-DNP in Fume Hood prep_fume_hood->prep_weigh Proceed exp_reaction 4. Conduct Experiment in Fume Hood prep_weigh->exp_reaction Transfer to Reaction exp_monitor 5. Continuously Monitor Reaction exp_reaction->exp_monitor Initiate cleanup_decontaminate 6. Decontaminate Glassware & Surfaces exp_monitor->cleanup_decontaminate Experiment Complete cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste Proceed cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe Proceed cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.